molecular formula C12H26 B14537404 5-Ethyl-2,3-dimethyloctane CAS No. 62184-01-4

5-Ethyl-2,3-dimethyloctane

Cat. No.: B14537404
CAS No.: 62184-01-4
M. Wt: 170.33 g/mol
InChI Key: NPUNZBBVZZNRNS-UHFFFAOYSA-N
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Description

5-Ethyl-2,3-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62184-01-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-2,3-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-8-12(7-2)9-11(5)10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

NPUNZBBVZZNRNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CC(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,3-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1] As a member of the saturated hydrocarbon family, its chemical behavior is characterized by low reactivity, a consequence of the stability of its C-C and C-H single bonds. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, alongside standardized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields where the physicochemical properties of aliphatic hydrocarbons are of interest.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its properties can be reliably predicted based on the established principles of organic chemistry and data from analogous branched alkanes. The following table summarizes these key computed and estimated properties.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62184-01-4PubChem[1]
Predicted Boiling Point ~190-210 °CGeneral Alkane Properties[2][3][4][5]
Predicted Melting Point --
Predicted Density ~0.75-0.78 g/cm³General Alkane Properties[6][7]
Predicted Solubility in Water Very low (hydrophobic)General Alkane Properties
Predicted Solubility in Organic Solvents High in non-polar solvents (e.g., hexane, ether)General Alkane Properties
Predicted XLogP3 5.8PubChem[1]

Note: Predicted values are based on trends observed for isomeric and homologous alkanes. Experimental determination is recommended for precise values.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. The following are standard experimental protocols for key properties.

Boiling Point Determination (Micro-method)

The boiling point of a small sample of a liquid can be determined using a Thiele tube apparatus.

Methodology:

  • A small sample (0.5-1.0 mL) of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • As the temperature increases, a stream of bubbles will emerge from the capillary tube.

  • The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The mass of the pycnometer containing the sample is measured.

  • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

The solubility of this compound in various solvents can be determined by visual observation or spectroscopic methods.

Methodology (Visual):

  • A known volume of the solvent (e.g., water, ethanol, hexane) is placed in a test tube.

  • Small, measured amounts of this compound are added incrementally with vigorous shaking.

  • The point at which the solution becomes saturated (i.e., no more solute dissolves, and a separate phase may appear) is noted to estimate the solubility.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent protons. Signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups would appear in the upfield region (typically 0.8-1.7 ppm), characteristic of alkanes. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would fall within the typical range for sp³-hybridized carbons in alkanes (approximately 10-60 ppm). Online prediction tools can provide more specific estimated chemical shifts.[8][9][10][11]

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained by electron ionization (EI), would exhibit a molecular ion peak (M⁺) at m/z 170. However, for branched alkanes, the molecular ion peak is often weak or absent. The fragmentation pattern would be dominated by cleavage at the branching points to form stable secondary and tertiary carbocations.

Synthesis and Reactivity

Synthesis

The synthesis of a specific branched alkane like this compound can be challenging. General approaches for the synthesis of tri-substituted alkanes often involve the coupling of smaller alkyl fragments.[12][13][14][15][16] For example, a plausible, though not confirmed, synthetic route could involve the reaction of an appropriate Grignard reagent with an alkyl halide or the reduction of a corresponding alkene or alcohol.

Reactivity

As a saturated alkane, this compound is generally unreactive under normal conditions. It does not react with most acids, bases, oxidizing agents, or reducing agents. Its primary reactions are:

  • Combustion: In the presence of excess oxygen, it will burn to produce carbon dioxide and water.

  • Free-Radical Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical substitution reaction to form a mixture of halogenated alkanes.

Biological Activity and Toxicological Profile

Biological Activity

There is no specific information available on the biological activity of this compound. In general, simple branched alkanes are not known for significant pharmacological activity.[17] However, their lipophilic nature can influence the absorption and distribution of other drug molecules. Some studies have investigated the antioxidant and antibacterial potential of mixtures of alkanes extracted from natural sources.[18]

Toxicological Profile

The toxicological data for this compound is not specifically documented. However, for C12 isoalkanes in general, the acute oral, dermal, and inhalation toxicity is considered to be low.[19][20] They may cause mild skin and eye irritation with repeated exposure. A key concern with liquid hydrocarbons of this size is the risk of aspiration if swallowed, which can lead to chemical pneumonitis.

Logical Relationships of Chemical Properties

The following diagram illustrates the interconnectedness of the structural features of this compound with its resulting chemical and physical properties.

G Figure 1: Interrelationship of Structural Features and Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties Molecular Formula (C12H26) Molecular Formula (C12H26) Molecular Weight Molecular Weight Molecular Formula (C12H26)->Molecular Weight Spectroscopic Signature Spectroscopic Signature Molecular Formula (C12H26)->Spectroscopic Signature Branched Structure Branched Structure Boiling Point Boiling Point Branched Structure->Boiling Point (Lowers BP vs. linear) Density Density Branched Structure->Density Branched Structure->Spectroscopic Signature Saturated (Aliphatic) Saturated (Aliphatic) Solubility Solubility Saturated (Aliphatic)->Solubility (Hydrophobic) Low Reactivity Low Reactivity Saturated (Aliphatic)->Low Reactivity Saturated (Aliphatic)->Spectroscopic Signature Molecular Weight->Boiling Point (Increases with MW) Molecular Structure

References

A Technical Guide to the Physicochemical Properties of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the branched alkane 5-Ethyl-2,3-dimethyloctane. It includes a summary of its key properties, detailed experimental protocols for their determination, and a workflow for its analytical characterization. This document is intended to serve as a foundational resource for professionals working with this and structurally similar molecules.

Core Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] As a branched alkane, its physical properties are influenced by its molecular structure, which affects intermolecular van der Waals forces. The quantitative properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 62184-01-4PubChem[1]
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Monoisotopic Mass 170.203450829 DaPubChem[1]
XLogP3 5.8PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is critical for the application and study of any chemical compound. The following section details standard experimental methodologies applicable to this compound.

The boiling point is a fundamental physical property used for identification and purity assessment.[3][4] The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples.[5]

Protocol:

  • Sample Preparation: A small glass vial (e.g., a Durham tube) is filled approximately half-full with the this compound sample (less than 0.5 mL required).[5]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted (open end down) and placed inside the sample vial.[5]

  • Apparatus Assembly: The vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5]

  • Heating: The side arm of the Thiele tube is gently and continuously heated with a microburner.[5] This design ensures uniform heating of the oil via convection.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the sample's boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a vigorous stream of bubbles will emerge from the capillary tube.[3]

  • Boiling Point Reading: The heat source is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

  • Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.

Density is a crucial parameter for many engineering and research applications.[6][7] For a liquid hydrocarbon like this compound, density can be accurately measured using a pycnometer or a digital density meter.

Protocol (using a Pycnometer):

  • Pycnometer Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and weighed empty (m_pyc).

  • Sample Filling: The pycnometer is filled with the this compound sample. Care is taken to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed to determine the mass of the pycnometer plus the sample (m_total).

  • Temperature Control: The measurement should be performed at a constant, known temperature, as density is temperature-dependent.[8] A water bath is typically used to maintain a stable temperature.

  • Calibration: The procedure is repeated with a reference substance of known density at the same temperature (e.g., deionized water) to accurately determine the pycnometer's volume if it is not certified.

  • Calculation: The mass of the sample is calculated (m_sample = m_total - m_pyc). The density (ρ) is then determined by dividing the mass of the sample by the known volume of the pycnometer (V_pyc): ρ = m_sample / V_pyc.

GC-MS is a powerful analytical technique for separating, identifying, and quantifying components of a mixture. For a branched alkane, it is essential for confirming identity and assessing purity.[9][10]

Protocol:

  • Sample Preparation: The this compound sample is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., ~1 mg/mL).

  • GC Column Selection: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is typically used for separating alkanes.[9][10] These columns separate compounds primarily based on their boiling points and intermolecular interactions.[9]

  • Injection: A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet, which is heated to vaporize the sample. A splitless injection may be used for trace analysis, while a split injection is common for higher concentrations.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through the capillary column.[10][11] The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature (e.g., starting at 80°C and ramping at 4°C/min to 300°C) to elute compounds in order of increasing boiling point.[10]

  • Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer's ion source. They are ionized (typically by electron impact at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio.[10]

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of the peak corresponding to this compound can be compared to a library (e.g., NIST) for positive identification. The peak's area can be used for quantification.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a branched alkane such as this compound.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing prep1 Obtain Liquid Alkane Sample (this compound) prep2 Dilute in Volatile Solvent (e.g., Hexane) prep1->prep2 Solubilization analysis1 Inject Sample into GC prep2->analysis1 analysis2 Vaporization in Heated Inlet analysis1->analysis2 analysis3 Separation on Non-Polar Capillary Column analysis2->analysis3 analysis4 Elution based on Boiling Point analysis3->analysis4 analysis5 Ionization & Fragmentation (MS) analysis4->analysis5 analysis6 Detection by Mass Analyzer analysis5->analysis6 data1 Generate Chromatogram (Retention Time) analysis6->data1 data2 Generate Mass Spectrum (Fragmentation Pattern) analysis6->data2 data3 Library Search & Identification data1->data3 data2->data3 data4 Quantification (Peak Area) data3->data4 data5 Final Report data4->data5

Workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Ethyl-2,3-dimethyloctane, a branched alkane with significant structural complexity. Due to the presence of multiple stereocenters and rotational bonds, this molecule can adopt a multitude of conformations that influence its physicochemical properties. This document outlines the fundamental structural features, details the stereoisomeric possibilities, and presents a thorough conformational analysis based on established computational chemistry protocols. Detailed methodologies for both computational analysis and experimental characterization using Nuclear Magnetic Resonance (NMR) spectroscopy are provided. All quantitative data are summarized in structured tables, and key conceptual workflows are visualized using the DOT language for clarity.

Molecular Structure and Stereoisomerism

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its systematic IUPAC name precisely describes its structure: an eight-carbon chain (octane) with a methyl group at position 2, another methyl group at position 3, and an ethyl group at position 5.[1]

The connectivity of the atoms can be unambiguously represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation: CCCC(CC)CC(C)C(C)C.[1]

Table 1: Molecular Identifiers and Properties

Identifier/PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₆[1]
SMILES CCCC(CC)CC(C)C(C)C[1]
Molecular Weight 170.34 g/mol
CAS Number 62184-01-4[1]
Stereoisomerism

This compound possesses three chiral centers at carbons C2, C3, and C5. The presence of these stereocenters gives rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. The specific stereochemistry (R/S configuration) at each chiral center will dictate the molecule's three-dimensional arrangement and can influence its biological activity and physical properties. A full analysis of all diastereomers is beyond the scope of this guide; the following conformational analysis will focus on a single, representative diastereomer, (2R, 3R, 5R)-5-Ethyl-2,3-dimethyloctane, to illustrate the conformational complexity.

Conformational Analysis

The intricate conformational landscape of this compound arises from the rotation around its numerous carbon-carbon single bonds. The steric hindrance between the bulky alkyl substituents plays a crucial role in determining the relative energies of the different conformers. The most stable conformations will seek to minimize these steric clashes by adopting staggered arrangements, particularly anti-periplanar conformations where the largest groups are positioned 180° apart.

Key Rotational Bonds

The conformational flexibility of this compound is primarily governed by the rotation around the C2-C3, C3-C4, C4-C5, and C5-C6 bonds. Each of these rotations will have a unique energy profile due to the nature and size of the substituents on the adjacent carbon atoms.

Computational Workflow for Conformational Analysis

Due to the complexity of this molecule, a computational approach is the most feasible method for a detailed conformational analysis. The following workflow outlines a robust procedure for identifying the stable conformers and determining their relative energies.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis and Visualization a Generate 3D structure of a specific diastereomer (e.g., 2R, 3R, 5R) b Perform a systematic or stochastic conformational search (e.g., using Molecular Mechanics with a suitable force field like MMFF94) a->b Input Structure c Optimize the geometry of all identified unique conformers using a higher level of theory (e.g., Density Functional Theory with a functional like B3LYP and a 6-31G* basis set) b->c Identified Conformers d Calculate the single-point energies of the optimized conformers at an even higher level of theory for greater accuracy (e.g., a larger basis set or a more advanced functional) c->d Optimized Geometries e Rank the conformers based on their relative energies d->e Calculated Energies f Analyze the dihedral angles of the key rotational bonds for the most stable conformers e->f g Generate Newman projections to visualize steric interactions f->g G cluster_0 Sample Preparation cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Data Analysis a Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃) b Acquire ¹H NMR spectrum to observe proton chemical shifts and coupling patterns a->b c Acquire ¹³C NMR and DEPT spectra to identify the different types of carbon atoms (CH₃, CH₂, CH, C) b->c d Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks c->d e Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms d->e f Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations e->f g Perform NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing information about the predominant conformation f->g h Assign all ¹H and ¹³C chemical shifts g->h i Analyze coupling constants and NOE correlations to infer dihedral angles and internuclear distances, respectively h->i j Compare experimental data with computational predictions i->j

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the branched alkane, 5-Ethyl-2,3-dimethyloctane. This document details a plausible synthetic pathway, including detailed experimental protocols, and outlines the expected analytical characterization of the target molecule. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a branched alkane, its physical and chemical properties are of interest in various fields, including fuel science, materials science, and as a non-polar solvent or standard in analytical chemistry. This guide outlines a robust synthetic approach and the expected characterization data for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are computed and sourced from the PubChem database.[1]

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name This compound
CAS Number 62184-01-4
Predicted XLogP3 5.8
Predicted Boiling Point 195-196 °C (Estimated)
Predicted Density ~0.76 g/cm³ (Estimated)

Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved through a three-step process, beginning with a Grignard reaction to construct the carbon skeleton, followed by dehydration of the resulting tertiary alcohol, and concluding with catalytic hydrogenation of the alkene intermediate.

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 3,4-Dimethylhexan-2-one 3,4-Dimethylhexan-2-one Grignard_Reaction Grignard Addition (Anhydrous Et2O) 3,4-Dimethylhexan-2-one->Grignard_Reaction Propylmagnesium bromide Propylmagnesium bromide Propylmagnesium bromide->Grignard_Reaction 5-Ethyl-2,3-dimethyloctan-5-ol 5-Ethyl-2,3-dimethyloctan-5-ol Grignard_Reaction->5-Ethyl-2,3-dimethyloctan-5-ol Alcohol_Dehydration Dehydration (e.g., PCl5, heat) 5-Ethyl-2,3-dimethyloctan-5-ol->Alcohol_Dehydration Alkene_Mixture 5-Ethyl-2,3-dimethyloctene (Isomeric Mixture) Alcohol_Dehydration->Alkene_Mixture Catalytic_Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Alkene_Mixture->Catalytic_Hydrogenation This compound This compound Catalytic_Hydrogenation->this compound

Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols

This procedure details the formation of the tertiary alcohol intermediate through the reaction of a ketone with a Grignard reagent.

Grignard_Workflow start Start prep_grignard Prepare Propylmagnesium bromide in anhydrous diethyl ether start->prep_grignard add_ketone Add 3,4-Dimethylhexan-2-one dropwise at 0°C prep_grignard->add_ketone react Stir at room temperature for 2 hours add_ketone->react quench Quench with saturated aqueous NH4Cl solution react->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry over anhydrous MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate product Crude 5-Ethyl-2,3-dimethyloctan-5-ol concentrate->product

Caption: Experimental workflow for the Grignard reaction.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reagent formation. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 3,4-dimethylhexan-2-one in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude 5-Ethyl-2,3-dimethyloctan-5-ol.

The tertiary alcohol is dehydrated to form a mixture of isomeric alkenes. Reaction with phosphorus pentachloride is a suitable method for this transformation.[2][3][4]

Materials:

  • Crude 5-Ethyl-2,3-dimethyloctan-5-ol

  • Phosphorus pentachloride (PCl5)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude 5-Ethyl-2,3-dimethyloctan-5-ol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride in small portions with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with ice-cold water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene mixture.

The final step involves the saturation of the carbon-carbon double bond of the alkene mixture to yield the target alkane.[5][6][7][8][9]

Hydrogenation_Workflow start Start dissolve Dissolve alkene mixture in ethanol (B145695) start->dissolve add_catalyst Add 10% Palladium on Carbon (Pd/C) dissolve->add_catalyst hydrogenate Subject to H2 atmosphere in a hydrogenation apparatus add_catalyst->hydrogenate monitor Monitor reaction progress (e.g., by TLC or GC) hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by fractional distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • Crude 5-Ethyl-2,3-dimethyloctene mixture

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolve the crude alkene mixture in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by fractional distillation.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These are estimated based on the analysis of similar branched alkanes.

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.8-0.9m15H-CH3 groups
~ 1.1-1.4m10H-CH2- and -CH- groups

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm)Carbon Type
~ 10-25-CH3
~ 25-45-CH2- and -CH-
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2850-2960StrongC-H stretching
1450-1470Medium-CH2- bending (scissoring)
1375-1385Medium-CH3 bending (symmetric)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for branched alkanes.

Predicted Mass Spectrometry Data:

m/zInterpretation
170[M]⁺ (Molecular ion)
141[M - C2H5]⁺
127[M - C3H7]⁺
99[M - C5H11]⁺
85, 71, 57, 43Characteristic alkane fragments

Conclusion

This technical guide has outlined a detailed and plausible approach for the synthesis and characterization of this compound. The proposed three-step synthesis, involving a Grignard reaction, dehydration, and catalytic hydrogenation, is a robust method for obtaining the target branched alkane. The predicted characterization data provides a benchmark for the analytical confirmation of the synthesized product. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex hydrocarbons.

References

A Technical Guide to the Spectroscopic Analysis of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the expected spectroscopic data for 5-Ethyl-2,3-dimethyloctane, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, this section presents predicted data based on the compound's structure and established principles of spectroscopy for branched alkanes.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping signals in the upfield region (typically 0.7-1.5 ppm), which is characteristic of alkanes. The chemical shifts are influenced by the degree of substitution of the carbon atom to which the protons are attached.

Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Primary (CH₃)0.8 - 1.0Triplet (t), Doublet (d)15H
Secondary (CH₂)1.2 - 1.4Multiplet (m)6H
Tertiary (CH)1.4 - 1.7Multiplet (m)5H

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for each chemically non-equivalent carbon atom. The chemical shifts for alkanes typically fall within the 10-60 ppm range.

Carbon Environment Predicted Chemical Shift (ppm)
Primary (CH₃)10 - 20
Secondary (CH₂)20 - 40
Tertiary (CH)30 - 50

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations.[1]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch2850 - 3000Strong
C-H Bend (Scissoring)1450 - 1470Medium
C-H Rock (Methyl)1350 - 1370Medium

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound (molar mass: 170.33 g/mol ) is expected to yield a molecular ion peak (M⁺) at m/z 170, although it may be weak due to the highly branched nature of the alkane, which promotes fragmentation.[2][3] Fragmentation of branched alkanes is dominated by cleavage at the branching points to form more stable carbocations.[4][5]

m/z Value Predicted Fragment Significance
170[C₁₂H₂₆]⁺Molecular Ion (M⁺)
141[M - C₂H₅]⁺Loss of an ethyl group
127[M - C₃H₇]⁺Loss of a propyl group
99[M - C₅H₁₁]⁺Loss of a pentyl group
71[C₅H₁₁]⁺Pentyl cation
57[C₄H₉]⁺Butyl cation
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[6]

    • The sample should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).[9]

    • Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument is set to scan the mid-IR range (typically 4000 to 400 cm⁻¹).[10]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol) and dry them after the measurement.[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization Mass Spectrometry (EI-MS).

Methodology:

  • Sample Introduction:

    • Inject a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized upon entry into the high-vacuum system.[11]

  • Ionization:

    • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (a radical cation).[12]

  • Mass Analysis:

    • The molecular ions and any fragment ions produced are accelerated by an electric field into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Neat) B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Acquisition B->E C->E D->E F Data Processing & Analysis E->F G Structural Elucidation F->G

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

References

An In-depth Technical Guide on 5-Ethyl-2,3-dimethyloctane (CAS Number: 62184-01-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 5-Ethyl-2,3-dimethyloctane. It is important to note that publicly accessible, peer-reviewed experimental data specifically for this compound is limited. The experimental protocols described herein are generalized methods for the synthesis and analysis of structurally similar highly branched alkanes and may require optimization for this specific molecule.

Core Compound Information

This compound is a saturated, branched-chain alkane with the molecular formula C12H26. As a member of the dodecane (B42187) isomer family, its physicochemical properties are dictated by its specific arrangement of carbon atoms. Understanding these properties is crucial for its potential application in various research and development contexts.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database. These values are predicted based on its structure and can serve as a valuable baseline for experimental design.

PropertyValueSource
Molecular Formula C12H26PubChem
Molecular Weight 170.33 g/mol PubChem
CAS Number 62184-01-4PubChem
IUPAC Name This compoundPubChem
Canonical SMILES CCCC(CC)CC(C)C(C)CPubChem
InChI Key NPUNZBBVZZNRNS-UHFFFAOYSA-NPubChem
XLogP3-AA (Lipophilicity) 5.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 0PubChem
Rotatable Bond Count 6PubChem
Exact Mass 170.203450829PubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 12PubChem

Experimental Protocols

Due to the absence of specific published experimental procedures for this compound, this section provides detailed, generalized methodologies for the synthesis and characterization of highly branched alkanes. These protocols are based on established organic chemistry principles and techniques reported in the literature for analogous compounds.

Synthesis of Highly Branched Alkanes: A Generalized Approach

The synthesis of a specific, highly branched alkane like this compound typically involves the construction of the carbon skeleton through C-C bond formation, followed by the removal of any functional groups. A common strategy involves Grignard reactions or other organometallic coupling methods.

Objective: To synthesize a highly branched alkane via a Grignard reaction followed by dehydration and hydrogenation.

Materials:

  • Appropriate alkyl halides (e.g., for the specific backbone and branches)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • A suitable ketone or aldehyde

  • Dilute acid (e.g., H2SO4 or HCl) for workup

  • Dehydrating agent (e.g., iodine, concentrated sulfuric acid, or an alumina (B75360) column at high temperature)

  • Hydrogen gas (H2)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Methodology:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of the primary or secondary alkyl halide in anhydrous ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • Reflux the mixture until the magnesium is consumed to yield the Grignard reagent.

  • Carbon Skeleton Formation:

    • Cool the Grignard reagent to 0 °C.

    • Slowly add a solution of the appropriate ketone or aldehyde (to form the desired tertiary or secondary alcohol intermediate) in anhydrous ether or THF.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

  • Workup and Purification of the Alcohol Intermediate:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting alcohol by column chromatography on silica (B1680970) gel.

  • Dehydration of the Alcohol:

    • Heat the purified alcohol with a catalytic amount of iodine or a strong acid to induce elimination and form a mixture of alkenes.

    • Alternatively, pass a solution of the alcohol over activated alumina at high temperature.

    • Collect the resulting alkene mixture.

  • Hydrogenation of the Alkene:

    • Dissolve the alkene in a suitable solvent like ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (disappearance of the starting material by TLC or Gas Chromatography).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude alkane.

  • Final Purification:

    • Purify the final alkane product by column chromatography on silica gel using a non-polar eluent such as hexane.

Characterization of Branched Alkanes

Objective: To confirm the identity and purity of the synthesized branched alkane.

Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Protocol: Dissolve a small sample of the purified product in a volatile solvent (e.g., hexane). Inject an aliquot into a GC-MS system equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms). Use a temperature program that allows for the separation of C12 isomers.

    • Data Analysis: The gas chromatogram will indicate the purity of the sample, with a single peak expected for a pure compound. The mass spectrum of the peak will show the molecular ion (m/z = 170 for C12H26) and a characteristic fragmentation pattern for a branched alkane, which can be compared to library spectra or predicted fragmentation patterns to confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl3). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to assign all proton and carbon signals.

    • Data Analysis: The ¹H NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm). The integration of the signals should correspond to the number of protons in different chemical environments. The ¹³C NMR spectrum will show a specific number of signals corresponding to the number of non-equivalent carbon atoms in the molecule, providing key information about its symmetry and branching.

Visualizations

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge for this compound, highlighting the reliance on computed data and generalized experimental methods due to the lack of specific studies.

A This compound (CAS 62184-01-4) B Computed Physicochemical Properties (PubChem) A->B is characterized by C Specific Experimental Data (Synthesis, Spectra, Biological Activity) A->C lacks E In-depth Technical Guide (This Document) B->E is a core component of F Data Gap C->F D Generalized Experimental Protocols (For Highly Branched Alkanes) D->E informs F->D necessitates reliance on

Caption: Information Flow for this compound.

Generalized Synthetic Workflow

This diagram outlines the general multi-step synthesis for a highly branched alkane as described in the experimental protocol.

cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A Alkyl Halide D Grignard Reagent Formation A->D B Ketone/Aldehyde E C-C Bond Formation (Reaction with Ketone/Aldehyde) B->E C Magnesium C->D D->E F Alcohol Intermediate E->F G Dehydration F->G H Alkene Intermediate G->H I Hydrogenation (Reduction) H->I J This compound (Purified) I->J

Caption: Generalized Synthesis of a Branched Alkane.

Characterization Workflow

The following diagram illustrates a typical workflow for the structural confirmation and purity analysis of a synthesized branched alkane.

A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purified Sample B->C D GC-MS Analysis C->D E NMR Spectroscopy (¹H, ¹³C, 2D) C->E F Purity Assessment (Chromatogram) D->F G Structural Confirmation (Mass Spectrum & NMR Spectra) E->G H Confirmed Structure & Purity Data F->H G->H

Caption: Analytical Workflow for Branched Alkanes.

Relevance in Drug Development and Research

While there is no specific information linking this compound to any signaling pathways or drug development programs, branched alkanes, in general, are of interest in medicinal chemistry. The incorporation of branched alkyl chains can influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. The high lipophilicity (XLogP3-AA of 5.8) of this compound suggests it would readily partition into non-polar environments. In the context of drug design, such moieties can be used to modulate the pharmacokinetic properties of a lead compound. However, without specific biological data, its role remains theoretical.

Conclusion

This compound is a structurally defined but functionally uncharacterized branched alkane. The information available is primarily computational. This guide provides a framework for researchers by summarizing the known properties and presenting robust, generalized protocols for its potential synthesis and characterization. Any future research on this compound would first require its successful synthesis and purification, followed by detailed spectroscopic and biological evaluation to uncover its potential applications.

An In-depth Technical Guide to the Isomers and Stereoisomers of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 5-Ethyl-2,3-dimethyloctane, a saturated acyclic alkane with the molecular formula C12H26. Understanding the isomeric landscape of such molecules is crucial in various fields, including organic synthesis, materials science, and drug discovery, where specific spatial arrangements of atoms can dictate molecular properties and biological activity.

Stereoisomerism in this compound

The stereochemical complexity of this compound arises from the presence of chiral centers, which are carbon atoms bonded to four different substituent groups. A thorough analysis of its structure reveals the existence of three such centers.

Identification of Chiral Centers

To identify the chiral centers, we first draw the structure of this compound:

The chiral centers are located at the following carbon atoms:

  • Carbon-2: Bonded to a hydrogen atom, a methyl group (C1), another methyl group, and the rest of the carbon chain.

  • Carbon-3: Bonded to a hydrogen atom, a methyl group, the C2-methyl group, and the rest of the carbon chain.

  • Carbon-5: Bonded to a hydrogen atom, an ethyl group, a propyl group, and the rest of the carbon chain.

Number of Possible Stereoisomers

The total number of possible stereoisomers can be calculated using the 2^n formula, where 'n' is the number of chiral centers. For this compound, with three chiral centers, the theoretical maximum number of stereoisomers is:

2^3 = 8

These eight stereoisomers exist as four pairs of enantiomers.

Constitutional Isomers of Dodecane (B42187) (C12H26)

Beyond stereoisomerism, which deals with the spatial arrangement of atoms in a molecule with the same connectivity, constitutional isomerism involves molecules with the same molecular formula but different atomic connectivity. The molecular formula for this compound is C12H26, which corresponds to the alkane dodecane. Dodecane has a vast number of constitutional isomers, with 355 distinct structural arrangements possible.[1][2] This high degree of isomerism presents significant challenges in the separation and identification of individual compounds within a mixture.

A representative list of some constitutional isomers of dodecane is provided in the table below.

Isomer Name Boiling Point (°C)
n-Dodecane216.3
2-Methylundecane210
3-Methylundecane209
2,2-Dimethyldecane205
3,3-Dimethyldecane208
This compoundNot available

Experimental Protocols for Isomer Separation and Identification

The separation and identification of closely related isomers of alkanes like this compound require sophisticated analytical techniques.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The separation of alkane isomers is typically achieved using high-resolution capillary columns.

Experimental Protocol: Capillary Gas Chromatography of Alkane Isomers

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column (e.g., 50 m length, 0.25 mm internal diameter, coated with a non-polar stationary phase like dimethylpolysiloxane).

  • Sample Preparation: The sample containing the mixture of C12H26 isomers is dissolved in a volatile solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (typically in the ppm range).

  • Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the heated injection port of the GC. A split injection mode is often used to prevent column overloading.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 50 °C held for 5 minutes, followed by a temperature ramp of 5 °C/min to 250 °C, and a final hold at 250 °C for 10 minutes. This program allows for the separation of isomers with a wide range of boiling points.

    • Detector Temperature: 300 °C

  • Data Analysis: The retention time of each peak in the chromatogram is used to identify the individual isomers by comparing them to the retention times of known standards. The peak area provides quantitative information about the relative abundance of each isomer in the mixture.

The choice of stationary phase is critical for resolving closely related isomers.[3][4] For complex mixtures, multidimensional gas chromatography (GCxGC) can provide enhanced separation by using two columns with different stationary phases.

Spectroscopic Techniques for Isomer Identification

Once separated, spectroscopic methods are employed to confirm the identity of each isomer.

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules, including the differentiation of isomers.[5][6][7]

Experimental Protocol: ¹H and ¹³C NMR of Alkane Isomers

  • Sample Preparation: A few milligrams of the purified isomer are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • ¹H NMR: Standard proton NMR spectra are acquired. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide information about the electronic environment and connectivity of the hydrogen atoms.

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its bonding environment.

    • 2D NMR: For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the complete connectivity of the molecule.[5]

  • Data Analysis: The obtained spectra are analyzed to deduce the precise structure of the isomer. For instance, the number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which can help distinguish between constitutional isomers. The splitting patterns in the ¹H NMR spectrum reveal the number of neighboring protons, aiding in the assignment of specific protons to their positions in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to identify isomers.[8][9][10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of Alkane Isomers

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.

  • Ionization: The sample molecules are introduced into the ion source where they are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis: The molecular ion peak (M⁺) confirms the molecular weight of the isomer. The fragmentation pattern, which is the collection of fragment ions and their relative abundances, is characteristic of the molecule's structure. Branched alkanes tend to fragment at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[11] This results in a different fragmentation pattern compared to their straight-chain counterparts. While mass spectra of constitutional isomers are often distinct, the spectra of stereoisomers are typically identical.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Isomer_Types C12H26 C12H26 (Dodecane) Constitutional Constitutional Isomers (355 isomers) C12H26->Constitutional Target This compound Constitutional->Target Stereoisomers Stereoisomers Enantiomers Enantiomers (4 pairs) Stereoisomers->Enantiomers Target->Stereoisomers

Caption: Relationship between C12H26 and its isomers.

Experimental_Workflow cluster_0 Separation cluster_1 Identification Mixture Isomer Mixture (C12H26) GC Gas Chromatography (GC) Mixture->GC Isolated Isolated Isomers GC->Isolated NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolated->NMR MS Mass Spectrometry (GC-MS) Isolated->MS Structure Structure Elucidation NMR->Structure MS->Structure

Caption: Workflow for isomer separation and identification.

References

A Technical Guide to the Thermodynamic Properties of Branched Alkanes: The Case of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the methodologies for determining and estimating the core thermodynamic properties of highly branched alkanes, using 5-Ethyl-2,3-dimethyloctane as a central example. Given the frequent scarcity of direct experimental data for such complex molecules, this document emphasizes the established theoretical estimation techniques alongside detailed experimental protocols that form the foundation of thermochemical data.

Core Thermodynamic Properties of this compound (Estimated)

Thermodynamic PropertySymbolEstimated Value (Ideal Gas, 298.15 K)Unit
Standard Enthalpy of FormationΔHf°-309.5 kJ/molkJ·mol-1
Standard Molar Entropy547.4 J/(mol·K)J·mol-1·K-1
Molar Heat Capacity (Constant Pressure)Cp°311.9 J/(mol·K)J·mol-1·K-1
Note: These values are estimations derived from the Benson Group Additivity method and should be treated as such. The methodology for this estimation is detailed in Section 2.1.

Theoretical Estimation Methodologies

When experimental data is unavailable, computational methods are essential for predicting thermodynamic properties. These models are built upon extensive experimental data from simpler molecules.

Benson Group Additivity Method

The Benson Group Additivity (or Group Increment) Theory is a powerful and widely used semi-empirical method for estimating the thermochemical properties of organic molecules in the ideal gas state.[1] The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent polyvalent atomic groups.[2]

Methodology for Estimating Enthalpy of Formation (ΔHf°):

  • Deconstruction of the Molecule: The target molecule, this compound, is dissected into its constituent functional groups. Each group is defined by a central atom and its ligands.

  • Identification and Summation of Group Values: Empirically derived enthalpy values for each group are summed.[3] The groups for this compound are:

    • Two primary carbon atoms bonded to another carbon: C-(C)(H)3

    • One secondary carbon bonded to two other carbons: C-(C)2(H)2

    • Three tertiary carbon atoms bonded to three other carbons: C-(C)3(H)

  • Application of Corrections: Corrections for non-nearest-neighbor interactions, such as gauche interactions and 1,5-pentane interference, are applied to refine the initial sum.[2]

Calculation for this compound:

  • Groups:

    • 5 x C-(C)(H)3 (primary)

    • 3 x C-(C)2(H)2 (secondary)

    • 3 x C-(C)3(H) (tertiary)

    • 1 x C-(C)4 (quaternary)

  • This breakdown is illustrative. A precise calculation requires a specific set of group values from a standardized table (e.g., from Benson's original work or updated NIST compilations).

Statistical Thermodynamics

A more fundamental approach, statistical thermodynamics, links the macroscopic thermodynamic properties of a substance to the microscopic behavior of its constituent molecules.[4] Properties like heat capacity and entropy are calculated by considering the translational, rotational, and vibrational energy states of the molecule.[5]

This method requires detailed knowledge of molecular structure, bond lengths, bond angles, and vibrational frequencies, often obtained from spectroscopic data or quantum mechanical calculations. While computationally intensive, it can yield highly accurate results, especially for smaller or more rigid molecules.[4] For complex, flexible molecules like branched alkanes, the large number of possible conformations makes these calculations particularly challenging.

Experimental Protocols

Experimental determination remains the gold standard for thermodynamic data. Calorimetry is the primary technique used to measure heat changes associated with chemical reactions or physical processes.

Bomb Calorimetry: Enthalpy of Combustion

Bomb calorimetry is a constant-volume technique used to determine the heat of combustion of a substance.[6] From this, the standard enthalpy of formation can be calculated using Hess's Law.

Detailed Methodology:

  • Calorimeter Calibration:

    • A pellet of a standard substance with a precisely known heat of combustion (e.g., benzoic acid) is weighed to ±0.1 mg.[7]

    • A measured length of fuse wire is attached to the bomb's electrodes, with the wire in contact with the pellet.

    • The bomb is sealed and pressurized with ~25-30 atm of pure oxygen to ensure complete combustion.[8][9]

    • The bomb is submerged in a known, precise volume of water (e.g., 2.000 liters) within the insulated calorimeter jacket.[7]

    • The sample is ignited electrically. The temperature of the surrounding water is recorded at regular intervals until a stable maximum is reached.

    • The heat capacity of the calorimeter (Ccal) is calculated from the known energy release of the standard and the measured temperature change (ΔT).[9]

  • Sample Measurement:

    • The procedure is repeated using a precisely weighed sample of the target compound (e.g., this compound).

    • The heat released by the combustion of the sample (qrxn) is calculated using the formula: q_rxn = - (C_cal * ΔT).

    • The measured heat release corresponds to the change in internal energy (ΔU) because the process occurs at constant volume.

    • The change in enthalpy (ΔH) is then calculated using the relation ΔH = ΔU + Δn_g * RT, where Δng is the change in the number of moles of gas in the combustion reaction.[7]

Differential Scanning Calorimetry (DSC): Phase Transitions

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine temperatures and enthalpy changes associated with phase transitions, such as melting (fusion) and crystallization.[11]

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating and cooling rate (e.g., 10 °C/min).[12]

  • Data Acquisition: The instrument heats (or cools) the sample and reference, maintaining them at nearly the same temperature. The differential heat flow required to do this is recorded against temperature.

  • Data Analysis:

    • A phase transition, like melting, appears as an endothermic peak on the DSC curve.[10]

    • The onset temperature of the peak is typically taken as the melting point (Tm).

    • The enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.[12]

    • Glass transitions appear as a step-change in the baseline, indicating a change in the material's heat capacity.[10]

Visualizations

Logical Workflow for Thermodynamic Property Determination

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Determine Thermodynamic Property of Branched Alkane exp_route Experimental Route start->exp_route theo_route Theoretical Route start->theo_route bomb Bomb Calorimetry (Enthalpy of Combustion) exp_route->bomb dsc Differential Scanning Calorimetry (Phase Transitions) exp_route->dsc benson Benson Group Additivity theo_route->benson stat_mech Statistical Thermodynamics theo_route->stat_mech end_data Final Thermodynamic Data (ΔHf°, S°, Cp) bomb->end_data dsc->end_data benson->end_data stat_mech->end_data

Caption: Workflow for determining thermodynamic properties.

Benson Group Additivity Method Workflow

G mol 1. Deconstruct Molecule (e.g., this compound) groups 2. Identify Constituent Groups (e.g., C-(C)(H)3) mol->groups sum_vals 3. Sum Empirical Group Values groups->sum_vals corrections 4. Apply Steric/Symmetry Corrections sum_vals->corrections final_prop 5. Final Estimated Property (e.g., ΔHf°) corrections->final_prop

Caption: Workflow for the Benson Group Additivity method.

Experimental Workflow for Bomb Calorimetry

G prep 1. Prepare & Weigh Sample Pellet assemble 2. Assemble Bomb (Sample + Fuse Wire) prep->assemble pressurize 3. Pressurize with O2 (~30 atm) assemble->pressurize submerge 4. Submerge Bomb in Known Volume of Water pressurize->submerge ignite 5. Ignite Sample & Record Temperature Rise (ΔT) submerge->ignite calc_q 6. Calculate Heat of Reaction (q_rxn = -C_cal * ΔT) ignite->calc_q calc_h 7. Convert ΔU to ΔH (Enthalpy of Combustion) calc_q->calc_h

Caption: Experimental workflow for Bomb Calorimetry.

References

An In-depth Technical Guide on the Solubility of 5-Ethyl-2,3-dimethyloctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2,3-dimethyloctane, a branched alkane. Given the limited availability of specific quantitative data for this compound, this guide leverages data from its straight-chain isomer, n-dodecane, to provide a foundational understanding of its expected solubility. This document also outlines detailed experimental protocols for determining solubility, catering to the needs of researchers in various scientific disciplines.

Core Concepts of Alkane Solubility

Alkanes, including this compound, are non-polar hydrocarbons. Their solubility is governed by the principle of "like dissolves like," which dictates that non-polar compounds are readily soluble in non-polar or weakly polar organic solvents, and insoluble in polar solvents like water.[1][2][3] The dissolution process in organic solvents involves the disruption of weak van der Waals forces between both the solute and solvent molecules, which are then replaced by similar forces between the solute and solvent.[1][2] This energetic similarity results in a low barrier to solubility.[1][2]

Quantitative Solubility Data

Below is a summary of the solubility of n-dodecane in various organic solvents.

SolventChemical FormulaPolaritySolubility of n-Dodecane
HexaneC6H14Non-polarHighly Soluble[4]
BenzeneC6H6Non-polarHighly Soluble[4]
TolueneC7H8Non-polarHighly Soluble[4]
Ethyl Alcohol (Ethanol)C2H5OHPolarVery Soluble[5]
Ethyl Ether (Diethyl Ether)(C2H5)2OWeakly PolarVery Soluble[5]
Acetone(CH3)2COPolar AproticVery Soluble[5]
ChloroformCHCl3Weakly PolarVery Soluble[5]
Carbon TetrachlorideCCl4Non-polarVery Soluble[5]
WaterH2OPolarInsoluble[4][6]

Disclaimer: The data presented above is for n-dodecane and should be used as an estimation for the solubility of this compound. Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended.

1. Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a liquid solute in a solvent.[7][8][9][10]

Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Glass vials with screw caps

  • Pipettes

  • Evaporating dish

  • Drying oven

Procedure:

  • Prepare a series of glass vials, each containing a known volume of the organic solvent.

  • Add an excess amount of this compound to each vial to create a saturated solution. An excess is indicated by the presence of undissolved solute.

  • Securely cap the vials and place them in a thermostatic water bath set to the desired temperature.

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a period to allow for phase separation.

  • Carefully pipette a known volume of the supernatant (the saturated solution) into a pre-weighed evaporating dish.

  • Weigh the evaporating dish with the solution to determine the mass of the solution.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but not the solute.

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

  • The difference in mass before and after evaporation gives the mass of the dissolved this compound.

  • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

2. Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[11][12][13][14]

Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvent

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess of this compound to a known volume of the organic solvent in a sealed flask.

  • Place the flask in a shaking incubator set at a constant temperature.

  • Agitate the flask at a constant speed for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

  • After the incubation period, remove the flask and allow it to stand to let any undissolved solute settle.

  • To ensure complete separation of the undissolved solute, centrifuge an aliquot of the solution.

  • Carefully withdraw a sample from the clear supernatant.

  • Quantify the concentration of this compound in the sample using a suitable analytical method, such as GC-FID. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • The determined concentration represents the solubility of this compound in the chosen solvent at that specific temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound in an organic solvent using the shake-flask method followed by analytical quantification.

G A Preparation of Supersaturated Solution B Equilibration A->B Incubate with agitation (e.g., 24-48h at constant T) C Phase Separation B->C Allow to settle or centrifuge D Sample Extraction C->D Withdraw aliquot of supernatant E Quantitative Analysis D->E Analyze using GC-FID or other method F Solubility Calculation E->F Compare to calibration curve

References

Theoretical Calculations of 5-Ethyl-2,3-dimethyloctane Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the physicochemical properties of 5-Ethyl-2,3-dimethyloctane. This document details the computational protocols, presents key calculated properties in a structured format, and illustrates the workflow of such theoretical investigations.

Theoretical Background

The in-silico prediction of molecular properties is a cornerstone of modern chemical research and drug development. For aliphatic hydrocarbons such as this compound, a branched alkane, theoretical calculations offer a rapid and cost-effective means to determine a wide range of physicochemical characteristics without the need for empirical measurement. These calculations are primarily rooted in quantum mechanics and statistical thermodynamics.

Two prominent theoretical approaches for calculating the properties of alkanes are Density Functional Theory (DFT) and the Benson group additivity method.

  • Density Functional Theory (DFT): A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT is particularly useful for calculating structural, magnetic, and electronic properties. For branched alkanes, functionals such as M06-2X have been shown to provide accurate results, particularly in accounting for the thermodynamic stability of branched isomers over their linear counterparts.[1]

  • Benson Group Additivity: This is an empirical method for estimating the thermochemical properties of molecules.[2][3] The method assumes that the properties of a molecule can be determined as the sum of the properties of its constituent functional groups.[2][3] Each group's contribution is derived from experimental data on a wide range of compounds. While computationally less intensive than DFT, its accuracy is dependent on the availability of parameters for the specific groups present in the molecule.

Computational Methodologies

The theoretical determination of the properties of this compound involves a systematic computational workflow. The general steps are outlined below and visualized in the workflow diagram in section 4.

Molecular Structure Generation and Optimization

The first step is to generate the 3D structure of this compound. This can be done using molecular building software or by converting its IUPAC name or SMILES string (CCCC(CC)CC(C)C(C)C) into a 3D representation. Subsequently, a geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as many molecular properties are dependent on the molecular geometry.

Property Calculation

Once the optimized geometry is obtained, various quantum chemical calculations are performed to determine the desired properties.

A representative protocol for calculating the properties of this compound using DFT is as follows:

  • Software Selection: Utilize a computational chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Input File Preparation:

    • Define the molecular geometry of this compound in the input file, typically in the form of Cartesian coordinates or a Z-matrix.

    • Specify the level of theory. For branched alkanes, the M06-2X functional is a suitable choice.[1]

    • Select a basis set. A common choice for good accuracy and reasonable computational cost is a Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set like cc-pVDZ.

    • Define the type of calculation (e.g., geometry optimization, frequency calculation, single-point energy).

    • Specify the charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell alkane).

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure. This calculation iteratively adjusts the atomic positions to minimize the total energy of the molecule.

  • Frequency Analysis: Following a successful optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The results of the frequency calculation also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.

  • Property Calculation: Based on the optimized geometry and electronic wavefunction, various properties can be calculated, including:

    • Thermodynamic Properties: Enthalpy of formation, Gibbs free energy of formation, and heat capacity.

    • Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO/LUMO).

    • Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated vibrational frequencies and intensities. NMR chemical shifts can also be calculated.

Calculated Properties of this compound

The following tables summarize the theoretically calculated properties of this compound.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₆-
Molecular Weight 170.33 g/mol PubChem
IUPAC Name This compoundPubChem
XLogP3-AA (LogP) 5.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 0PubChem
Rotatable Bond Count 6PubChem
Exact Mass 170.203450829 DaPubChem
Monoisotopic Mass 170.203450829 DaPubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 12PubChem
Complexity 94.2PubChem

Table 2: Theoretically Derived Thermodynamic Properties (Illustrative)

PropertyCalculated ValueMethod
Standard Enthalpy of Formation (ΔfH°) (Value) kJ/molDFT (e.g., M06-2X/6-31G(d))
Standard Gibbs Free Energy of Formation (ΔfG°) (Value) kJ/molDFT (e.g., M06-2X/6-31G(d))
Molar Entropy (S°) (Value) J/(mol·K)DFT (e.g., M06-2X/6-31G(d))
Heat Capacity at constant pressure (Cp) (Value) J/(mol·K)DFT (e.g., M06-2X/6-31G(d))

Note: The values in Table 2 are illustrative and would be obtained from a dedicated DFT calculation as described in the protocol.

Workflow for Theoretical Property Calculation

The following diagram illustrates the logical workflow for the theoretical calculation of molecular properties for a compound like this compound.

Theoretical_Calculation_Workflow start Start: Define Molecule (this compound) gen_struct Generate 3D Structure (SMILES or IUPAC) start->gen_struct geom_opt Geometry Optimization (e.g., DFT M06-2X/6-31G(d)) gen_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Failure prop_calc Property Calculations verify_min->prop_calc Success thermo_prop Thermodynamic Properties (ΔfH°, ΔfG°, S°, Cp) prop_calc->thermo_prop electronic_prop Electronic Properties (HOMO/LUMO, Ionization Potential) prop_calc->electronic_prop spectral_prop Spectroscopic Properties (IR, Raman, NMR) prop_calc->spectral_prop data_analysis Data Analysis and Reporting thermo_prop->data_analysis electronic_prop->data_analysis spectral_prop->data_analysis end End: Tabulated Properties and Analysis data_analysis->end

Caption: Workflow for theoretical calculation of molecular properties.

Conclusion

Theoretical calculations provide a powerful framework for the determination of the physicochemical properties of molecules like this compound. By employing methodologies such as Density Functional Theory, researchers can gain valuable insights into the behavior of such compounds, aiding in areas from fundamental chemical understanding to the rational design of new molecules in drug development. The systematic workflow presented herein ensures a robust and reliable approach to in-silico property prediction.

References

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of the branched alkane 5-Ethyl-2,3-dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for the identification and purity assessment of this compound in various matrices, which is of significant interest in chemical synthesis, fuel analysis, and as a potential biomarker or metabolic byproduct in drug development research. The protocol outlines sample preparation, instrument parameters, and data analysis, and includes representative data to guide researchers.

Introduction

This compound is a saturated branched-chain hydrocarbon with the molecular formula C₁₂H₂₆. Accurate and reliable analytical methods are essential for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like branched alkanes. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the confident identification and quantification of individual isomers even in complex mixtures.[1]

In mass spectrometry, branched alkanes exhibit characteristic fragmentation patterns. Electron Ionization (EI) often leads to the cleavage at branching points, resulting in the formation of stable carbocations.[1][2] This preferential fragmentation can make the molecular ion peak less abundant or even absent.[2] Therefore, understanding these fragmentation pathways is key to structural elucidation.

Experimental Protocols

Sample Preparation

For analysis, this compound should be dissolved in a volatile organic solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL. If the analyte is present in a complex matrix, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. Instrument conditions may be optimized to suit specific equipment.

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Parameters:

ParameterValue
Column HP-5MS or equivalent (5%-Phenyl)-methylpolysiloxane
30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 50 °C, hold for 2 min
Ramp to 250 °C at 10 °C/min
Hold at 250 °C for 5 min

Mass Spectrometer Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-300
Solvent Delay 3 min

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at varying concentrations. The peak area of a characteristic quantifier ion is plotted against the concentration.

Table 1: Hypothetical Calibration Data for this compound

Concentration (µg/mL)Peak Area (Quantifier Ion)
115,234
578,956
10155,487
25380,123
50765,987
1001,520,456
Qualitative Data: Mass Spectrum and Retention Index

Due to the limited availability of a public mass spectrum for this compound, a predicted fragmentation pattern and an estimated retention index are provided based on the analysis of similar branched alkanes. The molecular weight of this compound is 170.33 g/mol .[3]

Predicted Mass Fragmentation:

The mass spectrum of this compound is expected to be dominated by fragments resulting from cleavage at the branched points. The molecular ion peak at m/z 170 is likely to be of very low abundance or absent.[2]

Table 2: Predicted Characteristic Mass Fragments for this compound

m/zPredicted Fragment IonRelative Abundance
43[C₃H₇]⁺High
57[C₄H₉]⁺High
71[C₅H₁₁]⁺Medium
85[C₆H₁₃]⁺Medium
113[M - C₄H₉]⁺Low
127[M - C₃H₇]⁺Low
141[M - C₂H₅]⁺Very Low

Retention Index:

The retention index (RI) is a valuable tool for the identification of compounds in GC, as it is more reproducible than retention time alone. It is calculated based on the retention times of n-alkanes. For a C12 branched alkane like this compound, the retention index on a non-polar column (like DB-5 or HP-5MS) would be expected to be between that of n-undecane (RI = 1100) and n-dodecane (RI = 1200). The branching generally lowers the boiling point and thus the retention time and index compared to the corresponding n-alkane. A plausible estimated retention index would be in the range of 1150-1180.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the GC-MS analysis and the fragmentation pathway of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Dissolve in Hexane/Pentane Sample->Solvent GC_Injection Inject into GC Solvent->GC_Injection Standard Prepare Calibration Standards Standard->GC_Injection GC_Separation Separation on HP-5MS column GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z 40-300) MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification using Calibration Curve TIC->Quantification Identification Compound Identification (RI & Mass Spectrum) Mass_Spectrum->Identification

GC-MS Experimental Workflow

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways cluster_common_ions Common Alkane Fragments Molecule This compound (C12H26) m/z 170 (M+) Frag1 Loss of C4H9 (butyl radical) m/z 113 Molecule->Frag1 α-cleavage Frag2 Loss of C3H7 (propyl radical) m/z 127 Molecule->Frag2 α-cleavage Frag3 Loss of C2H5 (ethyl radical) m/z 141 Molecule->Frag3 α-cleavage Ion2 [C4H9]+ m/z 57 Frag1->Ion2 Ion1 [C3H7]+ m/z 43 Frag2->Ion1 Ion3 [C5H11]+ m/z 71 Ion4 [C6H13]+ m/z 85

Predicted Fragmentation of this compound

Conclusion

This application note provides a robust and reliable method for the GC-MS analysis of this compound. The detailed protocol for instrumentation and the representative data will aid researchers, scientists, and drug development professionals in the accurate identification and quantification of this branched alkane. The provided workflow and fragmentation diagrams offer a clear visual guide to the experimental process and the underlying mass spectrometric principles.

References

Application Note: 5-Ethyl-2,3-dimethyloctane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography (GC) relies on the use of high-purity reference standards to ensure the accuracy and precision of results. An ideal standard should be stable, non-reactive, and possess chromatographic properties suitable for the intended analysis. 5-Ethyl-2,3-dimethyloctane (C₁₂H₂₆, MW: 170.33 g/mol ) is a branched-chain alkane that serves as an excellent reference standard for the analysis of non-polar compounds.[1] Its chemical inertness, thermal stability, and predictable elution behavior on non-polar columns make it particularly suitable as an internal or external standard for complex sample matrices.

The principle of using a reference standard involves comparing the chromatographic response of a target analyte to that of a known quantity of the standard.[2] When used as an internal standard, a known amount is added to all samples and calibration standards, allowing for correction of variations in injection volume and instrument response, thereby improving method precision.[3][4][5]

Application

This document outlines the protocol for using this compound as a reference standard for the quantitative analysis of a hypothetical non-polar analyte, "Analyte X," in a solvent matrix using GC with Flame Ionization Detection (GC-FID). Branched alkanes are suitable standards for methods analyzing hydrocarbon content in various samples, including environmental and petrochemical testing.[6][7][8]

Key Principles for Standard Selection

The choice of a GC column and standard is based on the principle that "like dissolves like."[9] For non-polar analytes, a non-polar stationary phase is optimal, where compounds are primarily separated based on their boiling points.[6][10]

An ideal internal standard should meet the following criteria:

  • Chemical Similarity: It should be chemically similar to the analyte.[3]

  • Resolution: It must be well-separated from all other components in the chromatogram.[2][4]

  • Purity: It must be of high purity and not present in the original sample matrix.[3][4]

  • Elution Time: It should have a retention time close to the analyte of interest.[2]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (≥99% purity)

  • Analyte: Analyte X (≥99% purity)

  • Solvent: Hexane (GC grade)

  • Apparatus: Volumetric flasks (Class A), analytical balance, gas-tight syringes, GC vials.

Instrumentation and GC Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Non-polar column, e.g., HP-5 (poly(dimethyl siloxane)), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL

Protocol 1: this compound as an External Standard

This protocol is used when variations in sample injection volume are minimal. Quantification is based on a calibration curve generated from standards of known concentrations.[3]

3.1. Preparation of Standard Solutions:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with hexane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

3.2. Calibration Curve Generation:

  • Inject 1 µL of each working standard into the GC system.

  • Record the peak area for this compound at each concentration.

  • Plot the peak area (y-axis) against the concentration (x-axis) to create a calibration curve.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.

3.3. Sample Analysis:

  • Inject 1 µL of the unknown sample.

  • Determine the peak area of the analyte.

  • Calculate the concentration of the analyte in the unknown sample using the calibration curve equation.

Protocol 2: this compound as an Internal Standard (IS)

This is the preferred method as it corrects for variations in injection and sample preparation.[4][11] Quantification is based on the ratio of the analyte peak area to the IS peak area.[4]

4.1. Preparation of Solutions:

  • Analyte Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of Analyte X in hexane.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of this compound in hexane.

  • Calibration Standards:

    • Prepare a series of volumetric flasks for your calibration levels (e.g., 5, 10, 25, 50, 100 µg/mL of Analyte X).

    • To each flask, add the corresponding volume of Analyte X stock solution.

    • Crucially, add a constant amount of the Internal Standard stock to each flask to achieve a fixed concentration (e.g., 25 µg/mL).[4][12]

    • Fill each flask to the mark with hexane.

4.2. Calibration and Response Factor (RF) Calculation:

  • Inject 1 µL of each calibration standard.

  • For each chromatogram, record the peak areas for both Analyte X (Aₓ) and the Internal Standard (Aᵢₛ).

  • Calculate the Peak Area Ratio (Aₓ / Aᵢₛ) and the Concentration Ratio (Cₓ / Cᵢₛ).

  • Plot the Peak Area Ratio (y-axis) against the Concentration Ratio (x-axis).

  • The slope of this line is the Relative Response Factor (RF).

4.3. Sample Analysis:

  • Take a known volume of the unknown sample and spike it with the same fixed concentration of the Internal Standard (25 µg/mL).

  • Inject 1 µL of the spiked sample into the GC.

  • Record the peak areas for Analyte X (Aₓ) and the Internal Standard (Aᵢₛ).

  • Calculate the concentration of Analyte X using the following formula:

    Cₓ = (Aₓ / Aᵢₛ) * (Cᵢₛ / RF)

    Where:

    • Cₓ = Concentration of Analyte X

    • Aₓ = Peak Area of Analyte X

    • Aᵢₛ = Peak Area of Internal Standard

    • Cᵢₛ = Concentration of Internal Standard

    • RF = Relative Response Factor (from calibration)

Data Presentation (Exemplary Data)

The following tables represent hypothetical data for the quantification of Analyte X using this compound as an internal standard.

Table 1: Calibration Data for Analyte X with Internal Standard.

Calibration Level Analyte X Conc. (Cₓ) (µg/mL) IS Conc. (Cᵢₛ) (µg/mL) Analyte X Area (Aₓ) IS Area (Aᵢₛ) Conc. Ratio (Cₓ/Cᵢₛ) Area Ratio (Aₓ/Aᵢₛ)
1 5.0 25.0 12,550 61,100 0.20 0.205
2 10.0 25.0 25,200 61,500 0.40 0.410
3 25.0 25.0 63,000 61,300 1.00 1.028
4 50.0 25.0 128,000 61,800 2.00 2.071
5 100.0 25.0 259,000 62,000 4.00 4.177
Regression RF (Slope): 1.03

| | | | | | R²: | 0.9998 |

Table 2: Analysis of Unknown Samples.

Sample ID Analyte X Area (Aₓ) IS Area (Aᵢₛ) IS Conc. (Cᵢₛ) (µg/mL) Calculated Analyte X Conc. (µg/mL)
Sample-01 85,300 61,500 25.0 33.6

| Sample-02 | 155,600 | 62,100 | 25.0 | 60.7 |

Visualizations

internal_standard_logic cluster_cal Calibration Phase cluster_sample Analysis Phase prep Prepare Calibration Standards (Varying Analyte Conc., Fixed IS Conc.) inject_cal Inject Standards into GC prep->inject_cal get_areas_cal Measure Peak Areas (Analyte & IS) inject_cal->get_areas_cal calc_ratios Calculate Area Ratio (Ax/Ais) and Concentration Ratio (Cx/Cis) get_areas_cal->calc_ratios plot Plot Area Ratio vs. Conc. Ratio calc_ratios->plot get_rf Determine Relative Response Factor (RF = Slope) plot->get_rf calculate_conc Calculate Unknown Concentration Cx = (Ax/Ais) * (Cis / RF) get_rf->calculate_conc prep_sample Spike Unknown Sample with Fixed IS Conc. inject_sample Inject Spiked Sample prep_sample->inject_sample get_areas_sample Measure Peak Areas (Analyte & IS) inject_sample->get_areas_sample get_areas_sample->calculate_conc

Caption: Logical workflow for quantification using the internal standard method.

experimental_workflow start Start prep_stocks Prepare Analyte and Internal Standard Stock Solutions start->prep_stocks prep_cal Create Calibration Curve Standards (Spike with constant IS conc.) prep_stocks->prep_cal prep_sample Prepare Unknown Samples (Spike with constant IS conc.) prep_stocks->prep_sample gc_analysis Perform GC Analysis (Inject Standards and Samples) prep_cal->gc_analysis prep_sample->gc_analysis data_proc Data Processing: Integrate Peak Areas gc_analysis->data_proc calc Calculate Results: - Generate Calibration Curve (RF) - Determine Sample Concentrations data_proc->calc report Final Report calc->report

Caption: High-level experimental workflow for GC analysis with an internal standard.

References

Application of 5-Ethyl-2,3-dimethyloctane in Fuel Composition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Highly branched alkanes are crucial components of gasoline and other fuels, significantly influencing their performance characteristics, such as octane (B31449) rating. 5-Ethyl-2,3-dimethyloctane, a C12H26 isomer, serves as a representative model for such branched hydrocarbons. Its analysis in fuel mixtures is essential for quality control, formulation development, and regulatory compliance. The primary analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex hydrocarbon matrices is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] This powerful method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][3][5]

This document provides a detailed protocol for the analysis of this compound in fuel samples and summarizes key data relevant to its properties and analysis.

Data Presentation

The structural characteristics of branched alkanes like this compound lead to distinct physical and chemical properties compared to their linear counterparts. These differences are fundamental to their performance as fuel components.

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnit
Molecular FormulaC12H26-
Molecular Weight170.33 g/mol
IUPAC NameThis compound-
CAS Registry Number62184-01-4-

Source: PubChem CID 53428960[6]

Table 2: Comparison of General Properties of Branched vs. Linear Alkanes in Fuels

PropertyBranched Alkanes (e.g., this compound)Linear Alkanes (e.g., n-Dodecane)Significance in Fuel Performance
Octane RatingHigherLowerHigher octane rating prevents engine knocking and improves efficiency.[7]
CombustionCleaner and more controlledLess controlledResults in more complete combustion and reduced emissions.[7]
Energy DensitySlightly LowerSlightly HigherThe improved combustion characteristics of branched alkanes often outweigh the minor difference in energy content for spark-ignition engines.[7]
VolatilityGenerally HigherGenerally LowerAffects fuel-air mixing and cold-start performance.

Experimental Protocols

The following protocol outlines the analysis of this compound in a fuel sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective:

To separate, identify, and quantify this compound in a complex hydrocarbon mixture (e.g., gasoline).

Materials and Reagents:
  • Fuel sample

  • This compound standard (CAS: 62184-01-4)

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Helium (carrier gas), 99.999% purity or higher

  • Autosampler vials with caps

Instrumentation:
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., non-polar stationary phase).

  • Mass Spectrometer (MS) detector.[1][3]

Procedure:
  • Sample Preparation:

    • Accurately dilute the fuel sample in the chosen solvent to a concentration within the calibrated range of the instrument. A typical dilution might be 1:100 (v/v).

    • Prepare a series of calibration standards of this compound in the same solvent.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1 split ratio)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes

        • Ramp: 5 °C/min to 280 °C

        • Final hold: 5 minutes at 280 °C

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

      • Solvent Delay: 3 minutes

  • Data Acquisition:

    • Inject the prepared calibration standards, starting with the lowest concentration.

    • Inject the diluted fuel sample.

    • Inject a solvent blank to check for contamination.

  • Data Analysis:

    • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum to that of the authentic standard. The fragmentation pattern in the mass spectrum serves as a fingerprint for identification.[3]

    • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the diluted fuel sample using the calibration curve. Calculate the concentration in the original fuel sample by accounting for the dilution factor.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Fuel_Sample Fuel Sample Dilution Dilution Fuel_Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identification Identification Detection->Identification Quantification Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound in fuel.

Branched_vs_Linear_Alkanes cluster_branched Branched Alkanes cluster_linear Linear Alkanes Branched e.g., this compound High_Octane High Octane Rating Branched->High_Octane Clean_Combustion Cleaner Combustion Branched->Clean_Combustion Fuel_Performance Improved Engine Performance High_Octane->Fuel_Performance Clean_Combustion->Fuel_Performance Linear e.g., n-Dodecane Low_Octane Low Octane Rating Linear->Low_Octane Less_Efficient_Combustion Less Efficient Combustion Linear->Less_Efficient_Combustion

Caption: Impact of alkane structure on fuel performance.

References

Application Notes: 5-Ethyl-2,3-dimethyloctane in Advanced Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enhanced lubricant performance, branched alkanes are of significant interest due to their unique molecular architecture. Unlike their linear counterparts, the irregular, three-dimensional structures of branched alkanes inhibit the formation of highly ordered, crystalline layers under high pressure.[1] This disruption of molecular packing leads to a lower shear strength and, consequently, a reduced coefficient of friction, making them valuable components in advanced lubricant formulations.[1] 5-Ethyl-2,3-dimethyloctane, a C12 branched alkane, is a candidate for inclusion in synthetic and semi-synthetic lubricant base oils to improve tribological properties. These notes provide an overview of its potential application, relevant testing protocols, and a framework for its evaluation.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its behavior as a lubricant base stock or additive.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem
Molecular Weight 170.33 g/mol [2]
IUPAC Name This compound[2]
CAS Number 62184-01-4[2]
Computed XLogP3 5.8[2]
Topological Polar Surface Area 0 Ų[2]

Performance in Lubricant Formulations (Representative Data)

While specific performance data for this compound is not extensively published, the following table presents representative data for a hypothetical lubricant formulation containing it as a component. This data is intended for illustrative purposes to guide researchers in their evaluation.

Performance MetricTest MethodRepresentative Value (Formulation with this compound)
Kinematic Viscosity @ 40°C ASTM D44546 cSt
Kinematic Viscosity @ 100°C ASTM D4458.5 cSt
Viscosity Index ASTM D2270170
Pour Point ASTM D97-45°C
Flash Point (COC) ASTM D92220°C
Oxidation Stability (RPVOT) ASTM D2272400 minutes
Four-Ball Wear Scar (40kg, 75°C, 1200rpm, 1hr) ASTM D41720.40 mm
Coefficient of Friction (Pin-on-Disk) ASTM G990.08

Experimental Protocols

Rigorous testing is essential to validate the performance of any new lubricant component.[3] The following are detailed methodologies for key experiments.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
  • Objective: To measure the kinematic viscosity of the lubricant, which is a fundamental property indicating its resistance to flow.[3][4]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Select a viscometer tube appropriate for the expected viscosity range.

    • Charge the viscometer with the sample lubricant, ensuring it is free of air bubbles.

    • Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement at least twice. The flow times should be within agreement.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Protocol 2: Determination of Pour Point (ASTM D97)
  • Objective: To determine the lowest temperature at which a lubricant will continue to flow.[4]

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the sample into the test jar to the marked level.

    • Bring the sample to a temperature of at least 9°C above the expected pour point.

    • Insert the thermometer and place the jar in the cooling bath.

    • At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it to ascertain whether there is movement of the oil.

    • The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.

    • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.

Protocol 3: Evaluation of Wear and Friction (ASTM D5182)
  • Objective: To assess the anti-wear and friction-reducing properties of the lubricant under controlled conditions.[4]

  • Apparatus: Four-ball wear tester, steel balls, microscope for wear scar measurement.

  • Procedure:

    • Clean the test balls and the test cup thoroughly with a suitable solvent.

    • Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on the spindle.

    • Add the sample lubricant to the test cup, ensuring the stationary balls are fully submerged.

    • Apply the specified load and begin rotating the top ball at the specified speed and temperature for the designated duration.

    • After the test, disassemble the apparatus, clean the stationary balls, and measure the diameter of the wear scars on each of the three balls using a microscope.

    • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

Visualizations

Lubricant_Evaluation_Workflow cluster_0 Formulation & Characterization cluster_1 Performance Testing cluster_2 Analysis & Optimization Formulation 1. Formulate Lubricant (Base Oil + this compound) PhysChem 2. Physicochemical Analysis (Viscosity, Density, etc.) Formulation->PhysChem Tribological 3. Tribological Testing (Friction & Wear) PhysChem->Tribological Oxidation 4. Oxidation Stability PhysChem->Oxidation Thermal 5. Thermal Properties (Pour Point, Flash Point) PhysChem->Thermal Data_Analysis 6. Data Analysis Tribological->Data_Analysis Oxidation->Data_Analysis Thermal->Data_Analysis Optimization 7. Formulation Optimization Data_Analysis->Optimization Optimization->Formulation Iterate

Caption: Workflow for evaluating a new lubricant additive.

Molecular_Packing cluster_0 Linear Alkanes (e.g., n-Dodecane) cluster_1 Branched Alkanes (e.g., this compound) l1 ~~~~~~~~~~ l2 ~~~~~~~~~~ l3 ~~~~~~~~~~ l4 ~~~~~~~~~~ label_l High Degree of Order (Crystalline-like Layers) b1 ~~(~)~Y~~ b2 ~Y~~(~)~~ b3 ~~(~)~~Y~ b4 ~Y~(~)~~~ label_b Disrupted Packing (Amorphous Structure)

References

Application Notes and Protocols for the Laboratory Synthesis of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5-Ethyl-2,3-dimethyloctane, a branched alkane. The synthesis is achieved through a robust and versatile three-step process commencing with a Grignard reaction to assemble the carbon skeleton, followed by dehydration of the resulting tertiary alcohol, and concluding with catalytic hydrogenation to yield the saturated alkane. This protocol is designed to be a reliable method for producing high-purity branched alkanes for various research and development applications.

Introduction

Branched alkanes are significant components in fuel technologies and serve as important moieties in the development of new materials and pharmaceutical compounds. Their synthesis in the laboratory provides access to specific isomers that may not be readily available from natural sources. The classical approach to synthesizing such molecules involves the formation of a carbon-carbon bond using a Grignard reagent with a suitable ketone, followed by the removal of the resulting hydroxyl group and saturation of the intermediate alkene. This method offers a high degree of control over the final molecular architecture.

This protocol details the synthesis of this compound by reacting 3,4-dimethyl-2-hexanone (B107209) with ethylmagnesium bromide. The resultant tertiary alcohol, 5-ethyl-2,3-dimethyloctan-4-ol, is then dehydrated to a mixture of alkenes, which are subsequently hydrogenated to afford the final product.

Experimental Protocols

Part 1: Synthesis of 5-Ethyl-2,3-dimethyloctan-4-ol via Grignard Reaction

This procedure outlines the formation of the tertiary alcohol intermediate.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 3,4-Dimethyl-2-hexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Add a solution of 3,4-dimethyl-2-hexanone in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 5-ethyl-2,3-dimethyloctan-4-ol.

Part 2: Dehydration of 5-Ethyl-2,3-dimethyloctan-4-ol

This step involves the elimination of water from the alcohol to form a mixture of alkenes.

Materials:

  • Crude 5-ethyl-2,3-dimethyloctan-4-ol

  • Concentrated sulfuric acid (H₂SO₄) or other suitable dehydrating agent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To the crude alcohol, add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to induce dehydration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene mixture.

Part 3: Hydrogenation of the Alkene Mixture

The final step is the saturation of the carbon-carbon double bonds to yield this compound.

Materials:

  • Crude alkene mixture

  • Palladium on carbon (10% Pd/C) or Platinum oxide (PtO₂)

  • Ethanol (B145695) or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the crude alkene mixture in a suitable solvent like ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C or PtO₂ to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

  • The reaction progress can be monitored by Gas Chromatography (GC) until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the this compound by fractional distillation to obtain the final product with high purity.[1]

Data Presentation

The following table summarizes representative yields for the synthesis of branched alkanes using the Grignard reaction, dehydration, and hydrogenation sequence, as reported by Gordon et al. (2004) for analogous compounds.[1]

Alkane ProductStarting KetoneGrignard ReagentOverall Yield (%)
2,4-Dimethyldecane4-Methyl-2-pentanoneHexylmagnesium chloride95
5-n-Propylnonane5-Nonanonen-Propylmagnesium chloride93

Note: The yields for the synthesis of this compound are expected to be in a similar range.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation ketone 3,4-Dimethyl-2-hexanone alcohol 5-Ethyl-2,3-dimethyloctan-4-ol ketone->alcohol grignard Ethylmagnesium Bromide grignard->alcohol alkenes Alkene Mixture alcohol->alkenes final_product This compound alkenes->final_product

References

Application Note: 1H and 13C NMR Assignments for 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for the branched alkane, 5-Ethyl-2,3-dimethyloctane. Due to the absence of published experimental spectra for this specific compound, the assignments have been determined by applying established chemical shift theory and empirical data for similar aliphatic structures. This application note also includes a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, which can be applied to experimentally verify the predicted data presented herein.

Introduction

This compound is a saturated hydrocarbon with a molecular formula of C₁₂H₂₆. As a chiral molecule with multiple stereocenters, its NMR spectra are expected to exhibit complex splitting patterns. A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for its unambiguous identification and for quality control in any synthetic or natural product isolation workflow. This note aims to provide a reliable reference for the predicted NMR spectral data of this compound.

Predicted NMR Data

The chemical structure of this compound with atom numbering is shown below:

(Note: The numbering used here is for the purpose of NMR assignment and may not follow IUPAC nomenclature rules.)

Predicted ¹³C NMR Assignments

The predicted ¹³C NMR chemical shifts are summarized in Table 1. These predictions are based on the principle that the chemical shift of a carbon atom in an alkane is influenced by its substitution pattern (i.e., the number of attached carbon atoms) and the steric environment. Generally, carbon chemical shifts in alkanes range from 10 to 50 ppm[1].

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in off-resonance decoupled spectrum)Rationale
C1~14qPrimary methyl group at the end of a long chain.
C2~20dMethine carbon adjacent to a methyl group.
C3~35dMethine carbon, deshielded by two adjacent carbons.
C4~40tMethylene carbon in the main chain.
C5~45dMethine carbon at a branch point, highly substituted.
C6~25tMethylene carbon in the ethyl substituent.
C7~11qPrimary methyl group of the ethyl substituent.
C8~14qTerminal methyl group of the octane (B31449) chain.
C2-CH₃~15qMethyl group attached to a secondary carbon.
C3-CH₃~16qMethyl group attached to a secondary carbon.
Predicted ¹H NMR Assignments

The predicted ¹H NMR chemical shifts are presented in Table 2. Protons in aliphatic systems are highly shielded and typically appear in the 0.7 to 1.5 ppm range[2]. The precise chemical shift is determined by the local electronic environment and the degree of substitution of the carbon to which the proton is attached[2][3].

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (3H)~0.9t~7Terminal methyl protons of the octane chain.
H2 (1H)~1.5m-Methine proton, complex splitting.
H3 (1H)~1.6m-Methine proton, complex splitting.
H4 (2H)~1.2-1.4m-Methylene protons, complex splitting.
H5 (1H)~1.4m-Methine proton at the branch point, complex splitting.
H6 (2H)~1.3m-Methylene protons of the ethyl group.
H7 (3H)~0.85t~7Methyl protons of the ethyl group.
H8 (3H)~0.88d~7Methyl protons at C2.
C2-CH₃ (3H)~0.85d~7Methyl protons attached to C2.
C3-CH₃ (3H)~0.95d~7Methyl protons attached to C3.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

  • Sample Concentration : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube : Filter the solution into a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching : Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Shimming : Perform magnetic field shimming to optimize the field homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans, depending on the sample concentration.

    • Spectral Width : A spectral width of 12-16 ppm is generally sufficient for ¹H spectra.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans : This will be significantly higher than for ¹H NMR, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width : A spectral width of 200-240 ppm is standard for ¹³C spectra.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking : Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Assignment

The following diagram illustrates the logical workflow for the assignment of NMR signals to the corresponding nuclei in a molecule.

NMR_Assignment_Workflow cluster_prediction Prediction cluster_experiment Experimentation cluster_analysis Analysis & Assignment cluster_conclusion Conclusion predict_1h Predict 1H Shifts acquire_1h Acquire 1H Spectrum predict_1h->acquire_1h Guides Experiment predict_13c Predict 13C Shifts acquire_13c Acquire 13C Spectrum predict_13c->acquire_13c Guides Experiment analyze_1h Analyze 1H Data (Shifts, Multiplicity, Integration) acquire_1h->analyze_1h analyze_13c Analyze 13C Data (Shifts, DEPT) acquire_13c->analyze_13c acquire_2d Acquire 2D NMR (COSY, HSQC) correlate_2d Correlate with 2D Data acquire_2d->correlate_2d analyze_1h->correlate_2d analyze_13c->correlate_2d final_assignment Final Structure Assignment correlate_2d->final_assignment

Workflow for NMR spectral assignment.

Conclusion

The predicted ¹H and ¹³C NMR data provided in this application note serve as a valuable reference for the spectroscopic analysis of this compound. Experimental verification using the outlined protocol is recommended for definitive structural confirmation. The provided workflow and protocols are broadly applicable to the structural elucidation of other small organic molecules.

References

Application Note: Mass Spectrometry Fragmentation Pattern of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure.

Branched alkanes, such as 5-Ethyl-2,3-dimethyloctane, exhibit distinct fragmentation patterns in EI-MS.[1] The fragmentation of the molecular ion is not random but is governed by the stability of the resulting carbocations.[2] Cleavage of C-C bonds is more favorable than C-H bonds, and fragmentation preferentially occurs at branching points to form more stable secondary and tertiary carbocations.[1] Consequently, the molecular ion peak (the peak corresponding to the intact molecule) is often of very low abundance or even absent in the spectra of highly branched alkanes.[2]

Predicted Fragmentation Pattern of this compound

The molecular formula for this compound is C12H26, with a molecular weight of approximately 170.33 g/mol .[3] The structure possesses multiple branching points, which will dictate its fragmentation.

The primary fragmentation events are expected to be cleavages at the C2, C3, and C5 positions, leading to the formation of stable secondary and tertiary carbocations. The general rules for fragmentation of branched alkanes suggest that the most abundant fragments will arise from the cleavage that forms the most stable carbocation.[2]

The following DOT script illustrates the predicted fragmentation pathways for this compound.

Fragmentation_Pattern cluster_frags Primary Fragmentation Pathways cluster_ions Resulting Carbocations M This compound (M+•) m/z = 170 F1 Loss of C4H9• (butyl radical) M->F1 Cleavage at C4-C5 F2 Loss of C2H5• (ethyl radical) M->F2 Cleavage at C5-C6 F3 Loss of C5H11• (pentyl radical) M->F3 Cleavage at C3-C4 F4 Loss of C7H15• (heptyl radical) M->F4 Cleavage at C2-C3 I1 [M-C4H9]+ m/z = 113 F1->I1 I2 [M-C2H5]+ m/z = 141 F2->I2 I3 [M-C5H11]+ m/z = 99 F3->I3 I4 [M-C7H15]+ m/z = 71 F4->I4

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum. The relative abundance is a qualitative prediction based on the stability of the resulting carbocation and the neutral radical lost.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
170[C12H26]+• (Molecular Ion)-Very Low / Absent
141[C10H21]+C2H5• (Ethyl radical)Moderate
127[C9H19]+C3H7• (Propyl radical)Moderate
113[C8H17]+C4H9• (Butyl radical)High
99[C7H15]+C5H11• (Pentyl radical)Moderate
85[C6H13]+C6H13• (Hexyl radical)High
71[C5H11]+C7H15• (Heptyl radical)High
57[C4H9]+C8H17• (Octyl radical)High (likely base peak)
43[C3H7]+C9H19• (Nonyl radical)High
29[C2H5]+C10H21• (Decyl radical)Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry of Branched Alkanes

This protocol provides a general procedure for the analysis of branched alkanes like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation

  • Liquid Samples: Dilute the sample in a volatile, non-polar solvent such as hexane (B92381) or n-pentane. A typical concentration range is 1-10 µg/mL.

  • Solid Samples: If the alkane is part of a solid matrix, perform a solvent extraction using a non-polar solvent. The resulting extract can then be diluted as described above.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for separating alkanes. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 20 to 200.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 2-3 minutes).

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the parameters outlined above.

  • The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample.

  • Obtain the mass spectrum of the peak corresponding to this compound.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of similar compounds.

The following DOT script provides a workflow for the experimental protocol.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SP1 Dilute/Extract Sample SP2 Transfer to GC Vial SP1->SP2 GCMS1 Inject Sample SP2->GCMS1 GCMS2 GC Separation GCMS1->GCMS2 GCMS3 Electron Ionization (70 eV) GCMS2->GCMS3 GCMS4 Mass Analysis GCMS3->GCMS4 DA1 Obtain Total Ion Chromatogram GCMS4->DA1 DA2 Extract Mass Spectrum DA1->DA2 DA3 Identify Fragmentation Pattern DA2->DA3 DA4 Compare with Predictions/Library DA3->DA4

Caption: General workflow for the GC-MS analysis of branched alkanes.

Conclusion

The mass spectrum of this compound is predicted to be characterized by extensive fragmentation, with a very weak or absent molecular ion peak. The major fragment ions are expected to result from cleavages at the branching points, leading to the formation of stable carbocations with prominent peaks at m/z values corresponding to the loss of alkyl radicals. The provided protocol offers a robust starting point for the experimental determination and confirmation of the fragmentation pattern of this and similar branched alkanes.

References

Application Notes and Protocols for the Study of Hydrocarbon Cracking Using 5-Ethyl-2,3-dimethyloctane as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbon cracking is a fundamental process in the petrochemical industry, involving the decomposition of large hydrocarbon molecules into smaller, more valuable ones such as gasoline, diesel, and light olefins. The study of the cracking behavior of specific hydrocarbon isomers is crucial for optimizing catalyst performance, reaction conditions, and understanding complex reaction mechanisms. 5-Ethyl-2,3-dimethyloctane, a branched C12 alkane, serves as an excellent model compound for investigating the cracking of highly branched hydrocarbons found in various crude oil fractions.

These application notes provide a comprehensive overview of the methodologies used to study the catalytic cracking of branched alkanes, using data from analogous compounds due to the absence of specific experimental data for this compound. The protocols and data presented are based on the catalytic cracking of n-dodecane, a C12 alkane, over ZSM-5 zeolite catalysts, which is a well-established system for studying cracking reactions.[1][2] This information provides a strong foundation for researchers designing experiments to investigate the cracking of this compound.

Principles of Hydrocarbon Cracking

Hydrocarbon cracking can be broadly categorized into two main types: thermal cracking and catalytic cracking.

  • Thermal Cracking: This process relies on high temperatures (typically 450°C to 750°C) and pressures to break the C-C bonds of hydrocarbons.[3][4] It proceeds through a free-radical mechanism.

  • Catalytic Cracking: This method employs a catalyst, typically a solid acid like a zeolite, to facilitate the cracking process at lower temperatures (around 500°C) and pressures.[3][4] Catalytic cracking proceeds via a carbenium ion mechanism, which allows for greater control over the product distribution and favors the formation of branched and aromatic hydrocarbons.[3][4]

Zeolites, such as ZSM-5, are widely used as catalysts in cracking processes due to their high acidity, shape selectivity, and thermal stability.[5]

Experimental Protocols

The following protocols are based on the catalytic cracking of n-dodecane and can be adapted for the study of this compound.

Protocol 1: Catalytic Cracking of a C12 Alkane using a Fixed-Bed Reactor

This protocol describes a typical setup for studying the catalytic cracking of a C12 alkane in a laboratory-scale fixed-bed reactor.[2]

Materials:

  • This compound (or a suitable C12 alkane analogue like n-dodecane)

  • ZSM-5 zeolite catalyst

  • Inert gas (e.g., Nitrogen, Argon)

  • Quartz wool

  • Fixed-bed reactor system (including a tubular reactor, furnace, temperature controller, mass flow controllers, and a product collection system)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation:

    • Load a specific amount of ZSM-5 catalyst into the center of the quartz tube reactor, holding it in place with quartz wool plugs.

    • Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water or impurities.

  • Reaction Setup:

    • Set the reactor temperature to the desired cracking temperature (e.g., 350-600°C).

    • Set the flow rate of the inert carrier gas using a mass flow controller.

  • Hydrocarbon Feed:

    • Introduce the liquid hydrocarbon feed (this compound) into a vaporizer and then into the reactor using a high-performance liquid chromatography (HPLC) pump. The feed is vaporized and carried over the catalyst bed by the inert gas.

    • The weight hourly space velocity (WHSV), which is the mass flow rate of the hydrocarbon divided by the mass of the catalyst, should be carefully controlled.

  • Product Collection and Analysis:

    • The reactor effluent, containing the cracked products, is passed through a condenser to separate the liquid and gaseous products.

    • Collect the gaseous products in gas bags for analysis.

    • Analyze both the liquid and gaseous products using a Gas Chromatograph-Mass Spectrometer (GC-MS) to identify and quantify the different hydrocarbon products.[6][7]

Data Presentation

The following tables summarize the expected product distribution from the catalytic cracking of a C12 alkane over a ZSM-5 catalyst, based on data from n-dodecane cracking.[2] The product distribution is highly dependent on the reaction conditions and the specific catalyst used.

Table 1: Gaseous Product Distribution from Catalytic Cracking of n-Dodecane over ZSM-5 [2]

Product CategoryProduct ComponentsSelectivity (wt%)
C1-C4 AlkanesMethane, Ethane, Propane, Butane10 - 20
C2-C4 AlkenesEthylene, Propylene, Butenes50 - 70
Other GasesHydrogen, etc.< 5

Table 2: Liquid Product Distribution from Catalytic Cracking of n-Dodecane over ZSM-5 [2]

Product CategoryProduct ComponentsSelectivity (wt%)
C5-C11 AlkanesPentane, Hexane, Heptane, etc.15 - 25
C5-C11 AlkenesPentenes, Hexenes, Heptenes, etc.5 - 15
AromaticsBenzene, Toluene, Xylenes, etc.10 - 20
Other LiquidsNaphthenes, etc.5 - 10

Visualizations

Catalytic Cracking Mechanism

The catalytic cracking of alkanes over zeolites proceeds through a series of steps involving the formation and reaction of carbenium ions on the acidic sites of the catalyst.

Catalytic_Cracking_Mechanism Alkane Alkane (e.g., this compound) Carbocation Carbenium Ion Formation (on Zeolite Acid Site) Alkane->Carbocation Isomerization Isomerization Carbocation->Isomerization BetaScission β-Scission (Cracking) Carbocation->BetaScission HydrogenTransfer Hydrogen Transfer Carbocation->HydrogenTransfer Isomerization->BetaScission Products Cracked Products (Smaller Alkanes and Alkenes) BetaScission->Products HydrogenTransfer->Alkane HydrogenTransfer->Products

Caption: General mechanism of catalytic cracking of an alkane over a zeolite catalyst.

Experimental Workflow

The following diagram illustrates the typical workflow for a laboratory-scale catalytic cracking experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Preparation (Activation) ReactorSetup Reactor Setup (Temperature and Gas Flow) CatalystPrep->ReactorSetup Feed Hydrocarbon Feed (this compound) ReactorSetup->Feed Cracking Catalytic Cracking Feed->Cracking Collection Product Collection (Gas and Liquid Separation) Cracking->Collection GCMS GC-MS Analysis Collection->GCMS Data Data Interpretation GCMS->Data

Caption: Experimental workflow for the catalytic cracking of a hydrocarbon.

Conclusion

References

experimental setup for measuring the viscosity of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

An .

Application Note: Viscosity Measurement of 5-Ethyl-2,3-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the determination of the dynamic and kinematic viscosity of this compound, a branched alkane. Viscosity is a critical physicochemical property that influences a substance's flow behavior, affecting its handling, processing, and performance in various applications. The primary method detailed is capillary viscometry, a precise technique for measuring the kinematic viscosity of Newtonian fluids.[1][2] The protocol also includes the necessary steps for measuring the density of the substance, which is required to calculate dynamic viscosity from the kinematic viscosity.[3][4]

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [5]
CAS Number 62184-01-4 [5]
Molecular Formula C₁₂H₂₆ [5]

| Molecular Weight | 170.33 g/mol |[5] |

Experimental Principles

Kinematic Viscosity (ν): This method measures the resistive flow of a fluid under the influence of gravity.[4][6] A capillary viscometer is used to measure the time it takes for a fixed volume of the fluid to flow through a small capillary tube.[1] The kinematic viscosity is then calculated using the viscometer's calibration constant.[2][4][6]

Dynamic Viscosity (η): Also known as absolute viscosity, this property measures the fluid's internal resistance to flow when an external force is applied.[3][4] It is calculated by multiplying the kinematic viscosity by the density (ρ) of the fluid at the same temperature.[3][4]

η = ν × ρ

Below is a diagram illustrating the relationship between these two properties.

G kv Kinematic Viscosity (ν) dv Dynamic Viscosity (η) kv->dv Multiply by Density dv->kv Divide by Density density Density (ρ)

Figure 1: Relationship between Kinematic and Dynamic Viscosity.

Experimental Protocols

An overview of the entire experimental process, from sample preparation to final data analysis, is provided in the workflow diagram below.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sample_prep 1. Prepare Sample (this compound) instrument_prep 2. Clean & Calibrate (Viscometer, Pycnometer) sample_prep->instrument_prep density_measure 3. Measure Density (ρ) using Pycnometer instrument_prep->density_measure temp_control 4. Set Constant Temperature Bath density_measure->temp_control viscosity_measure 5. Measure Efflux Time (t) using Capillary Viscometer temp_control->viscosity_measure calc_kv 6. Calculate Kinematic Viscosity ν = C × t viscosity_measure->calc_kv calc_dv 7. Calculate Dynamic Viscosity η = ν × ρ calc_kv->calc_dv

Figure 2: Experimental workflow for viscosity determination.
Protocol 1: Density Measurement

Objective: To accurately determine the density of this compound at various temperatures, which is required for the calculation of dynamic viscosity.

Apparatus and Materials:

  • Pycnometer (Gay-Lussac type, 25 mL)

  • Analytical balance (readability ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • This compound sample

  • Deionized water

  • Acetone (B3395972) (for cleaning)

Methodology:

  • Cleaning: Thoroughly clean the pycnometer with acetone and then deionized water. Dry it completely.

  • Calibration:

    • Weigh the empty, dry pycnometer (m₁).

    • Fill the pycnometer with deionized water and place it in the constant temperature bath set to the desired temperature (e.g., 20°C) for 30 minutes to reach thermal equilibrium.

    • Ensure the water level is at the calibration mark, removing any excess. Dry the outside of the pycnometer and weigh it (m₂).

    • The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.

  • Sample Measurement:

    • Empty and dry the calibrated pycnometer.

    • Fill it with the this compound sample.

    • Place the filled pycnometer in the constant temperature bath at the same temperature for 30 minutes.

    • Adjust the sample volume to the mark, dry the exterior, and weigh it (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V .

  • Repeat the procedure for all desired temperatures.

Protocol 2: Kinematic Viscosity Measurement

Objective: To measure the kinematic viscosity of this compound using a calibrated capillary viscometer.

Apparatus and Materials:

  • Ubbelohde or Cannon-Fenske capillary viscometer (select a size appropriate for the expected viscosity range).

  • Constant temperature water bath with a transparent window (stability ±0.02°C).

  • Digital stopwatch (accuracy ±0.01 s).

  • Pipette or syringe for sample loading.

  • This compound sample.

  • Appropriate solvents (e.g., heptane, acetone) for cleaning.

Methodology:

  • Cleaning: Clean the viscometer thoroughly with a suitable solvent and dry it with a stream of clean, dry air.

  • Sample Loading: Introduce a known volume of the this compound sample into the viscometer's reservoir.[2]

  • Temperature Equilibration:

    • Place the viscometer in the constant temperature bath in a vertical position.[2]

    • Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath.[2]

  • Flow Measurement:

    • Using suction (e.g., a pipette bulb), draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.[2]

    • Release the suction and allow the liquid to flow freely down the capillary under gravity.[2]

    • Start the stopwatch precisely when the meniscus passes the upper timing mark.

    • Stop the stopwatch precisely when the meniscus passes the lower timing mark.[2]

    • This measured time is the efflux time (t).

  • Replicates: Repeat the flow measurement at least three times. The efflux times should be within an acceptable range (e.g., ±0.2%). Use the average of these readings for calculations.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t

    • Where C is the calibration constant of the viscometer (provided by the manufacturer or determined using a standard of known viscosity) and t is the average efflux time in seconds.

Data Presentation

The following table presents example data for the viscosity of a branched C12 alkane at different temperatures. This illustrates how the final results should be structured.

Table 2: Example Viscosity Data for a Branched C12 Alkane

Temperature (°C) Average Efflux Time (s) Density (g/cm³) Kinematic Viscosity (ν) (cSt or mm²/s) Dynamic Viscosity (η) (mPa·s or cP)
20.0 250.5 0.765 2.505 1.916
40.0 185.1 0.750 1.851 1.388
60.0 142.3 0.735 1.423 1.046
80.0 112.0 0.720 1.120 0.806

(Note: Data is illustrative. A viscometer with a constant C = 0.01 cSt/s is assumed for this example.)

References

Troubleshooting & Optimization

improving resolution of 5-Ethyl-2,3-dimethyloctane isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Resolution of 5-Ethyl-2,3-dimethyloctane Isomers in GC

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the separation of this compound isomers using gas chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate isomers of this compound by GC?

A1: this compound has multiple chiral centers, leading to the existence of several stereoisomers (diastereomers and enantiomers). These isomers often have very similar boiling points and polarities, making their separation by conventional GC challenging. Achieving good resolution requires careful optimization of the GC method, including the choice of column, temperature program, and carrier gas flow rate.

Q2: What type of GC column is best suited for separating alkane isomers?

A2: For general separation of branched alkane isomers based on boiling point differences, a non-polar stationary phase is typically recommended.[1] Common choices include 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phases. For separating enantiomers, a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is necessary.[2][3]

Q3: How does the temperature program affect the resolution of these isomers?

A3: A slower oven temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting isomers. It is often a trade-off between analysis time and separation efficiency.

Q4: Can changing the carrier gas improve my separation?

A4: Yes, the choice of carrier gas and its linear velocity can impact resolution. Hydrogen often provides better efficiency at higher linear velocities compared to helium, potentially leading to faster analysis times without compromising resolution. However, the optimal linear velocity is crucial, and operating too far from it can decrease separation efficiency.

Q5: What are Kovats Retention Indices and how can they help in identifying my isomers?

A5: The Kovats Retention Index (KI) is a system that helps in the identification of compounds by comparing their retention times to those of n-alkane standards.[4] It normalizes retention times, making it easier to compare data between different instruments and laboratories. For isomers, which can have very similar mass spectra, retention indices can be a critical tool for identification.[5]

Troubleshooting Guide

This section addresses common problems encountered during the GC separation of this compound isomers.

Problem: Poor Resolution or Co-elution of Isomer Peaks

Possible Causes & Solutions:

  • Inappropriate GC Column:

    • Solution: For separating diastereomers, ensure you are using a high-resolution non-polar capillary column. To separate enantiomers, a chiral stationary phase is mandatory.

  • Suboptimal Column Dimensions:

    • Solution: Increase the column length (e.g., from 30 m to 60 m) to increase the number of theoretical plates and improve resolution. A smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) can also enhance efficiency.

  • Temperature Program is Too Fast:

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 2-5 °C/min) to allow for better separation of closely eluting peaks.

  • Carrier Gas Flow Rate is Not Optimal:

    • Solution: Optimize the carrier gas linear velocity. This can be done by performing a van Deemter or Golay plot analysis to find the flow rate that provides the highest efficiency for your column.

Data Presentation: Representative GC Analysis of this compound Isomers

Disclaimer: The following data is a hypothetical, yet realistic, representation to illustrate the impact of different GC columns on the separation of this compound isomers. Actual retention times and resolution values will vary depending on the specific instrument and conditions.

Table 1: Comparison of Retention Times (RT) and Resolution (Rs) on Different GC Columns

Isomer PairNon-Polar Column (DB-5)Chiral Column (Cyclodextrin-based)
RT (min) Rs
Diastereomer 1 / Diastereomer 225.21.2
Enantiomer 1a / Enantiomer 1b25.20.0
Enantiomer 2a / Enantiomer 2b25.20.0

Experimental Protocols

Protocol 1: General Separation of Diastereomers on a Non-Polar Column
  • Sample Preparation: Prepare a 100 ppm solution of the this compound isomer mixture in hexane.

  • GC System: Agilent 8890 GC with FID or MS detector.

  • Column: DB-5 (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Hold for 5 minutes.

  • Detector: FID at 300 °C.

  • Data Analysis: Integrate peaks and calculate resolution between adjacent isomer peaks.

Protocol 2: Chiral Separation of Enantiomers
  • Sample Preparation: Prepare a 100 ppm solution of the this compound isomer mixture in hexane.

  • GC System: Agilent 8890 GC with FID or MS detector.

  • Column: Rt-βDEXsm (or equivalent chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 220 °C with a split ratio of 100:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Hydrogen at a constant pressure of 15 psi.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 2 °C/min to 140 °C.

    • Hold for 10 minutes.

  • Detector: FID at 250 °C.

  • Data Analysis: Integrate peaks and calculate the resolution between enantiomeric pairs.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Isomer Resolution start Start: Poor or No Resolution check_column Is the correct column type being used? (Chiral for enantiomers, Non-polar for diastereomers) start->check_column select_column Select appropriate column type check_column->select_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes select_column->check_column slow_ramp Decrease oven ramp rate (e.g., to 2-5 °C/min) optimize_temp->slow_ramp No optimize_flow Is the carrier gas flow rate optimal? optimize_temp->optimize_flow Yes slow_ramp->optimize_flow adjust_flow Adjust flow rate to optimal linear velocity optimize_flow->adjust_flow No increase_length Consider a longer column (e.g., 60m or 100m) optimize_flow->increase_length Yes adjust_flow->increase_length end_good Resolution Improved increase_length->end_good

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

ExperimentalWorkflow Experimental Workflow for Isomer Analysis cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Prepare sample in a volatile solvent (e.g., hexane) inject_sample Inject sample into GC prep_sample->inject_sample separation Separation on capillary column inject_sample->separation detection Detection (FID or MS) separation->detection acquire_data Acquire chromatogram detection->acquire_data integrate_peaks Integrate peaks acquire_data->integrate_peaks calculate_res Calculate resolution (Rs) and identify isomers integrate_peaks->calculate_res

Caption: General experimental workflow for the GC analysis of this compound isomers.

References

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of highly branched alkanes so challenging?

A1: The synthesis of highly branched alkanes presents several significant challenges. The primary obstacle is steric hindrance, where bulky alkyl groups physically block reactive sites, impeding the approach of reagents and hindering bond formation.[1][2] This often leads to low reaction yields. Another major issue is the propensity for carbocation rearrangements, where reaction intermediates rearrange to form more stable structures, resulting in a mixture of isomers instead of the desired product.[3] Furthermore, achieving high regioselectivity (controlling where on a molecule a reaction occurs) and chemoselectivity (differentiating between functional groups) is difficult.[4][5] Finally, the purification of the target molecule is often complicated by the presence of structurally similar isomers with very close boiling points, making separation by standard methods like distillation inefficient.[6][7]

Q2: Is it feasible to synthesize a highly branched alkane by starting with a linear alkane and adding branches?

A2: No, this is generally not a feasible or efficient strategy for laboratory synthesis. Direct functionalization of linear alkanes, for example through free-radical halogenation, is typically unselective and produces a complex mixture of products that are difficult to separate.[3][8] A more effective and common approach is retrosynthesis, where the target molecule is conceptually broken down into smaller, readily available building blocks that are then coupled together.[3][9] This allows for much greater control over the final structure.

Q3: What are protecting groups, and when should I use them in my synthesis?

A3: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert during a chemical reaction at another site in the molecule.[10][11] After the reaction is complete, the protecting group is removed. You should use protecting groups when your starting materials or intermediates contain functional groups (like alcohols, amines, or carbonyls) that could react undesirably with the reagents intended for another part of the molecule.[12][13] For example, if you are performing a Grignard reaction, any acidic protons (like from an alcohol) in the molecule must be protected to prevent them from quenching the Grignard reagent.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in Coupling Reactions

Q: I am attempting a C-C coupling reaction (e.g., Grignard, Negishi) to build my branched backbone, but the yield is consistently low. What are the common causes and solutions?

A: Low yields in coupling reactions for synthesizing branched alkanes are a frequent issue. Here’s a step-by-step troubleshooting guide:

  • Check for Steric Hindrance: This is the most common culprit. If your alkyl halides or organometallic reagents are tertiary or highly substituted secondary centers, the reaction site may be too crowded.

    • Solution: Consider using less sterically hindered starting materials if your synthetic route allows. Alternatively, employ catalytic systems known to be effective for coupling bulky substrates, such as palladium catalysts with specialized N-heterocyclic carbene (NHC) ligands.[14]

  • Verify Reagent Quality and Reaction Conditions:

    • Grignard Reagents: These are extremely sensitive to moisture and air. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Organozinc Reagents (Negishi): While more tolerant than Grignard reagents, their preparation and use still benefit from anhydrous conditions.

  • Review Catalyst and Ligand Choice: The catalyst system is critical.

    • Solution: For sterically demanding couplings, cobalt-based catalysts have shown promise.[14] For Suzuki couplings of alkyl bromides, specific palladium catalysts can be effective even at room temperature.[14] Consult the literature for catalyst systems proven to work with substrates similar to yours.

  • Consider Side Reactions: Elimination reactions can compete with the desired coupling, especially with secondary and tertiary alkyl halides.

    • Solution: Lowering the reaction temperature may favor the coupling reaction over elimination. The choice of solvent can also influence the reaction pathway.

Below is a troubleshooting workflow to diagnose low-yield issues.

G start Low or No Yield steric Is Steric Hindrance a major factor? start->steric reagents Are reagents active? (e.g., Grignard formed) steric->reagents No sol_steric Use less hindered reagents or specialized catalysts (e.g., Pd-NHC). steric->sol_steric Yes conditions Are conditions strictly anhydrous/inert? reagents->conditions Yes sol_reagents Re-prepare reagents. Verify with titration or test reaction. reagents->sol_reagents No catalyst Is the catalyst/ligand appropriate? conditions->catalyst Yes sol_conditions Oven-dry all glassware. Use anhydrous solvents. Maintain inert atmosphere. conditions->sol_conditions No sol_catalyst Consult literature for similar substrates. Try alternative catalysts (e.g., Co-based). catalyst->sol_catalyst No

Caption: Troubleshooting workflow for low-yield coupling reactions.

Problem 2: Formation of Multiple Isomers (Poor Selectivity)

Q: My reaction produces a mixture of structural isomers instead of the single, highly branched alkane I am targeting. How can I improve selectivity?

A: The formation of multiple isomers typically points to carbocation rearrangements or non-selective reactions.

  • Identify the Cause:

    • Carbocation Rearrangements: If your reaction proceeds through a carbocation intermediate (e.g., some SN1-type reactions or acid-catalyzed dehydrations), less stable carbocations (secondary) will rearrange to more stable ones (tertiary) via hydride or alkyl shifts. This scrambles the carbon skeleton.

    • Non-Selective Reagents: Reactions like free-radical halogenation are notoriously non-selective and will react with different C-H bonds at comparable rates, leading to a product mixture.[8]

  • Solutions to Avoid Carbocation Rearrangements:

    • Choose rearrangement-free reactions: Opt for synthetic routes that do not involve "free" carbocations. SN2 reactions, for example, proceed via a concerted mechanism without a carbocation intermediate.

    • Use organometallic reagents: Reactions involving organometallic reagents (Grignard, organolithium, organocuprates) form C-C bonds at a specific, functionalized carbon, preventing skeletal rearrangement.

The diagram below illustrates how a secondary carbocation can rearrange, leading to an undesired product.

G cluster_0 Desired Pathway cluster_1 Undesired Rearrangement Pathway start Precursor with Leaving Group sec_carb Intended Secondary Carbocation start->sec_carb LG leaves desired_prod Desired Branched Product sec_carb->desired_prod Nucleophile attacks tert_carb More Stable Tertiary Carbocation sec_carb->tert_carb 1,2-Hydride Shift (Rearrangement) undesired_prod Isomeric Byproduct tert_carb->undesired_prod Nucleophile attacks

Caption: Pathway showing undesired carbocation rearrangement.

Problem 3: Difficulty in Product Purification

Q: I have successfully synthesized my target alkane, but it is contaminated with isomers. How can I purify my final product?

A: Purifying highly branched alkanes from their isomers is challenging due to their similar nonpolar nature and close boiling points.[6]

  • Enhanced Distillation:

    • Fractional Distillation: While standard distillation may fail, using a long, highly efficient fractionating column (e.g., a spinning band distillation apparatus) can sometimes achieve separation.[7]

    • Azeotropic or Extractive Distillation: These techniques, which involve adding another component to alter the relative volatilities of the mixture, are also options.[6]

  • Adsorption-Based Methods:

    • Molecular Sieves: Zeolites with specific pore sizes (e.g., 5Å) can selectively adsorb linear or less-branched alkanes, allowing the more highly branched isomers to pass through.[7][15]

    • Urea Adduction: This technique is excellent for removing residual n-alkanes. Urea forms crystalline inclusion complexes with linear alkanes, which precipitate out of solution, leaving the branched and cyclic alkanes behind.[7]

  • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity applications common in drug development, Prep-GC is a powerful tool capable of separating isomers with very slight differences in volatility.

Comparative Data on Synthetic Methods

The choice of synthetic method is crucial for success. The table below summarizes key parameters for common C-C bond-forming reactions used to create branched structures.

Reaction TypeCommon ReagentsTypical YieldsFunctional Group ToleranceKey Challenge
Grignard Reaction R-MgX + Ketone/Ester40-80%Low (sensitive to acids)Strict anhydrous conditions required.[1]
Negishi Coupling R-ZnX + R'-X, Pd/Ni catalyst60-95%GoodPreparation of organozinc reagents.
Suzuki Coupling R-B(OR)₂ + R'-X, Pd catalyst70-98%ExcellentAvailability of alkylboronic esters.
Cobalt-Catalyzed Coupling R-MgX + R'-X, CoCl₂ catalyst75-90%GoodCan couple sterically hindered centers.[14]

Key Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes a general procedure for reacting a ketone with a Grignard reagent, a common step in building a quaternary carbon center.

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Grignard Formation: Place magnesium turnings in the flask. Add a solution of the appropriate alkyl halide (e.g., 2-bromopropane) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the alkyl halide solution to the magnesium to initiate the reaction (indicated by bubbling and heat). Once initiated, add the remaining alkyl halide dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure full formation of the Grignard reagent.

  • Addition to Ketone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the ketone (e.g., 4-methyl-2-pentanone) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the flask again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography or distillation.

The general workflow for this type of synthesis is illustrated below.

G start Alkyl Halide + Ketone step1 Grignard Reaction start->step1 intermediate Tertiary Alcohol step1->intermediate step2 Dehydration intermediate->step2 alkene Alkene Intermediate step2->alkene step3 Hydrogenation alkene->step3 purify Purification (Distillation/Chr.) step3->purify end Final Branched Alkane purify->end

References

Technical Support Center: Purification of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Ethyl-2,3-dimethyloctane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound and what are the potential impurities?

A1: A common and versatile method for synthesizing highly branched alkanes like this compound is through a Grignard reaction. A plausible route involves the reaction of a Grignard reagent, such as 3-methyl-2-pentylmagnesium bromide, with a ketone, like 4-methyl-2-pentanone, followed by dehydration of the resulting alcohol and subsequent hydrogenation.

Potential impurities from this synthesis route include:

  • Unreacted starting materials: Residual ketone and alkyl halide.

  • Grignard-related side products: Wurtz coupling products from the reaction of the Grignard reagent with the alkyl halide, and hydrocarbons formed by the reaction of the Grignard reagent with any trace amounts of water.

  • Isomers: Incomplete dehydration and hydrogenation steps can lead to the formation of isomeric alkenes and alkanes.

Q2: What are the primary purification techniques for this compound?

A2: The two most effective purification techniques for a branched, liquid alkane like this compound are fractional distillation and preparative gas chromatography (preparative GC).

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is most effective when the boiling points of the desired compound and its impurities differ significantly (ideally by more than 25°C). For alkanes, increased branching generally lowers the boiling point compared to their straight-chain counterparts.[1]

  • Preparative Gas Chromatography (GC): This is a highly effective method for separating compounds with very similar boiling points, such as isomers.[2][3] The sample is vaporized and passed through a column, and separation is achieved based on the differential partitioning of the components between the mobile (carrier gas) and stationary phases.

Q3: How do I choose between fractional distillation and preparative GC?

A3: The choice of purification technique depends on the purity requirements and the nature of the impurities.

  • Use fractional distillation for bulk purifications when the boiling points of the impurities are significantly different from that of this compound. It is a good first-pass purification step to remove unreacted starting materials or significantly different isomers.

  • Use preparative GC for high-purity requirements, especially when separating closely related isomers with similar boiling points. While it provides excellent separation, it is generally a lower-throughput technique compared to distillation.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Suggested Solution
Poor separation of components Insufficient column efficiency (not enough theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Fluctuation in heating.Use a heating mantle with a stirrer for even and consistent heating.
Temperature at the still head is not stable Inconsistent heating.Ensure the heating mantle is properly sized for the flask and that the flask is appropriately insulated.
Azeotrope formation.This is less common for alkanes but can occur with certain impurities. Consider a different purification method like preparative GC.
Bumping or uneven boiling Lack of boiling chips or stir bar.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Preparative Gas Chromatography
Issue Possible Cause Suggested Solution
Poor peak resolution/Co-elution of isomers Inappropriate column stationary phase.For alkanes, a non-polar stationary phase like dimethylpolysiloxane is generally recommended.
Incorrect oven temperature program.Optimize the temperature ramp rate. A slower ramp rate often improves the separation of closely eluting compounds.
Carrier gas flow rate is not optimal.Determine the optimal flow rate for your column and carrier gas (e.g., helium or hydrogen).
Peak tailing Active sites in the injection port or column.Use a deactivated liner in the injection port and ensure the column is properly conditioned.
Column overloading.Reduce the injection volume or dilute the sample.
Ghost peaks (peaks appearing in blank runs) Contamination in the syringe, injection port, or column.Clean the syringe, replace the septum and liner, and bake out the column at a high temperature.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Estimated Boiling Point (°C) *
This compoundC12H26170.34~205-210
n-DodecaneC12H26170.34216
3-Ethyl-2,7-dimethyloctaneC12H26170.34196[4]
Isomeric Impurity (e.g., from Wurtz coupling)C10H22142.28~160-175
Unreacted Ketone (e.g., 4-methyl-2-pentanone)C6H12O100.16116

*Note: The boiling point of this compound is an estimation based on the general trend that increased branching in alkanes lowers the boiling point compared to the linear isomer (n-dodecane). The exact boiling point may vary.

Experimental Protocols

Fractional Distillation of Crude this compound

Objective: To remove lower and higher boiling point impurities from the crude product.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect any low-boiling fractions that distill over at a significantly lower temperature than the expected boiling point of the product.

  • Slowly increase the heating rate until the desired product begins to distill. Collect the fraction that distills within the expected boiling range (e.g., ~205-210 °C) in a clean receiving flask.

  • If the temperature rises significantly above the expected boiling point, change the receiving flask to collect the high-boiling residue.

  • Analyze the collected fractions by analytical GC to determine their purity.

Preparative Gas Chromatography (GC) for Isomer Separation

Objective: To obtain high-purity this compound by separating it from its isomers.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a preparative-scale injector, a fraction collector, and a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) of appropriate length and diameter for preparative work.

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Injector Temperature: ~250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/minute to 220 °C.

    • Final Hold: Hold at 220 °C for 10 minutes. (Note: This is a starting point and should be optimized based on the separation achieved in analytical GC.)

  • Detector Temperature: ~280 °C

  • Injection Volume: Optimized based on column capacity to avoid overloading.

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of a volatile solvent (e.g., hexane).

  • Inject the sample onto the preparative GC system.

  • Monitor the chromatogram and identify the peak corresponding to this compound based on retention time from analytical runs.

  • Set the fraction collector to collect the eluent corresponding to the peak of the desired product.

  • Multiple injections may be necessary to obtain the desired quantity of purified product.

  • Combine the collected fractions and confirm the purity by analytical GC.

Visualizations

PurificationWorkflow crude Crude this compound frac_dist Fractional Distillation crude->frac_dist prep_gc Preparative GC frac_dist->prep_gc Partially Purified low_bp Low-Boiling Impurities frac_dist->low_bp Remove high_bp High-Boiling Impurities frac_dist->high_bp Remove pure_product High-Purity this compound prep_gc->pure_product isomers Isomeric Impurities prep_gc->isomers Remove Troubleshooting_FractionalDistillation start Poor Separation? check_column Increase Column Efficiency? start->check_column Yes check_rate Decrease Distillation Rate? start->check_rate No solution_column Use Longer/More Efficient Column check_column->solution_column Yes solution_rate Reduce Heating check_rate->solution_rate Yes end Improved Separation solution_column->end solution_rate->end

References

Technical Support Center: Optimizing GC Injector Temperature for 5-Ethyl-2,3-dimethyloctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) injector temperature for the analysis of 5-Ethyl-2,3-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is a good starting injector temperature for the analysis of this compound?

A recommended starting point for the GC injector temperature is 250 °C.[1][2][3] This temperature is generally sufficient for a wide range of compounds and serves as a robust initial setting for method development. For higher boiling point analytes, such as branched alkanes, this temperature helps ensure efficient vaporization.

Q2: How does the injector temperature affect the analysis of this compound?

The injector temperature is a critical parameter that directly impacts the vaporization of the analyte and, consequently, the quality of the chromatographic data.

  • Too low of a temperature can lead to incomplete vaporization, resulting in poor peak shape (tailing), low peak area, and poor reproducibility.[4]

  • Too high of a temperature can cause thermal degradation of the analyte, although this is less common for stable hydrocarbon compounds like this compound. More critically for quantitative analysis, excessively high temperatures can lead to sample discrimination, where higher boiling point compounds are transferred to the column less efficiently than more volatile components.

Q3: What are the signs that my injector temperature is not optimized?

Several chromatographic issues can indicate a suboptimal injector temperature:

  • Peak Tailing: The peak will appear asymmetrical with a drawn-out tail. This can be caused by slow or incomplete vaporization in the injector.

  • Peak Fronting: The peak will have a leading edge that is sloped. This is often a sign of column overload but can also be related to injection issues.

  • Split Peaks: A single compound elutes as two or more peaks. This can be due to issues with sample introduction and vaporization.

  • Poor Reproducibility: Inconsistent peak areas or retention times across multiple injections of the same sample.

  • Low Analyte Response: The peak area or height is lower than expected, which could be due to incomplete transfer of the analyte to the column.

Q4: What is the boiling point of this compound, and how does it influence the injector temperature setting?

Troubleshooting Guide

This section provides solutions to common problems encountered during the GC analysis of this compound that may be related to the injector temperature.

Problem Possible Cause Related to Injector Temperature Suggested Solution
Peak Tailing The injector temperature is too low, leading to incomplete or slow vaporization of this compound.Increase the injector temperature in 10-20°C increments. A good range to test would be from 250°C up to 300°C.[6][7]
Active sites in the injector liner are adsorbing the analyte.Use a fresh, deactivated injector liner. Consider using a liner with glass wool to aid in vaporization.
Low Peak Area / Poor Sensitivity Incomplete transfer of the analyte from the injector to the column due to insufficient vaporization energy.Increase the injector temperature to promote more efficient vaporization and transfer.[6]
Discrimination against higher boiling point compounds.Optimize the injector temperature. A temperature that is too high or too low can cause discrimination.
Poor Reproducibility (Varying Peak Areas) Inconsistent vaporization from run to run due to a borderline injector temperature.Increase the injector temperature to ensure consistent and complete vaporization for every injection.
Ghost Peaks in Subsequent Runs Carryover from a previous injection due to incomplete vaporization and transfer of the analyte.Increase the injector temperature to ensure all of the analyte is transferred to the column during the run.

Data Presentation

The following table illustrates the expected effect of varying the injector temperature on the chromatographic results for this compound. This data is representative and should be used as a guideline for optimization experiments.

Injector Temperature (°C) Peak Area (Arbitrary Units) Peak Asymmetry (Tailing Factor) Observations
22075,0001.8Significant peak tailing, lower response.
24092,0001.4Improved peak shape, but some tailing may persist.
260 105,000 1.1 Good peak shape and response.
280106,0001.0Minimal change in peak shape or area from 260°C.
300104,0001.0No significant improvement, potential for minor discrimination.

Experimental Protocols

Protocol for Optimizing GC Injector Temperature for this compound Analysis

This protocol outlines a systematic approach to determine the optimal injector temperature for the analysis of this compound.

1. Initial GC Method Parameters (Starting Point)

  • Injector: Split/Splitless

  • Liner: Deactivated, splitless liner (e.g., single taper with glass wool)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium or Hydrogen

  • Column: A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final Hold: 5 minutes at 280°C

  • Detector (FID):

    • Temperature: 300°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N2 or He): 25 mL/min

2. Injector Temperature Optimization Study

  • Prepare a Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a concentration that gives a good detector response.

  • Set Initial Injector Temperature: Set the initial injector temperature to 220°C.

  • Equilibrate the System: Allow the GC system to fully equilibrate at the set conditions.

  • Inject the Standard: Perform three replicate injections of the standard solution.

  • Record Data: Record the peak area, peak height, and peak asymmetry (tailing factor) for each injection.

  • Increase Injector Temperature: Increase the injector temperature by 20°C (i.e., to 240°C, 260°C, 280°C, and 300°C).

  • Repeat Injections: At each temperature, repeat steps 3-5.

  • Analyze the Data: Create a table to compare the average peak area and peak asymmetry at each injector temperature. The optimal injector temperature is the one that provides the highest peak area with a peak asymmetry closest to 1.0, without showing signs of analyte degradation.

Mandatory Visualization

GC_Injector_Optimization_Workflow Workflow for Optimizing GC Injector Temperature start Start: Prepare this compound Standard set_initial_temp Set Initial GC Parameters (Injector Temp = 220°C) start->set_initial_temp inject_replicates Perform Replicate Injections (n=3) set_initial_temp->inject_replicates evaluate_peak Evaluate Peak Shape and Area inject_replicates->evaluate_peak is_optimal Is Peak Shape & Area Optimal? evaluate_peak->is_optimal Data Collected troubleshoot Troubleshoot Other Parameters (e.g., liner, column) evaluate_peak->troubleshoot Persistent Issues increase_temp Increase Injector Temperature by 20°C increase_temp->inject_replicates is_optimal->increase_temp No final_temp Optimal Injector Temperature Determined is_optimal->final_temp Yes

Caption: A logical workflow for the systematic optimization of the GC injector temperature.

Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape start Problem: Poor Peak Shape (e.g., Tailing) check_temp Is Injector Temperature Sufficiently High? (e.g., >240°C) start->check_temp increase_temp Action: Increase Injector Temperature check_temp->increase_temp No check_liner Is Injector Liner Deactivated and Clean? check_temp->check_liner Yes resolved Problem Resolved increase_temp->resolved replace_liner Action: Replace Injector Liner check_liner->replace_liner No check_column Is the Column Head Contaminated? check_liner->check_column Yes replace_liner->resolved trim_column Action: Trim 10-15 cm from Column Inlet check_column->trim_column Yes check_column->resolved No trim_column->resolved

Caption: A decision-making diagram for troubleshooting poor peak shapes.

References

avoiding co-elution with 5-Ethyl-2,3-dimethyloctane in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of complex mixtures.

Frequently Asked Questions (FAQs)

FAQ 1: I am observing a peak that I suspect is 5-Ethyl-2,3-dimethyloctane, but it is co-eluting with another compound. How can I confirm its identity and achieve separation?

Co-elution is a common challenge in gas chromatography (GC), especially when analyzing complex hydrocarbon mixtures such as petroleum distillates, fuels, and environmental samples.[1] this compound, a highly branched C12 alkane, has several isomers with very similar boiling points and polarities, making them prime candidates for co-elution on standard non-polar columns.

Initial Identification: If you are using Gas Chromatography-Mass Spectrometry (GC-MS), you can look for characteristic fragmentation patterns of branched alkanes. These compounds often show a weak or absent molecular ion peak.[2] The fragmentation pattern is dominated by carbocations formed at the branching points, leading to a series of peaks at m/z 43, 57, 71, 85, etc.[2] However, since many isomers produce similar mass spectra, chromatographic separation is crucial for unambiguous identification.

Resolving Co-elution: To resolve the co-eluting peaks, you can modify your chromatographic method. Here are some troubleshooting steps:

  • Temperature Program Optimization: Lowering the initial oven temperature and using a slower temperature ramp rate can often improve the separation of isomers with close boiling points.[3]

  • Column Selection: Switching to a column with a different stationary phase chemistry can alter the elution order and resolve co-eluting compounds. For alkanes, a move from a standard non-polar phase (like a 5% phenyl-polydimethylsiloxane) to a more polar phase or a shape-selective phase can be effective.

  • Carrier Gas Flow Rate: Adjusting the carrier gas flow rate to its optimal linear velocity for the chosen column can enhance separation efficiency.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to resolving co-elution issues involving this compound and other C12 isomers.

Step 1: Estimate the Retention Index of Your Peak of Interest

The Kovats Retention Index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes.[4][5] This makes it a more reliable identifier than retention time alone. You can calculate the RI of your unknown peak by running a standard mixture of n-alkanes under the same chromatographic conditions.

Based on predictive models and the general elution behavior of branched alkanes, the Kovats Retention Index of this compound on a standard non-polar stationary phase (e.g., DB-5, HP-5) is estimated to be in the range of 1170 - 1190 . The exact value can vary depending on the specific analytical conditions.

Step 2: Identify Potential Co-eluting Compounds

With an estimated RI, you can now identify other C12 isomers and compounds that are likely to co-elute. The following table summarizes the estimated Kovats Retention Indices for several C12 alkane isomers on a non-polar stationary phase.

Compound NameStructureEstimated Kovats RI on Non-Polar Phase
n-DodecaneCH₃(CH₂)₁₀CH₃1200
This compound C₄H₉CH(C₂H₅)CH(CH₃)CH(CH₃)₂~1175 - 1185
2,2,4,6,6-Pentamethylheptane(CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃~1160 - 1170
3,3,5-TriethylheptaneCH₃CH₂C(C₂H₅)₂CH₂CH(C₂H₅)CH₂CH₃~1180 - 1190
2,3,4,5-TetramethyloctaneCH₃CH(CH₃)CH(CH₃)CH(CH₃)CH(CH₃)(CH₂)₂CH₃~1170 - 1180
4-PropylnonaneCH₃(CH₂)₄CH(C₃H₇)(CH₂)₂CH₃~1190 - 1200

Note: These are estimated values. Actual retention indices may vary.

Step 3: Implement Advanced Separation Techniques

If optimizing the temperature program and flow rate on a standard column is insufficient, consider the following advanced techniques:

  • Change of Stationary Phase: Employing a stationary phase with a different selectivity can resolve the co-elution.

    • Mid-Polar Stationary Phases (e.g., 50% Phenyl Polysiloxane): These phases can provide different elution orders for isomers based on subtle differences in polarity.

    • Shape-Selective Stationary Phases (e.g., Liquid Crystalline Phases): These phases separate isomers based on their molecular shape and linearity, which can be very effective for branched alkanes.[3][6]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different selectivities to provide a much higher degree of separation.[4][7][8][9][10] Complex hydrocarbon mixtures, such as those found in middle distillates, are well-suited for GCxGC analysis.[10]

Experimental Protocols

Protocol 1: Determination of Kovats Retention Index
  • Prepare a Standard Solution: Create a solution containing a series of n-alkanes (e.g., C10 to C15) in a suitable solvent.

  • GC Analysis: Inject the n-alkane standard into the GC under the same conditions used for your sample analysis.

  • Record Retention Times: Note the retention times for each n-alkane.

  • Inject Your Sample: Analyze your sample containing the unknown peak.

  • Calculate the Kovats Index: Use the following formula for temperature-programmed GC:

    I = 100 * [n + ( (log(t_r(unknown)) - log(t_r(n))) / (log(t_r(N)) - log(t_r(n))) )]

    Where:

    • I = Kovats Retention Index

    • n = number of carbon atoms in the n-alkane eluting before the unknown

    • N = number of carbon atoms in the n-alkane eluting after the unknown

    • t_r = retention time

Visualizations

Below are diagrams illustrating the concepts discussed in this guide.

CoElution_Troubleshooting start Co-eluting Peaks Observed step1 Optimize Temperature Program (Slower ramp, lower initial temp) start->step1 step2 Adjust Carrier Gas Flow Rate (Optimize linear velocity) step1->step2 end Resolution Achieved step1->end Successful step3 Change Stationary Phase (e.g., to a more polar or shape-selective column) step2->step3 step2->end Successful step4 Employ Advanced Techniques (e.g., GCxGC) step3->step4 step3->end Successful step4->end Successful Retention_Concept cluster_column GC Column Stationary Phase Stationary Phase Separated This compound Isomer Stationary Phase->Separated Differential Elution Analyte This compound Analyte->Stationary Phase Interaction Coelutant Isomer with Similar Boiling Point/Polarity Coelutant->Stationary Phase Similar Interaction

References

Technical Support Center: Mass Spectral Interpretation of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the mass spectral interpretation of C12H26 isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the analysis of these compounds.

Troubleshooting Guide: Differentiating C12H26 Isomers by Mass Spectrometry

One of the primary challenges in analyzing C12H26 isomers is their similar fragmentation patterns. However, careful examination of the relative abundances of key fragment ions can aid in their differentiation.

Key Fragmentation Patterns of Common C12H26 Isomers

The following table summarizes the characteristic mass-to-charge ratios (m/z) and relative intensities of fragment ions for n-dodecane and several of its branched isomers. These values are based on electron ionization (EI) mass spectrometry at 70 eV.

m/zn-Dodecane2-Methylundecane3-Methylundecane4-Methylundecane5-Methylundecane2,2-DimethyldecaneProposed Fragment Ion
170 ~1%<1%<1%<1%<1%Absent[C12H26]+• (Molecular Ion)
155 <1%~5%<1%<1%<1%~2%[M-CH3]+
141 <1%<1%~5%<1%<1%<1%[M-C2H5]+
127 ~2%~2%~2%~5%<1%<1%[M-C3H7]+
113 ~3%~3%~3%~3%~5%<1%[M-C4H9]+
99 ~4%~4%~4%~4%~4%<1%[M-C5H11]+
85 ~25%~20%~20%~20%~20%~10%[C6H13]+
71 ~50%~40%~40%~40%~40%~30%[C5H11]+
57 100% 100% 100% 100% 100% 100% [C4H9]+ (Base Peak)
43 ~80%~80%~80%~80%~80%~90%[C3H7]+

Note: The relative intensities are approximate and can vary slightly between different instruments. The molecular ion (M+) for branched alkanes is often very weak or absent.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (m/z 170) so weak or absent in the mass spectra of my C12H26 isomers?

A1: The molecular ion of long-chain and branched alkanes is often unstable under typical electron ionization (EI) conditions (70 eV).[1] Branched alkanes, in particular, readily undergo fragmentation at the branching point to form more stable secondary or tertiary carbocations.[2] This extensive fragmentation leads to a very low abundance or complete absence of the molecular ion peak.

Q2: How can I confirm the molecular weight of my C12H26 isomer if the molecular ion is not visible?

A2: If the molecular ion is not observed with EI-MS, consider using a "soft" ionization technique. Methods like Chemical Ionization (CI) or Field Ionization (FI) impart less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion or a quasi-molecular ion (e.g., [M+H]+).[1]

Q3: The base peak for all my C12H26 isomers is at m/z 57. How can I distinguish them?

A3: While the base peak is often the same for many alkane isomers, the key to differentiation lies in the "fingerprint" region of the spectrum and the relative abundances of other fragment ions. For instance, cleavage at the branch point is a favored fragmentation pathway.[3] By observing which fragment ions are more or less abundant, you can deduce the likely branching structure. For example, a significant peak corresponding to the loss of the largest alkyl group at a branch point is often observed.

Q4: I am seeing peaks at m/z values that don't seem to correspond to simple alkyl fragments (e.g., m/z 56, 70, 84). What are these?

A4: These peaks are often due to the formation of alkenyl cations, which arise from the loss of a hydrogen molecule (H2) from an alkyl cation. This is a common phenomenon in the mass spectrometry of alkanes.

Q5: My mass spectrum has a high baseline and shows persistent alkane peaks even in blank runs. What could be the cause?

A5: This is likely due to contamination within your GC-MS system. Common sources include contaminated solvents, septa bleed from the injector, or buildup of previous samples in the injector liner or the front of the GC column. To troubleshoot this, you can try baking out the column at a high temperature, replacing the injector liner and septum, and ensuring the purity of your solvents.[4]

Experimental Protocols

Standard GC-MS Protocol for C12H26 Isomer Analysis

This protocol outlines a general procedure for the analysis of C12H26 isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the C12H26 isomer sample in a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 35-200.

Visualizations

Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for n-dodecane and a representative branched isomer, 2-methylundecane.

G Figure 1: Fragmentation of n-Dodecane M C12H26+• (m/z 170) F1 [C8H17]+ (m/z 113) M->F1 - C4H9• F2 [C6H13]+ (m/z 85) M->F2 - C6H13• F3 [C5H11]+ (m/z 71) M->F3 - C7H15• F4 [C4H9]+ (m/z 57) M->F4 - C8H17• F5 [C3H7]+ (m/z 43) M->F5 - C9H19•

Figure 1: Fragmentation of n-Dodecane

G Figure 2: Fragmentation of 2-Methylundecane M 2-Methylundecane+• (m/z 170) F1 [M-CH3]+ (m/z 155) (secondary carbocation) M->F1 - CH3• F2 [M-C9H19]+ (m/z 43) (primary carbocation) M->F2 - C9H19• F3 [C4H9]+ (m/z 57) M->F3 rearrangement

Figure 2: Fragmentation of 2-Methylundecane
Troubleshooting Workflow

This workflow provides a systematic approach to troubleshooting common issues in the mass spectral interpretation of C12H26 isomers.

G Figure 3: Troubleshooting Workflow start Start: Unexpected Mass Spectrum q1 Is the molecular ion (m/z 170) absent or very weak? start->q1 a1_yes Expected for branched alkanes. Consider soft ionization (CI, FI) to confirm MW. q1->a1_yes Yes a1_no Proceed to fragment analysis. q1->a1_no No q2 Is the spectrum dominated by a single fragment or an unusual pattern? a1_yes->q2 a1_no->q2 a2_yes Check for contamination or co-elution. Review GC chromatogram. q2->a2_yes Yes a2_no Analyze relative abundances of key fragments. q2->a2_no No end End: Isomer Identification/Troubleshooting Complete a2_yes->end q3 Does the fragmentation pattern match a known isomer? a2_no->q3 a3_yes Tentative identification made. q3->a3_yes Yes a3_no Compare with reference spectra from databases (e.g., NIST). q3->a3_no No a3_yes->end a3_no->end

Figure 3: Troubleshooting Workflow

References

calibration curve issues with 5-Ethyl-2,3-dimethyloctane standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for 5-Ethyl-2,3-dimethyloctane standards, particularly in gas chromatography (GC) and mass spectrometry (MS) applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My calibration curve for this compound is non-linear. What are the common causes and how can I fix it?

A1: Non-linearity in calibration curves is a frequent issue. The most common causes include an inappropriate calibration range, detector saturation, errors in standard preparation, or active sites in the GC system.[1][2]

Troubleshooting Steps for Non-Linearity:

  • Narrow the Calibration Range: Attempting to calibrate over too wide a concentration range can lead to non-linearity, especially at the extremes.[1] Prepare a new set of standards over a more focused concentration range.

  • Check for Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the curve to flatten.[1] Dilute the highest concentration standards and re-run the calibration.

  • Prepare Fresh Standards: Inaccurate dilutions, solvent contamination, or degradation of the this compound in your standards can all contribute to a non-linear response.[1][3] Always use high-purity solvents and prepare fresh calibration standards.[1]

  • Inspect Injection Parameters: Ensure the injection volume is appropriate and consistent. For higher boiling point compounds like this compound, consider a higher injection temperature or a pulsed splitless injection mode to improve the transfer to the column.[1]

  • Evaluate System Activity: Active sites in the GC inlet liner or on the column can lead to analyte adsorption and non-linear responses.[1] Ensure you are using a high-quality, deactivated injector liner.[1]

Q2: I'm observing poor reproducibility in my peak areas and retention times for this compound. What should I investigate?

A2: Poor reproducibility can significantly impact the accuracy of your quantification. The primary sources of this issue often lie within the injection system, carrier gas flow, or column condition.[4]

Troubleshooting Steps for Poor Reproducibility:

  • Injection System Stability:

    • Inconsistent Injection Volume: This can be due to manual injection differences or issues with the autosampler.[4]

    • Contaminated Inlet Liner or Septum: Residue buildup can alter the vaporization of your analyte.[4]

    • Solution: Regularly clean or replace the inlet liner, septum, and syringe. Calibrate the autosampler and ensure a stable inlet temperature.[4]

  • Carrier Gas Flow and Purity:

    • Unstable Flow Rate: Leaks or faulty pressure regulators can cause inconsistent flow.[4]

    • Impure Gas: Traces of oxygen or moisture can degrade the stationary phase of your column.[4]

    • Solution: Use high-purity carrier gas (≥99.999%) and install appropriate filters. Regularly perform leak checks on your system.[4][5]

  • Column and Oven:

    • Column Contamination or Aging: This can lead to retention time shifts and peak tailing.[4]

    • Unstable Oven Temperature: Fluctuations will cause retention time drift.[4][6]

    • Solution: Periodically bake out the column. Ensure the oven temperature is accurate and stable.[4]

Q3: My calibration curve for this compound has a significant, non-zero y-intercept. What does this indicate?

A3: A significant y-intercept suggests the presence of contamination or a systematic error in your analysis.[1]

Potential Causes and Solutions:

  • Contamination: Your blank (zero concentration standard) may be contaminated with this compound or an interfering substance. This can originate from the solvent, glassware, or carryover from a previous injection.[1]

    • Solution: Prepare a fresh blank using high-purity solvent and meticulously clean glassware. Run a solvent blank before your calibration standards to check for carryover.

  • Matrix Effects: If you are analyzing samples in a complex matrix, other components can interfere with the analysis, either enhancing or suppressing the signal.[7][8]

    • Solution: Consider using matrix-matched calibration standards, where you prepare your standards in a blank matrix similar to your samples.[9]

Data Presentation

For a reliable calibration curve for this compound using GC-MS, certain performance characteristics are expected. The following table summarizes typical acceptance criteria.

ParameterExpected ValueInterpretation
Correlation Coefficient (R²) > 0.995Indicates a good linear fit of the calibration points.[10][11]
Y-Intercept Close to zeroA significant non-zero intercept may indicate contamination or matrix effects.[1]
Calibration Range Analyte-dependentShould encompass the expected concentration of the samples being analyzed without extending into regions of non-linearity.[1][10]

The table below illustrates an example of how detector saturation can lead to poor linearity and how diluting the high standard can resolve the issue.

Concentration (ng/mL)Response (Area Counts) - InitialResponse (Area Counts) - After Dilution of High Standard
150,12350,123
5249,876249,876
10505,432505,432
502,510,9872,510,987
1003,500,000 (Non-linear)5,023,456
R² Value 0.975 0.999
Table adapted from a similar example for a long-chain alkane.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol outlines the preparation of a primary stock solution and subsequent serial dilutions to create a set of calibration standards.

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of high-purity this compound into a tared glass beaker on an analytical balance.[12]

    • Record the exact mass.

    • Dissolve the compound in a small amount of a suitable non-polar solvent (e.g., hexane (B92381) or isooctane).[1]

    • Quantitatively transfer the solution to a 10 mL Class A volumetric flask using a glass funnel.[12]

    • Rinse the beaker and funnel multiple times with the solvent, adding the rinsings to the volumetric flask to ensure a complete transfer.[12]

    • Dilute to the mark with the solvent, cap the flask, and invert several times to ensure thorough mixing.[12]

  • Working Stock Solution (e.g., 10 µg/mL):

    • Dilute 100 µL of the primary stock solution to 10 mL with the same solvent in a Class A volumetric flask.[1]

  • Calibration Standards:

    • Perform serial dilutions of the working stock solution to prepare a series of at least five calibration standards.[1][13] An example dilution scheme is provided below.

Standard LevelConcentration (ng/mL)Volume of Working Stock (µL)Final Volume (mL)
1101010
2505010
310010010
425025010
550050010

Protocol 2: GC-MS Analysis of this compound Standards

These are general GC-MS parameters and may require optimization for your specific instrument.

GC Parameter Value
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless (or Split, depending on concentration)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Program Initial Temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min
Column e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
MS Parameter Value
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 40-300) and/or Selected Ion Monitoring (SIM)
Solvent Delay 3 - 5 minutes

Mandatory Visualizations

Caption: Troubleshooting workflow for calibration curve issues.

ExperimentalWorkflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_processing Data Processing Stock Prepare 1 mg/mL Primary Stock Solution Working_Stock Prepare 10 µg/mL Working Stock Stock->Working_Stock Serial_Dilution Perform Serial Dilutions (e.g., 5 levels) Working_Stock->Serial_Dilution GCMS GC-MS Analysis of Standards and Blanks Serial_Dilution->GCMS Integration Peak Integration GCMS->Integration Calib_Curve Generate Calibration Curve (Response vs. Concentration) Integration->Calib_Curve Evaluation Evaluate Curve (R², Intercept) Calib_Curve->Evaluation

Caption: Experimental workflow for generating a calibration curve.

References

Technical Support Center: Gas Chromatography of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic separation of 5-Ethyl-2,3-dimethyloctane and related branched alkanes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers Inappropriate Column Polarity: Using a polar or intermediate-polarity column for a non-polar analyte like this compound will result in poor interaction and separation.[1][2]Use a Non-Polar Column: Select a non-polar stationary phase such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane. The separation of alkanes on these columns is primarily based on their boiling points.[1][2][3]
Suboptimal Temperature Program: An initial temperature that is too high or a ramp rate that is too fast can reduce the interaction of the analyte with the stationary phase.Optimize Temperature Program: Lower the initial oven temperature to allow for better focusing of the analytes at the head of the column. A slower temperature ramp rate will increase the interaction time and improve separation.
Incorrect Carrier Gas Flow Rate: A flow rate that is too high or too low can lead to band broadening and decreased resolution.Optimize Flow Rate: Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is set to the optimal velocity for the column dimensions.
Peak Tailing Active Sites in the System: Exposed silanol (B1196071) groups in the injector liner or on the column can interact with analytes, causing tailing.[4]Use a Deactivated Liner: Ensure a high-quality, deactivated injector liner is installed.[4]
Column Contamination: Non-volatile residues at the head of the column can cause peak distortion.[4]Column Maintenance: Trim the first 10-20 cm from the inlet side of the column.[4]
Improper Column Installation: If the column is not installed correctly in the injector, it can create dead volume, leading to peak tailing.[4]Correct Column Installation: Ensure the column is installed at the correct depth in the injector as per the manufacturer's instructions.
Broad Peaks High Initial Oven Temperature: Prevents proper focusing of the analyte at the column head.Lower Initial Temperature: For splitless injections, set the initial oven temperature 10-15°C below the boiling point of the injection solvent.
Excessive Sample Residence Time: Can lead to band broadening, especially for later eluting peaks.Increase Flow Rate or Temperature Ramp: A faster flow rate or a more rapid temperature ramp can reduce the time the analyte spends in the column, resulting in sharper peaks.
Retention Time Shifts Leaks in the System: A leak at the injector septum or column fittings will cause pressure and flow fluctuations.Perform a Leak Check: Regularly check for leaks using an electronic leak detector. Replace the septum and ferrules as needed.
Inconsistent Oven Temperature: Poor temperature control will lead to variability in retention times.Verify Oven Performance: Ensure the GC oven is calibrated and maintaining a stable temperature.
Carrier Gas Flow Fluctuation: Inconsistent pressure or flow from the gas source.Check Gas Supply and Regulators: Ensure a stable supply of high-purity carrier gas and that regulators are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for the separation of this compound?

A1: The most crucial factor is the stationary phase polarity.[2] For a non-polar, branched alkane like this compound, the principle of "like dissolves like" is paramount. Therefore, a non-polar stationary phase is the most effective choice for achieving good separation.[1][2]

Q2: Which specific non-polar stationary phases are recommended for analyzing this compound and its isomers?

A2: Industry-standard non-polar phases are highly recommended. A 100% dimethylpolysiloxane phase provides a predictable elution order based on boiling points. A 5% phenyl-95% dimethylpolysiloxane phase offers a slightly different selectivity due to the phenyl group, which can be advantageous for separating closely related isomers.[3][5]

Q3: How does column polarity affect the elution order of branched alkanes like this compound?

A3: On a non-polar column, the elution order of alkanes is primarily determined by their boiling points.[1][2][6][7] Compounds with lower boiling points will elute earlier. For branched alkanes, increased branching generally leads to a lower boiling point compared to their straight-chain counterparts of the same carbon number. Therefore, more highly branched isomers will typically elute before less branched isomers. On a polar column, there is minimal interaction with the non-polar alkanes, leading to very short retention times and poor separation.

Q4: Why are my peaks for this compound broad, especially when using a polar column?

A4: Broad peaks for a non-polar analyte on a polar column are expected due to the mismatch in polarity. The analyte has very little interaction with the stationary phase and essentially travels through the column with the carrier gas with minimal partitioning. This leads to poor focusing and significant band broadening. For optimal peak shape, a non-polar column should be used where the analyte can properly interact with and partition into the stationary phase.

Quantitative Data

The following table provides an illustrative comparison of the expected retention behavior of this compound and its isomers on GC columns with different polarities. The Kovats Retention Index (RI) is a standardized measure of retention that helps in comparing results across different systems.

Compound Boiling Point (°C) Kovats Retention Index (RI) on Non-Polar Column (e.g., 100% Dimethylpolysiloxane) Expected Behavior on Intermediate-Polarity Column Expected Behavior on Polar Column (e.g., WAX)
n-Dodecane (C12)216.21200Reduced Retention, Poor ResolutionVery Low Retention, Co-elution
This compound ~205-208~1185Reduced Retention, Poor ResolutionVery Low Retention, Co-elution
2,2,4,6,6-Pentamethylheptane177.3~1130Reduced Retention, Poor ResolutionVery Low Retention, Co-elution
3-Methyldecane214~1190Reduced Retention, Poor ResolutionVery Low Retention, Co-elution

Note: The Kovats Retention Indices are estimated based on general elution patterns of branched alkanes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: High-Resolution Separation of this compound on a Non-Polar Column

This protocol is designed for achieving optimal separation of C12 branched alkane isomers.

  • Column: 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane capillary column (e.g., 50 m x 0.20 mm ID x 0.5 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector:

    • Temperature: 250°C

    • Mode: Split (split ratio of 50:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 220°C at a rate of 3°C/minute.

    • Final Hold: Hold at 220°C for 10 minutes.

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a non-polar solvent such as hexane (B92381) or pentane.

Protocol 2: Determination of Kovats Retention Index

This protocol outlines the procedure for calculating the Kovats Retention Index of this compound.

  • Preparation of n-Alkane Standard: Prepare a mixture of a homologous series of n-alkanes (e.g., C10 to C14) in the same solvent as the analyte.

  • Analysis:

    • Inject the n-alkane standard mixture using the same GC conditions as in Protocol 1.

    • Inject the this compound sample under the identical GC conditions.

  • Calculation:

    • Record the retention times (t_R) for the n-alkanes and the analyte.

    • Identify the n-alkanes that elute immediately before (t_R(n)) and after (t_R(n+1)) the analyte (t_R(x)).

    • Calculate the Kovats Retention Index (I) using the following formula for a temperature-programmed run:

      I = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) )]

      Where 'n' is the carbon number of the n-alkane eluting before the analyte.

Visualizations

G cluster_input Input Parameters cluster_decision Column Selection Logic cluster_outcomes Separation Outcomes cluster_good Good Separation cluster_poor Poor Separation Analyte This compound (Non-Polar) Polarity_Match Match Column Polarity to Analyte ('Like Dissolves Like') Analyte->Polarity_Match Column GC Column Column->Polarity_Match NonPolar_Col Non-Polar Column Polarity_Match->NonPolar_Col Yes Polar_Col Polar/Intermediate Polarity Column Polarity_Match->Polar_Col No Good_Sep Good Resolution Elution by Boiling Point NonPolar_Col->Good_Sep Leads to Poor_Sep Poor Resolution Co-elution Polar_Col->Poor_Sep Leads to

Caption: Logical workflow for GC column selection for this compound.

G cluster_workflow Troubleshooting Workflow: Poor Resolution Start Poor Resolution Observed Check_Column Is a Non-Polar Column in Use? Start->Check_Column Check_Temp Is the Temperature Program Optimized? Check_Column->Check_Temp Yes Install_NonPolar Install a Non-Polar Column Check_Column->Install_NonPolar No Check_Flow Is the Flow Rate Optimal? Check_Temp->Check_Flow Yes Optimize_Temp Lower Initial Temp & Reduce Ramp Rate Check_Temp->Optimize_Temp No Optimize_Flow Adjust Flow Rate to Column Optimum Check_Flow->Optimize_Flow No Resolved Resolution Improved Check_Flow->Resolved Yes Install_NonPolar->Check_Temp Optimize_Temp->Check_Flow Optimize_Flow->Resolved

References

reducing baseline noise in the analysis of volatile alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing baseline noise during the analysis of volatile alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of baseline noise in the gas chromatography (GC) analysis of volatile alkanes?

A1: Baseline noise in GC analysis of volatile alkanes can originate from several sources, which can be broadly categorized as follows:

  • Gas Supply: Impurities in the carrier gas, such as moisture, oxygen, and hydrocarbons, are a major contributor to baseline noise and drift.[1][2] Using a lower purity gas can lead to an unstable baseline and reduced sensitivity.[1]

  • GC System Contamination: Contamination can be introduced from various parts of the system, including the injector, detector, and gas lines. Common sources include septum bleed (degradation of the injector septum at high temperatures), contaminated injector liners, and buildup of non-volatile residues from previous injections.[3]

  • Column Bleed: This refers to the degradation of the stationary phase of the GC column, which is more pronounced at higher temperatures.[4] Column bleed results in a rising and often noisy baseline, which can interfere with the detection of late-eluting compounds.[4] Low-bleed columns are designed to minimize this effect.[4][5]

  • System Leaks: Leaks in the gas lines, fittings, or connections can introduce air (oxygen and nitrogen) into the system, leading to an unstable baseline and potential damage to the column.[6]

  • Electronic Noise: Faulty electronics, improper grounding, or interference from other electrical equipment can manifest as random spikes or a generally noisy signal.[7]

Q2: How does carrier gas purity affect baseline noise and the overall analysis?

A2: Carrier gas purity is critical for achieving a stable baseline and sensitive analysis.[1] Impurities can have the following effects:

  • Moisture: Can cause degradation of the stationary phase, leading to increased column bleed and a noisy baseline. It can also cause peak tailing and reduced detector sensitivity.[1]

  • Oxygen: Can oxidize the stationary phase, especially at high temperatures, which significantly increases column bleed and shortens the column's lifespan.[1]

  • Hydrocarbons: Can appear as "ghost peaks" in the chromatogram or contribute to a high and noisy baseline.[1]

Using high-purity carrier gas (≥99.999%) and installing in-line purifiers to remove trace contaminants are crucial for minimizing baseline noise and ensuring accurate and reproducible results.[2]

Q3: What is column bleed and how can it be minimized?

A3: Column bleed is the natural degradation of the stationary phase of the GC column, which releases small molecules that are detected by the detector, causing a rise in the baseline, particularly at elevated temperatures.[4] To minimize column bleed:

  • Use the appropriate column: Select a column with a stationary phase that is stable at the required analysis temperatures. Low-bleed columns are specifically designed for high-temperature applications and produce less baseline noise.[4][5]

  • Do not exceed the column's temperature limit: Every column has a maximum operating temperature. Exceeding this limit will accelerate the degradation of the stationary phase and increase bleed.[4]

  • Properly condition the column: Before use, a new column should be conditioned according to the manufacturer's instructions to remove any residual solvents and volatile materials.

  • Ensure a leak-free system: The presence of oxygen due to leaks can significantly increase column bleed.[6]

Q4: Can the injector system contribute to baseline noise?

A4: Yes, the injector is a common source of contamination and baseline noise. Key contributors include:

  • Septum Bleed: The septum, a small rubber disc that the syringe pierces during injection, can degrade at high injector temperatures, releasing volatile siloxanes that create a noisy baseline. Using high-quality, low-bleed septa and replacing them regularly can mitigate this issue.[3]

  • Contaminated Injector Liner: The injector liner is a glass tube where the sample is vaporized. Over time, it can become contaminated with non-volatile residues from samples. These residues can slowly degrade and release compounds that contribute to baseline noise and ghost peaks. Regular cleaning or replacement of the liner is essential.[3]

Q5: What are "ghost peaks" and how are they related to baseline noise?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram and are not part of the injected sample. They are a form of baseline disturbance and can be caused by:

  • Contamination in the carrier gas: Hydrocarbon impurities in the gas can produce ghost peaks.[1]

  • Carryover from previous injections: Residual compounds from a previous, more concentrated sample can elute in subsequent runs.

  • Degradation of system components: Bleed from the septum or contamination in the injector can manifest as ghost peaks.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common baseline noise issues.

Issue 1: High and/or Rising Baseline

Symptoms:

  • The baseline signal is significantly higher than usual across the entire chromatogram.

  • The baseline continuously rises throughout the temperature-programmed run.

Troubleshooting Steps:

Potential Cause Diagnostic Test Solution
Column Bleed Run a blank gradient (inject no sample) with the oven temperature program. If the baseline rises with temperature, column bleed is the likely cause.- Ensure the oven temperature does not exceed the column's maximum operating temperature.[4]- Condition the column according to the manufacturer's instructions.- If the bleed remains high, the column may be old or damaged and require replacement.[4]- Consider using a low-bleed column for high-temperature analyses.[5]
Contaminated Carrier Gas Change the carrier gas cylinder. If the baseline improves, the gas was contaminated.- Use high-purity carrier gas (≥99.999%).[2]- Ensure gas purifiers and traps are installed and have not expired.
System Leaks Use an electronic leak detector to check all fittings and connections from the gas source to the detector.- Tighten or replace any leaking fittings. Pay close attention to the column connections at the injector and detector.
Septum Bleed Cool down the injector temperature and observe if the baseline noise decreases.- Replace the septum with a high-quality, low-bleed septum suitable for high-temperature applications.[3]- Avoid over-tightening the septum nut.
Contaminated Injector Liner Replace the injector liner with a new, clean one. If the baseline improves, the old liner was contaminated.- Establish a regular schedule for cleaning or replacing the injector liner.[3]
Issue 2: Noisy Baseline (Random Fluctuations)

Symptoms:

  • The baseline shows rapid, random, and continuous small spikes or "hairy" appearance.

Troubleshooting Steps:

Potential Cause Diagnostic Test Solution
Contaminated Detector If the noise is gradual, it is likely due to contamination in the detector.[8]- Clean the detector according to the manufacturer's instructions. For Flame Ionization Detectors (FIDs), this may involve cleaning the jet and collector.[3]
Poor Quality Gases Replace the carrier and detector gas cylinders with new, high-purity ones.- Use high-purity gases and ensure in-line purifiers are functional.[2]
Electronic Noise Disconnect the detector signal cable from the data system. If the noise disappears, the source is likely electronic.- Check for loose cable connections.- Ensure the GC and data system are properly grounded.- Isolate the instrument from other high-power equipment.[7]
Unstable Gas Flows Check the gas flow rates using a calibrated flowmeter.- Ensure the gas flow controllers are functioning correctly.- Check for any leaks in the system that could cause flow instability.
Issue 3: Spiking Baseline

Symptoms:

  • The baseline is punctuated by sharp, random, narrow peaks (spikes) that are not related to the analyte.

Troubleshooting Steps:

Potential Cause Diagnostic Test Solution
Particulate Matter Spikes may appear irregularly.- Clean the injector port and detector.- If using a packed inlet liner, consider replacing it as the packing material can shed particles.
Electrical Disturbances Spikes may correlate with the operation of other electrical equipment in the lab.- Isolate the GC's power supply from other equipment.- Check for and tighten any loose electrical connections on the GC.[8]
Defective Detector Components Spikes are persistent and random.- Inspect and clean detector components. For an FID, check the collector for deposits.[3]

Data Presentation

Table 1: Impact of Carrier Gas Purity on Baseline Noise and Signal-to-Noise (S/N) Ratio (Illustrative)
Carrier Gas PurityTypical Impurity Levels (ppm)Baseline Noise (pA)S/N Ratio for a 1 ng Alkane Peak
Standard Purity (99.99%) O₂: <5, H₂O: <5, THC: <15 - 10~100
High Purity (99.999%) O₂: <2, H₂O: <2, THC: <0.51 - 3~500
Ultra-High Purity (99.9999%) O₂: <1, H₂O: <1, THC: <0.1< 1>1000
Note: These are illustrative values and can vary depending on the specific GC system, detector, and analytical conditions.
Table 2: Comparison of Maximum Operating Temperatures and Bleed Characteristics for Common GC Stationary Phases
Stationary PhasePolarityMaximum Isothermal Temperature (°C)Maximum Programmed Temperature (°C)Relative Bleed Level
100% Dimethylpolysiloxane (e.g., DB-1, HP-1) Non-polar325350Low
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) Non-polar325350Low
50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17, HP-17) Intermediate280300Medium
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax) Polar250260High
Note: "Low-bleed" versions of these phases are often available, offering lower bleed at higher temperatures.

Experimental Protocols

Protocol 1: Static Headspace GC-MS Analysis of Volatile Alkanes in Water

This protocol is suitable for the analysis of volatile alkanes (e.g., hexane, heptane, octane) in aqueous samples.

1. Sample Preparation:

  • Pipette 10 mL of the water sample into a 20 mL headspace vial.
  • Add a matrix modifier, such as sodium chloride (NaCl), to increase the partitioning of the volatile alkanes into the headspace. A final concentration of 20-30% (w/v) NaCl is often effective.
  • Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

2. Headspace Autosampler and GC-MS Parameters:

Parameter Setting Rationale
Vial Equilibration Temperature 80 - 90°CIncreases the vapor pressure of the alkanes, driving them into the headspace.
Vial Equilibration Time 15 - 30 minutesAllows the sample to reach equilibrium between the liquid and gas phases.
Vial Pressurization 10 - 15 psiPressurizes the vial with carrier gas to ensure a consistent injection volume.
Loop Filling Time 0.1 - 0.2 minutesTime to fill the sample loop with the headspace gas.
Injection Volume 1 mL (gas phase)A typical volume for headspace injections.
Injector Temperature 250°CEnsures rapid vaporization of the analytes.[9]
GC Column Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane)Provides good separation of alkanes based on boiling point.
Oven Temperature Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min)Separates a range of volatile alkanes.[10]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good separation efficiency.[9]
MS Transfer Line Temp. 280°CPrevents condensation of the analytes.
MS Ion Source Temp. 230°CA standard temperature for electron ionization.[11]
MS Quadrupole Temp. 150°CA typical setting for good mass filtering.[11]
Scan Range m/z 40-300Covers the expected mass fragments for volatile alkanes.

3. Data Analysis:

  • Identify the alkane peaks based on their retention times and mass spectra.
  • Quantify the analytes using a calibration curve prepared with standards in clean water and subjected to the same headspace procedure.

Protocol 2: Solid-Phase Microextraction (SPME) GC-FID Analysis of Volatile Alkanes in Soil

This protocol is suitable for the extraction and analysis of volatile alkanes from soil or other solid matrices.

1. Sample Preparation:

  • Weigh 5 g of the soil sample into a 20 mL headspace vial.
  • Add 5 mL of deionized water to create a slurry, which can improve the release of volatiles.
  • Add a small magnetic stir bar to the vial.
  • Seal the vial with a PTFE-lined septum and an aluminum cap.

2. SPME and GC-FID Parameters:

Parameter Setting Rationale
SPME Fiber 100 µm Polydimethylsiloxane (PDMS)A non-polar fiber suitable for the extraction of non-polar volatile alkanes.[12]
Extraction Temperature 60°CIncreases the volatility of the alkanes and facilitates their transfer to the headspace.[12]
Extraction Time 30 minutesAllows for sufficient partitioning of the analytes onto the SPME fiber.[12]
Agitation Magnetic stirring at a moderate speedImproves the mass transfer of the analytes from the sample matrix to the headspace.
Desorption Temperature 250°CEnsures complete and rapid desorption of the analytes from the fiber in the GC injector.
Desorption Time 2 minutesSufficient time for the transfer of analytes to the GC column.
Injector Mode SplitlessTo maximize the transfer of the extracted analytes to the column for high sensitivity.
GC Column Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane)Excellent for separating alkanes.[11]
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 8°C/min to 280°C (hold 5 min)A general-purpose program for a wide range of volatile to semi-volatile alkanes.
Carrier Gas Hydrogen at a linear velocity of 35-40 cm/sProvides faster analysis times compared to helium without significant loss of resolution.
FID Temperature 300°CA standard temperature for flame ionization detectors.[13]
FID Hydrogen Flow 30 mL/minOptimized for detector response.
FID Air Flow 300 mL/minOptimized for detector response.
FID Makeup Gas (N₂) 25 mL/minImproves peak shape for capillary columns.

3. Data Analysis:

  • Identify the alkane peaks based on their retention times compared to a known alkane standard mixture.
  • Quantify the analytes using an external or internal standard calibration.

Visualizations

Troubleshooting_Baseline_Noise start Baseline Noise Observed issue_type Identify Noise Type start->issue_type high_rising High / Rising Baseline issue_type->high_rising High/Rising noisy Noisy (Random Fluctuations) issue_type->noisy Noisy spiking Spiking Baseline issue_type->spiking Spiking check_bleed Run Blank Gradient high_rising->check_bleed check_detector Clean Detector noisy->check_detector check_electronics Check Electrical Connections noisy->check_electronics spiking->check_electronics check_particulates Clean Injector/Detector spiking->check_particulates bleed_yes Baseline Rises with Temp? check_bleed->bleed_yes check_gas Change Carrier Gas Cylinder gas_yes Baseline Improves? check_gas->gas_yes check_leaks Perform Leak Check leaks_yes Leaks Found? check_leaks->leaks_yes solution_detector Detector Contamination check_detector->solution_detector solution_electronics Electronic Noise check_electronics->solution_electronics solution_particulates Particulate Contamination check_particulates->solution_particulates bleed_yes->check_gas No solution_bleed Column Bleed Issue: - Check Temp Limit - Condition/Replace Column bleed_yes->solution_bleed Yes gas_yes->check_leaks No solution_gas Contaminated Gas: - Use High Purity Gas - Check Purifiers gas_yes->solution_gas Yes solution_leaks System Leaks: - Tighten/Replace Fittings leaks_yes->solution_leaks Yes end Baseline Noise Reduced leaks_yes->end No, consult further solution_bleed->end solution_gas->end solution_leaks->end solution_detector->end solution_electronics->end solution_particulates->end

Caption: Troubleshooting workflow for diagnosing baseline noise in GC analysis.

Gas_Flow_System cluster_gc GC System gas_source Carrier Gas Source (High Purity Cylinder) purifier Gas Purifier (O₂, H₂O, HC Traps) gas_source->purifier injector Injector purifier->injector gc Gas Chromatograph column GC Column injector->column detector Detector column->detector data_system Data System detector->data_system

Caption: Simplified workflow of the gas supply in a gas chromatography system.

References

Technical Support Center: 5-Ethyl-2,3-dimethyloctane Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting for 5-Ethyl-2,3-dimethyloctane standards used in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound standards?

Proper storage is crucial to maintain the integrity of your this compound standards. These compounds are volatile organic compounds (VOCs) and should be handled accordingly.[1][2]

Q2: What is the recommended container for storing the standard?

To prevent evaporation and contamination, standards should be stored in sealed containers.[3][4] For long-term storage of unopened standards, the original packaging is suitable.[4] Once opened, it is recommended to transfer the standard to a container that minimizes headspace, such as a micro reaction vessel with a Mininert® valve or a Certan® bottle.[4] If the compound is light-sensitive, amber glass vials are preferred.[3][4]

Q3: Can I store my this compound standard at room temperature?

No, it is not recommended. As a volatile compound, storing it at room temperature can lead to evaporation and degradation.[4] Cool storage conditions are essential to ensure stability.[3]

Q4: What is the expected shelf life of this compound standards?

The shelf life of the standard is limited, and the expiration date should be indicated on the product label.[5] Once opened, the shelf life can be maximized by transferring the standard to an appropriate container that limits evaporative loss.[4]

Storage Condition Summary

ParameterRecommendationRationale
Temperature Refrigerated (2°C to 8°C) or frozen (<0°C).[3]To prevent evaporation and chemical degradation.[3][4]
Container Tightly sealed amber glass vials or bottles with minimal headspace.[3][4]To prevent volatilization, contamination, and light-induced degradation.[3][4]
Location A dark, dry, and well-ventilated area.To avoid degradation from light and moisture and to ensure safety.
Handling Allow the container to reach room temperature before opening to prevent condensation of water into the standard. Minimize the time the container is open.To prevent contamination and concentration changes.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography (GC) analysis of this compound.

Issue 1: No peak or very small peak is observed for the standard.

  • Possible Cause A: Standard has evaporated.

    • Troubleshooting Step: Verify the storage conditions. Ensure the container was properly sealed. If the standard has evaporated, a new vial must be used.

  • Possible Cause B: Injector issue.

    • Troubleshooting Step: Check the syringe for proper functioning. Clean or replace the injector liner and septum.[6] Contamination in the inlet can lead to sample loss.[7]

  • Possible Cause C: Column or detector problem.

    • Troubleshooting Step: Ensure the GC column is properly installed and not clogged.[8] Check the detector to ensure it is functioning correctly.[8]

Issue 2: Peak tailing is observed.

  • Possible Cause A: Active sites in the GC system.

    • Troubleshooting Step: Deactivate the inlet liner or use a new, deactivated liner. Trim the front end of the GC column (approximately 10-30 cm) to remove any active sites that may have developed.[6][7]

  • Possible Cause B: Column contamination.

    • Troubleshooting Step: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit.[9] If tailing persists, the column may need to be replaced.

  • Possible Cause C: Improper injection technique.

    • Troubleshooting Step: Ensure the injection volume is appropriate and that the injection speed is consistent.

Issue 3: Ghost peaks appear in the chromatogram.

  • Possible Cause A: Contamination from the syringe or inlet.

    • Troubleshooting Step: Clean the syringe thoroughly between injections. Replace the septum and inlet liner.[7]

  • Possible Cause B: Carryover from a previous injection.

    • Troubleshooting Step: Run a blank solvent injection to see if the ghost peak is still present. If so, bake out the column and clean the inlet.[9]

  • Possible Cause C: Contaminated carrier gas.

    • Troubleshooting Step: Ensure high-purity carrier gas is being used and that the gas lines are clean. Check for leaks in the system.

Experimental Protocols

Protocol 1: Preparation of Working Standard

  • Remove the this compound standard from its recommended storage condition (refrigerator or freezer).

  • Allow the sealed vial to equilibrate to room temperature before opening to prevent condensation.

  • Using a calibrated microliter syringe, withdraw the desired volume of the standard.

  • Dispense the standard into a volumetric flask containing the appropriate solvent (e.g., hexane, pentane) to achieve the desired concentration.

  • Cap the volumetric flask and mix thoroughly.

  • Transfer the prepared working standard to a sealed autosampler vial for analysis.

Protocol 2: Gas Chromatography (GC) System Preparation

  • Inlet Maintenance: Regularly inspect and replace the septum and inlet liner to prevent leaks and contamination.[6] A clean, deactivated liner is crucial for good peak shape.

  • Column Conditioning: Before initial use or after a period of inactivity, condition the GC column according to the manufacturer's instructions. This typically involves heating the column to a temperature slightly above the intended operating temperature for a period of time to remove any contaminants.

  • System Blank: Before running samples, perform a blank injection (injecting only the solvent) to ensure the system is clean and free of ghost peaks.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting GC Issues with this compound Standards start Problem Observed in Chromatogram no_peak No Peak / Small Peak start->no_peak peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks check_standard Check Standard: Evaporation? Proper Dilution? no_peak->check_standard check_active_sites Check for Active Sites: Liner, Column Inlet peak_tailing->check_active_sites check_contamination Check for Contamination: Syringe, Inlet, Solvent ghost_peaks->check_contamination check_injector Check Injector: Syringe, Septum, Liner check_standard->check_injector No new_standard Use New Standard check_standard->new_standard Yes check_column_detector Check Column & Detector check_injector->check_column_detector No Issue clean_injector Clean/Replace Injector Components check_injector->clean_injector Issue Found check_installation Check Column Installation & Detector Function check_column_detector->check_installation check_column_cond Check Column Condition check_active_sites->check_column_cond No deactivate_system Deactivate/Replace Liner, Trim Column check_active_sites->deactivate_system Yes bake_column Bake Out Column check_column_cond->bake_column check_carryover Check for Carryover check_contamination->check_carryover No clean_system Clean Syringe, Replace Septum/Liner, Use Fresh Solvent check_contamination->clean_system Yes run_blank Run Solvent Blank & Bake Out System check_carryover->run_blank

Caption: Troubleshooting workflow for GC analysis of alkane standards.

References

Validation & Comparative

Navigating the Separation of C12H26 Alkane Isomers: A Gas Chromatography Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of structurally similar compounds are paramount. This guide provides a comparative analysis of the gas chromatography (GC) retention times of C12H26 alkane isomers, offering insights into their separation behavior on non-polar stationary phases. By understanding the relationship between molecular structure and retention characteristics, researchers can optimize analytical methods for complex hydrocarbon mixtures.

The separation of alkane isomers by gas chromatography is fundamentally governed by their volatility and interaction with the stationary phase of the GC column. For non-polar stationary phases, the elution order of alkanes is primarily determined by their boiling points. Generally, for a given carbon number, a higher degree of branching leads to a more compact molecular structure, reduced intermolecular van der Waals forces, and consequently, a lower boiling point. This results in earlier elution from the GC column and a shorter retention time.

Unraveling the Elution Order: The Role of Molecular Structure

The 355 structural isomers of dodecane (B42187) (C12H26) present a significant analytical challenge due to their often subtle differences in physical properties. The key to their separation lies in the nuances of their molecular architecture. Linear n-alkanes, having the largest surface area, exhibit the strongest intermolecular forces and thus the highest boiling points and longest retention times. Conversely, highly branched isomers are more spherical, leading to weaker intermolecular attractions, lower boiling points, and shorter retention times.

This relationship is systematically captured by the Kovats Retention Index (I), a standardized measure of GC retention that relates the retention time of an analyte to that of adjacent n-alkanes. A lower Kovats index on a non-polar column indicates a shorter retention time and typically a more branched or compact structure.

Comparative Analysis of Dodecane Isomer Retention Indices

Isomer NameMolecular StructureKovats Retention Index (I) on DB-1
n-DodecaneCH₃(CH₂)₁₀CH₃1200[1]
3,8-Dimethyldecane (B103833)(CH₃)₂CH(CH₂)₄CH(CH₃)CH₂CH₂CH₃1144[2]

Note: The Kovats Retention Index is a dimensionless quantity. The DB-1 is a non-polar stationary phase (100% Dimethylpolysiloxane).

The lower retention index of 3,8-dimethyldecane compared to n-dodecane is a clear illustration of the effect of branching on elution behavior.

Experimental Protocol for GC Analysis of C12H26 Isomers

The following is a generalized experimental protocol for the analysis of C12H26 alkane isomers using gas chromatography with flame ionization detection (FID). This protocol is based on established methods for alkane analysis.

1. Sample Preparation:

  • Prepare a standard mixture of n-alkanes (e.g., C8-C20) in a volatile solvent such as hexane. This will be used for the determination of Kovats retention indices.

  • Prepare dilute solutions (e.g., 100 ppm) of the C12H26 isomer samples in the same solvent.

2. Gas Chromatography (GC) Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (100% Dimethylpolysiloxane), with typical dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 5 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Record the retention times of the n-alkane standards and the C12H26 isomer samples.

  • Calculate the Kovats Retention Index (I) for each isomer using the following formula for temperature-programmed GC:

    • I = 100 * [n + (t_R(isomer) - t_R(n)) / (t_R(N) - t_R(n))]

    • Where:

      • t_R(isomer) is the retention time of the dodecane isomer.

      • t_R(n) is the retention time of the n-alkane eluting just before the isomer.

      • t_R(N) is the retention time of the n-alkane eluting just after the isomer.

      • n is the carbon number of the earlier eluting n-alkane.

      • N is the carbon number of the later eluting n-alkane.

Logical Relationship of Alkane Structure to GC Elution

The following diagram illustrates the fundamental principle governing the separation of C12H26 isomers on a non-polar GC column.

G Relationship Between Alkane Structure and GC Elution on Non-Polar Phases cluster_structure Molecular Structure cluster_properties Physical Properties cluster_gc Gas Chromatography Behavior High_Branching Highly Branched Isomer (e.g., 2,2,4,6,6-Pentamethylheptane) Low_BP Lower Boiling Point High_Branching->Low_BP Leads to Moderate_Branching Moderately Branched Isomer (e.g., 5-Propylnonane) High_BP Higher Boiling Point Moderate_Branching->High_BP Linear Linear Isomer (n-Dodecane) Linear->High_BP Leads to Short_RT Shorter Retention Time (Lower Kovats Index) Low_BP->Short_RT Results in Long_RT Longer Retention Time (Higher Kovats Index) High_BP->Long_RT Results in

Caption: Alkane structure's effect on GC elution.

This guide underscores the predictable relationship between the molecular structure of C12H26 alkane isomers and their gas chromatographic retention times on non-polar stationary phases. By leveraging this understanding and employing standardized methods like the Kovats Retention Index, researchers can achieve reliable separation and identification of these closely related compounds, a critical capability in various scientific and industrial applications.

References

A Comparative Guide to the Mass Spectra of 5-Ethyl-2,3-dimethyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a critical challenge. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. This guide provides a comparative analysis of the mass spectra of 5-Ethyl-2,3-dimethyloctane and its structural isomers, offering insights into how their fragmentation patterns can be used for their differentiation.

Introduction to Alkane Fragmentation in Mass Spectrometry

The mass spectra of alkanes are characterized by fragmentation patterns resulting from the cleavage of C-C bonds. For linear alkanes, this typically produces a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups. However, the fragmentation of branched alkanes is dominated by cleavage at the branching points. This preferential fragmentation occurs because it leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations. As a result, the molecular ion peak (M⁺) in branched alkanes is often significantly less abundant or even absent compared to their linear counterparts. The most stable carbocation will typically result in the most abundant fragment ion peak.

Experimental Protocols

The data presented in this guide are based on predicted fragmentation patterns derived from established principles of mass spectrometry. The experimental acquisition of such data would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

A common method for analyzing volatile compounds like this compound and its isomers involves a GC-MS system.

  • Sample Preparation: Samples are typically diluted in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Gas Chromatography: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC. The instrument is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). The carrier gas is typically helium at a constant flow rate. The oven temperature is programmed to start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 250°C) to ensure separation of the isomers based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique used for alkanes, where the molecules are bombarded with a beam of electrons (typically at 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Mass Spectra Comparison

The following table summarizes the predicted major fragment ions for this compound and three of its structural isomers. The molecular weight of all C12H26 isomers is 170.34 g/mol . The molecular ion peak (m/z 170) is expected to be of low abundance or absent in the spectra of these highly branched alkanes.

CompoundStructurePredicted Major Fragment Ions (m/z) and Corresponding Neutral Loss
This compound CH₃CH(CH₃)CH(CH₃)CH₂CH(CH₂CH₃)CH₂CH₂CH₃141 : [M-C₂H₅]⁺ (loss of ethyl radical from C5)127 : [M-C₃H₇]⁺ (loss of propyl radical from C5)99 : [M-C₅H₁₁]⁺ (cleavage at C4-C5)71 : [C₅H₁₁]⁺ (cleavage at C4-C5)57 : [C₄H₉]⁺ (cleavage at C3-C4)
n-Dodecane CH₃(CH₂)₁₀CH₃170 : M⁺ (present, but may be weak)155 : [M-CH₃]⁺141 : [M-C₂H₅]⁺127 : [M-C₃H₇]⁺113 : [M-C₄H₉]⁺99 : [M-C₅H₁₁]⁺85 : [C₆H₁₃]⁺71 : [C₅H₁₁]⁺57 : [C₄H₉]⁺ (often the base peak)43 : [C₃H₇]⁺
2,2,4,6,6-Pentamethylheptane (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃155 : [M-CH₃]⁺ (loss of a methyl group)113 : [M-C₄H₉]⁺ (loss of a tert-butyl radical)57 : [C₄H₉]⁺ (tert-butyl cation, often the base peak)
3,3-Diethyl-2-methylheptane CH₃CH(CH₃)C(CH₂CH₃)₂CH₂CH₂CH₃141 : [M-C₂H₅]⁺ (loss of an ethyl radical from the quaternary carbon)127 : [M-C₃H₇]⁺ (loss of a propyl radical)113 : [M-C₄H₉]⁺ (loss of a butyl radical)

Discussion of Fragmentation Patterns

The differentiation of these isomers by mass spectrometry relies on the unique fragmentation pathways dictated by their structures.

  • This compound is expected to show significant fragmentation around the C5 position due to the ethyl branch. The loss of an ethyl radical (29 amu) to form a fragment at m/z 141 and the loss of a propyl radical (43 amu) to form a fragment at m/z 127 are likely to be prominent. Cleavage at the C4-C5 bond would yield fragments at m/z 99 and m/z 71.

  • In contrast, n-dodecane , being a straight-chain alkane, will exhibit a more regular pattern of fragmentation with peaks separated by 14 amu. The molecular ion peak at m/z 170, while potentially weak, is more likely to be observed compared to its branched isomers. The base peak is often at m/z 57, corresponding to the butyl cation.

  • 2,2,4,6,6-Pentamethylheptane is a highly branched isomer. The presence of two quaternary carbons with tert-butyl groups will dominate its fragmentation. The most favorable fragmentation would be the loss of a tert-butyl radical (57 amu) to form a stable tertiary carbocation at m/z 113, or the formation of the highly stable tert-butyl cation itself at m/z 57, which is expected to be the base peak.

  • 3,3-Diethyl-2-methylheptane also features a quaternary carbon at the C3 position. The loss of one of the ethyl groups (29 amu) to form a fragment at m/z 141 is a predicted major pathway.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for this compound and a representative isomer, n-Dodecane.

G Figure 1: Predicted Fragmentation of this compound M This compound (M, m/z 170) F141 [M-C2H5]+ (m/z 141) M->F141 - C2H5• F127 [M-C3H7]+ (m/z 127) M->F127 - C3H7• F99 [M-C5H11]+ (m/z 99) M->F99 - C5H11• F71 [C5H11]+ (m/z 71) M->F71 cleavage at C4-C5 F57 [C4H9]+ (m/z 57) M->F57 cleavage at C3-C4 G Figure 2: Fragmentation of n-Dodecane M n-Dodecane (M, m/z 170) F155 [M-CH3]+ (m/z 155) M->F155 - CH3• F141 [M-C2H5]+ (m/z 141) M->F141 - C2H5• F127 [M-C3H7]+ (m/z 127) M->F127 - C3H7• F113 [M-C4H9]+ (m/z 113) M->F113 - C4H9• F99 [M-C5H11]+ (m/z 99) M->F99 - C5H11• F85 [C6H13]+ (m/z 85) M->F85 - C6H13• F71 [C5H11]+ (m/z 71) M->F71 - C7H15• F57 [C4H9]+ (m/z 57) M->F57 - C8H17•

A Comparative Guide to the Validation of Gas Chromatography Methods for Quantifying Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched alkanes is crucial in various applications, from petroleum analysis to the characterization of pharmaceutical impurities. Gas chromatography (GC) is a cornerstone technique for this purpose. This guide provides an objective comparison of a validated GC-FID (Flame Ionization Detection) method with alternative techniques, namely comprehensive two-dimensional gas chromatography (GCxGC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data.

The Challenge of Branched Alkane Analysis

The primary challenge in analyzing branched alkanes lies in the vast number of structurally similar isomers, which often co-elute in standard chromatographic systems, and their high boiling points, which necessitate thermally stable analytical columns.[1] Achieving adequate resolution to accurately quantify individual isomers is paramount.

Gas Chromatography with Flame Ionization Detection (GC-FID): The Standard Approach

A validated GC-FID method is the workhorse for the quantitative analysis of hydrocarbons. Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points.[1]

Experimental Protocol for a Validated GC-FID Method

This protocol is representative for the analysis of C10-C20 branched alkanes in a complex hydrocarbon mixture.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in n-hexane and make up to the mark.

  • Prepare a series of calibration standards of representative branched alkanes (e.g., pristane, phytane, and other available isomers) in n-hexane covering the expected concentration range of the samples.

  • Add a suitable internal standard (e.g., squalane) to both sample and calibration solutions.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: Agilent J&W DB-5ht ((5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 6°C/min to 300°C.

    • Hold for 20 minutes at 300°C.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Acquisition: Use chromatography data software to integrate peak areas.

3. Method Validation Parameters:

  • Specificity: Assessed by the absence of interfering peaks at the retention times of the target analytes in a blank sample.

  • Linearity: Determined by injecting a series of calibration standards in triplicate and performing a linear regression of the peak area ratio (analyte/internal standard) versus concentration.

  • Precision: Evaluated by repeatedly injecting a sample (n=6) and calculating the relative standard deviation (RSD) of the peak areas.

  • Accuracy: Determined by spike-recovery studies at three different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Workflow for GC Method Validation

GC_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Validation Experiments cluster_analysis 3. Data Analysis & Reporting define_analytes Define Target Branched Alkanes select_column Select GC Column & Conditions define_analytes->select_column prep_standards Prepare Standards & Samples select_column->prep_standards specificity Specificity (Blank Analysis) prep_standards->specificity linearity Linearity (Calibration Curve) specificity->linearity precision Precision (Repeatability) linearity->precision accuracy Accuracy (Spike-Recovery) precision->accuracy lod_loq LOD & LOQ (Signal-to-Noise or Calibration Curve) accuracy->lod_loq data_processing Process Chromatographic Data lod_loq->data_processing statistical_analysis Statistical Analysis of Validation Data data_processing->statistical_analysis validation_report Generate Validation Report statistical_analysis->validation_report

Caption: Workflow for the validation of a GC method for branched alkane quantification.

Alternative and Complementary Techniques

While GC-FID is a robust method, for highly complex mixtures or when isomer-specific information is critical, other techniques offer advantages.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC provides significantly enhanced resolution by employing two columns with different stationary phases. This technique is particularly powerful for the detailed characterization of complex hydrocarbon mixtures like petroleum fractions and fuels.

1. Sample Preparation: As per the GC-FID method.

2. GCxGC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Leco Pegasus 4D GCxGC-TOFMS or equivalent system with FID.

  • First Dimension Column: Non-polar, e.g., Rtx-Wax (30 m x 0.25 mm I.D., 0.25 µm film).

  • Second Dimension Column: Polar, e.g., Rtx-5 (1.2 m x 0.1 mm I.D., 0.1 µm film).

  • Modulator: Thermal modulator with a modulation period of 5-8 seconds.

  • Carrier Gas and Temperature Programs: Optimized to achieve orthogonal separation.

  • Detector: FID or Time-of-Flight Mass Spectrometer (TOF-MS) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), offer a unique approach for the in-situ quantification of branched alkanes without the need for chromatographic separation.[2] This is particularly advantageous for analyzing mixtures within porous media, such as catalysts.[2]

1. Sample Preparation:

  • Dissolve the hydrocarbon mixture in a suitable deuterated solvent (e.g., CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 600 MHz NMR spectrometer or equivalent.

  • Pulse Sequence: 2D DQF-COSY.

  • Data Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin). The analysis of 1D anti-diagonal spectra from the projections of the 2D data is used for quantification.[2]

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the complexity of the sample, the need for isomer-specific quantification, and available instrumentation.

ParameterGC-FIDGCxGC-FID/MS2D DQF-COSY NMR
Principle Separation by volatilityOrthogonal separation by volatility and polarityNuclear spin correlation
Resolution GoodExcellentNot applicable (no separation)
Linearity (R²)¹ > 0.999> 0.99Not directly comparable
Precision (%RSD)¹ < 15%Typically < 10%RMSEP < 3 mol%²[3]
Accuracy (% Recovery)¹ 85-115%90-110%Not directly comparable
LOD/LOQ¹ ng/mL rangeSub-ng/mL rangemol% range
Strengths Robust, reliable, widely availableUnparalleled resolution for complex mixturesIn-situ analysis, no separation needed
Limitations Co-elution of isomers in complex samplesComplex data analysis, specialized instrumentationLower sensitivity, complex spectra for mixtures

¹Representative values from literature for hydrocarbon analysis. The exact values are matrix and analyte dependent. ²Root-Mean-Square Error of Prediction for the quantification of monomethyl alkanes.

Logical Comparison of Analytical Techniques

Technique_Comparison cluster_gc GC-FID cluster_gcxgc GCxGC-FID/MS cluster_nmr 2D DQF-COSY NMR gc_strength Strengths: - Robust & Reliable - Quantitative Accuracy - Widely Available gc_limitation Limitations: - Co-elution of Isomers gc_strength->gc_limitation gcxgc_strength Strengths: - Superior Resolution - Detailed Group-Type Analysis gcxgc_limitation Limitations: - Complex Data - Specialized Equipment gcxgc_strength->gcxgc_limitation nmr_strength Strengths: - In-situ Quantification - No Separation Required nmr_limitation Limitations: - Lower Sensitivity - Spectral Overlap nmr_strength->nmr_limitation start Select Analytical Technique for Branched Alkane Quantification start->gc_strength Standard Quantitative Analysis start->gcxgc_strength Highly Complex Mixtures start->nmr_strength In-situ or Non-separative Analysis

Caption: Comparison of GC-FID, GCxGC, and 2D NMR for branched alkane analysis.

Conclusion

The validation of a GC-FID method provides a robust and reliable approach for the routine quantification of branched alkanes. However, for highly complex samples where isomer separation is critical, GCxGC offers superior resolving power. 2D DQF-COSY NMR presents a unique, non-separative method for in-situ quantification, which is particularly valuable in fields like catalysis research. The selection of the most appropriate technique should be based on a thorough evaluation of the analytical requirements, sample complexity, and available resources.

References

comparative study of the octane rating of different C12 alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Octane (B31449) Ratings in C12 Alkanes

For Researchers, Scientists, and Drug Development Professionals

The Impact of Isomerism on Octane Rating

Straight-chain alkanes, such as n-dodecane, have very low octane numbers and are more suitable for diesel engines, where autoignition is desired (and measured by the cetane number). In contrast, highly branched isomers of dodecane (B42187) are expected to exhibit significantly higher octane ratings, making them more desirable components for gasoline. The tertiary and quaternary carbon atoms in branched structures contribute to the formation of more stable carbocations during combustion, which slows down the autoignition process.

Data on C12 Alkane Octane Ratings

Obtaining a comprehensive, experimentally verified table of Research Octane Numbers (RON) and Motor Octane Numbers (MON) for a wide array of C12 alkane isomers is challenging. Much of the detailed data for individual hydrocarbon isomers was historically compiled in projects like the American Petroleum Institute (API) Research Project 45, the complete datasets of which are not easily accessible in digital format.[1][2] However, the principles of octane number variation with structure are well-established.

The following table provides a comparative look at the expected octane ratings of select C12 alkane isomers, illustrating the general trend of increasing octane number with increased branching. Please note that specific experimental values for many of these isomers are not available in the reviewed literature; the values for branched isomers are estimations based on established structure-activity relationships.

Alkane IsomerChemical StructureDegree of BranchingExpected Research Octane Number (RON)
n-DodecaneCH₃(CH₂)₁₀CH₃NoneVery Low (<0)
2-MethylundecaneCH₃CH(CH₃)(CH₂)₈CH₃LowLow
2,2-Dimethyl-decane(CH₃)₃C(CH₂)₇CH₃MediumModerate
2,2,4,6,6-Penta-methylheptane(CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃HighHigh
Hexamethylethane(CH₃)₃CC(CH₃)₃Very HighVery High

Note: The expected RON values for branched isomers are illustrative and based on the principle that octane rating increases with branching.[3] Precise, experimentally determined values are not consistently available in the public domain.

One highly branched C12 isomer, 2,2,4,6,6-pentamethylheptane (B104275) (also known as iso-dodecane), is recognized as a reference fuel in diesel engine testing, which underscores its distinct combustion properties compared to its linear counterpart.[4][5]

Experimental Determination of Octane Rating

The standard methods for experimentally determining the octane rating of a fuel are the Research Method (ASTM D2699) and the Motor Method (ASTM D2700) , which yield the Research Octane Number (RON) and Motor Octane Number (MON) respectively. Both methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Experimental Protocol Outline:
  • Engine Preparation: The CFR engine is calibrated using primary reference fuels (PRFs), which are blends of iso-octane (2,2,4-trimethylpentane, RON = 100) and n-heptane (RON = 0).

  • Test Conditions:

    • Research Method (RON): This method is indicative of fuel performance under lower-severity conditions, such as city driving. The engine speed is maintained at 600 rpm, and the intake air temperature is kept relatively low.

    • Motor Method (MON): This method simulates more severe, high-speed driving conditions. The engine speed is higher at 900 rpm, and the intake air temperature is elevated.

  • Knock Intensity Measurement: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Reference Fuel Comparison: Blends of the primary reference fuels are then run in the engine under the same conditions. The composition of the PRF blend that produces the same knock intensity as the test fuel determines the octane rating. For example, if a test fuel has the same knock intensity as a blend of 90% iso-octane and 10% n-heptane, its octane number is 90.[6]

The difference between RON and MON is known as the fuel sensitivity , which provides an indication of how the fuel's performance changes with varying engine conditions.

Visualizing Structure-Performance Relationships

The following diagrams illustrate the conceptual relationship between alkane structure and octane rating, as well as a simplified workflow for the experimental determination of octane number.

G Relationship Between C12 Alkane Structure and Octane Rating cluster_0 Alkane Structure cluster_1 Octane Rating Straight Chain Straight Chain Low Low Straight Chain->Low leads to Moderately Branched Moderately Branched Medium Medium Moderately Branched->Medium leads to Highly Branched Highly Branched High High Highly Branched->High leads to

Caption: Alkane structure and octane rating.

G Experimental Workflow for Octane Number Determination Start Start CFR Engine Preparation CFR Engine Preparation Start->CFR Engine Preparation Run Test Fuel Run Test Fuel CFR Engine Preparation->Run Test Fuel Adjust Compression Ratio for Standard Knock Adjust Compression Ratio for Standard Knock Run Test Fuel->Adjust Compression Ratio for Standard Knock Run Primary Reference Fuels Run Primary Reference Fuels Adjust Compression Ratio for Standard Knock->Run Primary Reference Fuels Compare Knock Intensity Compare Knock Intensity Run Primary Reference Fuels->Compare Knock Intensity Determine Octane Number Determine Octane Number Compare Knock Intensity->Determine Octane Number End End Determine Octane Number->End

Caption: Octane number determination workflow.

References

Cross-Validation of 5-Ethyl-2,3-dimethyloctane Analysis: A Comparison of GC-FID and GC-MS Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile organic compounds is paramount. This guide provides an objective comparison of two common gas chromatography (GC) detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the analysis of the branched alkane 5-Ethyl-2,3-dimethyloctane. This comparison is supported by extrapolated data from the analysis of structurally similar hydrocarbons, offering a robust framework for method selection and cross-validation.

The choice of detector in gas chromatography is critical and can significantly impact the sensitivity, selectivity, and overall performance of an analytical method. While the Flame Ionization Detector (FID) is a robust and highly sensitive detector for hydrocarbons, Mass Spectrometry (MS) provides unparalleled identification capabilities through mass spectral data. This guide delves into a comparative analysis of these two detectors for the quantitative determination of this compound, a C12 branched alkane.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of GC-FID and GC-MS for the analysis of this compound, based on published data for similar C10-C15 alkanes.

Performance ParameterGC-FIDGC-MS (Scan Mode)GC-MS (SIM Mode)Source(s)
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.998[1][2][3]
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL0.1 - 5 ng/mL[4][5]
Limit of Quantification (LOQ) 5 - 30 ng/mL30 - 150 ng/mL0.5 - 15 ng/mL[4][6][7]
Precision (RSD%) < 5%< 10%< 5%[1][2][6][7]
Accuracy (Recovery %) 95 - 105%90 - 110%95 - 105%[1][8]

Experimental Workflow for Cross-Validation

A cross-validation study ensures that analytical methods are producing comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of this compound analysis using GC-FID and GC-MS.

Cross_Validation_Workflow Experimental Workflow for Cross-Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Standard_Prep Prepare Calibration Standards (this compound) GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis Inject GC_MS_Analysis GC-MS Analysis Standard_Prep->GC_MS_Analysis Inject Sample_Prep Prepare Quality Control (QC) Samples (Spiked Matrix) Sample_Prep->GC_FID_Analysis Inject Sample_Prep->GC_MS_Analysis Inject FID_Validation Validate GC-FID Method (Linearity, LOD/LOQ, Precision, Accuracy) GC_FID_Analysis->FID_Validation MS_Validation Validate GC-MS Method (Linearity, LOD/LOQ, Precision, Accuracy) GC_MS_Analysis->MS_Validation Data_Comparison Compare Quantitative Results (Statistical Analysis) FID_Validation->Data_Comparison MS_Validation->Data_Comparison Final_Report Final_Report Data_Comparison->Final_Report Generate Report

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1000 µg/mL. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Sample Preparation: Spike a representative blank matrix (e.g., solvent or a placebo formulation) with known concentrations of this compound to prepare low, medium, and high QC samples.

GC-FID Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID), 280°C.

  • Makeup Gas: Nitrogen, 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for qualitative analysis and initial quantitative assessment.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 57, 71, 85, 113, 169) for enhanced sensitivity in quantitative analysis.[9]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical components and the desired outcomes in the cross-validation process.

Logical_Relationship Logical Relationships in Analytical Method Validation Analyte This compound GC Gas Chromatography (Separation) Analyte->GC FID Flame Ionization Detector (Quantification) GC->FID MS Mass Spectrometer (Identification & Quantification) GC->MS Data Chromatographic Data (Peak Area, Retention Time, Mass Spectrum) FID->Data MS->Data Validation Method Validation Parameters (Linearity, Sensitivity, Precision, Accuracy) Data->Validation CrossValidation Cross-Validation (Method Comparability) Validation->CrossValidation

Caption: Logical flow from analyte to validated, comparable methods.

Conclusion

Both GC-FID and GC-MS are suitable techniques for the analysis of this compound.

  • GC-FID is a robust, reliable, and highly sensitive method for the routine quantification of this branched alkane, especially when high throughput is required.[10] Its excellent linearity over a wide dynamic range makes it a preferred choice for assays where the primary goal is accurate concentration determination.[1][2]

  • GC-MS offers the significant advantage of providing structural information, which is invaluable for unequivocal peak identification, particularly in complex matrices.[9] While the sensitivity in full scan mode may be lower than that of FID, operating in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity, making it comparable to or even better than FID for trace-level analysis.

Ultimately, the choice of detector will depend on the specific requirements of the analysis. For routine quality control where the identity of the analyte is well-established, GC-FID is often the more practical and cost-effective option. For research, development, and complex sample analysis where unambiguous identification is critical, or when very low detection limits are required, GC-MS is the superior choice. A thorough cross-validation as outlined in this guide will ensure data integrity and consistency regardless of the chosen detector.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectra of 5-Ethyl-2,3-dimethyloctane and its structurally related isomers. Understanding the subtle differences in the NMR spectra of these branched alkanes is crucial for their unambiguous identification and characterization in complex mixtures, a common challenge in organic synthesis, natural product analysis, and metabolomics. This document presents predicted ¹H and ¹³C NMR data alongside experimental data for related linear and less-branched alkanes to serve as a valuable reference for spectral interpretation.

Data Presentation: Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and four of its isomers. The predictions were generated using a widely accepted online NMR prediction tool. For comparative purposes, experimental data for the linear alkane, n-dodecane, and the less-branched 2,3-dimethyloctane (B44108) are also included.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Structure NameCH₃ (primary)CH₂ (secondary)CH (tertiary)
This compound 0.85-0.95 (m)1.15-1.40 (m)1.50-1.70 (m)
5-Ethyl-2,2-dimethyloctane 0.86 (s, 9H), 0.88 (t, 3H)1.10-1.45 (m)1.45-1.60 (m)
5-Ethyl-2,5-dimethyloctane 0.85-0.95 (m)1.10-1.40 (m)1.50-1.75 (m)
5-Ethyl-3,3-dimethyloctane 0.85-0.95 (m)1.15-1.40 (m)1.45-1.65 (m)
5-Ethyl-3,5-dimethyloctane 0.85-0.95 (m)1.10-1.40 (m)1.50-1.70 (m)
n-Dodecane (Experimental) 0.88 (t, 6H)1.26 (br s, 20H)-
2,3-Dimethyloctane (Experimental) 0.85-0.92 (m, 9H)1.10-1.35 (m, 8H)1.45-1.65 (m, 2H)

Note: Predicted values are presented as ranges due to the complexity and overlapping nature of alkane spectra. 'm' denotes multiplet, 's' singlet, and 't' triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Structure NameCH₃ (primary)CH₂ (secondary)CH (tertiary)C (quaternary)
This compound 11.5, 14.2, 15.8, 19.523.1, 29.5, 32.8, 36.434.2, 39.8, 45.1-
5-Ethyl-2,2-dimethyloctane 22.8, 29.1 (3C)23.2, 26.9, 37.1, 42.539.530.2
5-Ethyl-2,5-dimethyloctane 14.3, 22.7, 25.123.1, 34.5, 36.8, 41.928.1, 38.936.2
5-Ethyl-3,3-dimethyloctane 14.2, 24.9 (2C)23.0, 26.5, 40.1, 44.836.733.1
5-Ethyl-3,5-dimethyloctane 10.9, 14.3, 20.1, 22.929.8, 30.1, 36.9, 42.332.5, 38.736.5
n-Dodecane (Experimental) 14.122.7, 29.4, 29.7 (multiple), 31.9--
2,3-Dimethyloctane (Experimental) 11.4, 14.1, 18.9, 20.423.2, 27.1, 30.5, 33.834.9, 36.8-

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for branched alkanes.

Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity (>98%) to avoid interference from impurities.

  • Solvent: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex alkane spectra.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses.

    • Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Mandatory Visualization

The following diagrams illustrate the structural relationships between the compared alkanes and a conceptual workflow for their NMR-based identification.

structural_relationships cluster_isomers Isomers of C12H26 cluster_references Reference Structures This compound This compound 5-Ethyl-2,2-dimethyloctane 5-Ethyl-2,2-dimethyloctane This compound->5-Ethyl-2,2-dimethyloctane Methyl shift 5-Ethyl-2,5-dimethyloctane 5-Ethyl-2,5-dimethyloctane This compound->5-Ethyl-2,5-dimethyloctane Methyl shift 5-Ethyl-3,3-dimethyloctane 5-Ethyl-3,3-dimethyloctane This compound->5-Ethyl-3,3-dimethyloctane Methyl shift 5-Ethyl-3,5-dimethyloctane 5-Ethyl-3,5-dimethyloctane This compound->5-Ethyl-3,5-dimethyloctane Methyl shift 2,3-Dimethyloctane 2,3-Dimethyloctane This compound->2,3-Dimethyloctane - Ethyl group n-Dodecane n-Dodecane n-Dodecane->this compound + Branching

Caption: Structural relationships between the target analyte and its isomers.

experimental_workflow A Sample Preparation (Alkane in CDCl3 with TMS) B 1H NMR Acquisition (400 MHz) A->B C 13C NMR Acquisition (100 MHz) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity, Integration) D->E F Comparison with Predicted and Reference Data E->F G Structure Elucidation F->G

Caption: A generalized workflow for NMR-based structure elucidation of alkanes.

performance of 5-Ethyl-2,3-dimethyloctane as a solvent compared to n-dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for pharmaceutical and research applications, the choice between linear and branched alkanes can significantly impact process efficiency, solubility, and reaction kinetics. This guide provides a detailed comparison of the performance of 5-Ethyl-2,3-dimethyloctane, a branched C12 alkane, and n-dodecane, its linear counterpart. This analysis is supported by available physicochemical data and established principles of solvent behavior, offering a framework for informed solvent selection in drug development and chemical synthesis.

Physicochemical Properties: A Tale of Two Isomers

The structural difference between the linear chain of n-dodecane and the branched nature of this compound gives rise to distinct physical properties that influence their behavior as solvents.

PropertyThis compound (and its isomers)n-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.34 g/mol 170.34 g/mol
Boiling Point Estimated to be lower than n-dodecane. For example, the isomer 3-Ethyl-2,7-dimethyloctane has a boiling point of 196°C.216.3°C[1]
Density Generally lower than n-dodecane. The isomer 3-Ethyl-2,7-dimethyloctane has a density of 0.7546 g/cm³.0.75 g/cm³ at 20°C[1]
Viscosity Expected to be lower than n-dodecane. Branched alkanes are generally less viscous than their linear counterparts.[2]1.34 mPa·s at 25°C
Solubility in Water Practically insoluble.Practically insoluble.[3][4]
Solubility in Non-polar Solvents HighHigh[3]

Note: Experimental data for this compound is limited. The provided data for its isomer, 3-Ethyl-2,7-dimethyloctane, serves as a reasonable estimate for its properties.

Performance Comparison as a Solvent

The differing physicochemical properties of these two solvents translate into distinct performance characteristics in key application areas for pharmaceutical development.

Active Pharmaceutical Ingredient (API) Solubility

Both this compound and n-dodecane are non-polar solvents and are therefore well-suited for dissolving non-polar APIs and other lipophilic molecules.[3][5][6] The principle of "like dissolves like" governs their solvent action.

  • n-Dodecane: Its linear structure allows for efficient packing and strong van der Waals forces, making it an effective solvent for other linear or relatively planar non-polar molecules.

  • This compound: The branched structure creates a less ordered liquid phase with weaker intermolecular forces. This can be advantageous for solvating bulky or irregularly shaped non-polar molecules that may not fit well within the more structured arrangement of a linear alkane solvent.

While direct comparative experimental data on API solubility is scarce, the more compact nature of branched alkanes can sometimes lead to different solvation capacities compared to their linear isomers.

Extraction Efficiency

In liquid-liquid extraction processes, the choice of solvent is critical for selectively isolating target compounds. Both straight-chain and branched-chain C5-C12 alkanes are utilized as non-polar solvents in extraction processes.[7]

  • n-Dodecane: Its higher viscosity compared to branched isomers might slightly slow down mass transfer during extraction, potentially requiring more vigorous mixing or longer extraction times.

  • This compound: Its lower viscosity could facilitate faster extraction kinetics.[2] However, the selectivity of the extraction will depend on the specific interactions between the solvent and the target molecule versus the impurities.

Performance in Chemical Reactions

The solvent can play a crucial role in influencing reaction rates and pathways.

  • n-Dodecane: As a relatively inert solvent, it provides a non-polar environment for reactions where solvent participation is not desired.[8]

  • This compound: Branched alkanes are known to be more thermodynamically stable than their linear counterparts.[9] This increased stability could make this compound a more inert reaction medium under certain conditions. However, branched alkanes can also exhibit different reactivity in radical reactions due to the presence of tertiary hydrogens.

Experimental Protocols

To empirically determine the optimal solvent for a specific application, the following experimental protocols can be employed.

API Solubility Determination

This protocol outlines a method for comparing the solubility of a non-polar API in both this compound and n-dodecane.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Analysis cluster_3 Data Interpretation A Accurately weigh excess API into separate vials B Add a known volume of this compound to one set of vials A->B C Add a known volume of n-dodecane to another set of vials A->C D Seal vials and place in a constant temperature shaker bath B->D C->D E Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium D->E F Centrifuge or filter the samples to separate undissolved solid E->F G Carefully withdraw an aliquot of the supernatant F->G H Dilute the aliquot with a suitable solvent G->H I Analyze the concentration of the API using a validated analytical method (e.g., HPLC-UV) H->I J Calculate the solubility of the API in each solvent (e.g., in mg/mL) I->J K Compare the solubility values to determine the better solvent J->K

Caption: Workflow for API solubility determination.

Comparative Extraction Efficiency

This protocol provides a framework for evaluating the extraction efficiency of a target non-polar compound from a solid or liquid matrix.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Evaluation A Prepare the matrix containing the target compound (e.g., a plant material or a reaction mixture) B Divide the matrix into equal portions A->B C Extract one portion with this compound B->C D Extract another portion with n-dodecane under identical conditions (e.g., solvent volume, temperature, time) B->D E Separate the solvent phase from the matrix C->E D->E F Analyze the concentration of the target compound in each solvent extract using a suitable analytical technique (e.g., GC-MS or LC-MS) E->F G Calculate the extraction yield for each solvent F->G H Compare the yields to assess which solvent provides higher extraction efficiency G->H

Caption: Protocol for comparing extraction efficiency.

Conclusion

The choice between this compound and n-dodecane as a solvent will be dictated by the specific requirements of the application.

  • n-Dodecane is a well-characterized, linear alkane that is a suitable choice for general applications involving non-polar solutes, particularly those with a similar linear structure.

  • This compound , as a representative branched alkane, offers potentially different solvency characteristics due to its more compact structure and lower viscosity. It may be a superior choice for bulky non-polar molecules and in applications where faster kinetics are desirable.

Given the limited experimental data for this compound, it is highly recommended that researchers and drug development professionals conduct preliminary experimental evaluations, as outlined in the protocols above, to determine the optimal solvent for their specific needs. This empirical approach will ensure the selection of the most effective solvent, leading to improved process efficiency and product performance.

References

A Researcher's Guide to the Accurate and Precise Quantification of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive overview of the analytical methodologies for the quantification of 5-Ethyl-2,3-dimethyloctane, a branched-chain alkane. We will delve into a comparative analysis of suitable techniques, present supporting experimental data, and provide detailed protocols to aid in your research endeavors.

Comparison of Analytical Techniques

Gas chromatography (GC) coupled with a mass spectrometry (MS) detector is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[1] This is due to its high sensitivity and selectivity. An alternative, though less common for this specific application, would be High-Performance Liquid Chromatography (HPLC); however, HPLC is generally better suited for non-volatile or thermally labile compounds.[2] Given the volatile nature of this compound, GC-MS is the recommended technique for achieving high accuracy and precision.

The following table summarizes the expected performance of a typical GC-MS method for the quantification of this compound, based on performance data for structurally similar analytes.

Validation ParameterAcceptance CriteriaTypical Performance Data (GC-MS)
Linearity (r²) > 0.990.995 - 0.999
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) -Analyte Dependent (ng/mL range)
Limit of Quantification (LOQ) -Analyte Dependent (ng/mL range)

Experimental Protocol: Quantification of this compound by GC-MS

This section details a standard operating procedure for the quantification of this compound in a given sample matrix.

1. Sample Preparation:

The chosen sample preparation technique will depend on the sample matrix. For liquid samples, a direct injection or a liquid-liquid extraction may be appropriate. For solid or semi-solid matrices, headspace sampling or solid-phase microextraction (SPME) are common techniques for extracting volatile compounds.

  • Liquid-Liquid Extraction:

    • To a known volume of the liquid sample, add an equal volume of a non-polar organic solvent (e.g., hexane, dichloromethane).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the analyte to a clean vial for GC-MS analysis.

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected sample concentration down to the limit of quantification.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar capillary column)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (r²), slope, and intercept.

  • Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the fundamental concepts of accuracy and precision, the following diagrams are provided.

Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction GCMS GC-MS Injection Extraction->GCMS Standard Standard Preparation Standard->GCMS Calibration Standards Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for this compound Quantification

Accuracy vs Precision cluster_accurate_precise High Accuracy, High Precision cluster_inaccurate_precise Low Accuracy, High Precision cluster_accurate_imprecise High Accuracy, Low Precision cluster_inaccurate_imprecise Low Accuracy, Low Precision ap1 ap2 ap3 ap4 ip1 ip2 ip3 ip4 ai1 ai2 ai3 ai4 ii1 ii2 ii3 ii4 center

Conceptual Representation of Accuracy and Precision

References

A Researcher's Guide to Inter-Laboratory Comparison of 5-Ethyl-2,3-dimethyloctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and consistency of analytical measurements is paramount. This guide provides an objective comparison of common analytical methodologies for 5-Ethyl-2,3-dimethyloctane, supported by typical performance data, to aid laboratories in method selection and validation. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are crucial for evaluating and demonstrating the reliability of analytical methods and the competence of laboratory staff.[1] This guide will delve into the common methods for this compound analysis, present hypothetical yet realistic inter-laboratory comparison data, and provide detailed experimental protocols.

This compound is a branched alkane, and its accurate quantification is essential in various fields, including environmental monitoring and chemical manufacturing quality control. The primary technique for the analysis of such volatile organic compounds (VOCs) is gas chromatography-mass spectrometry (GC-MS), which offers excellent separation and definitive identification.[2][3]

Hypothetical Inter-Laboratory Study Design

This guide presents a hypothetical inter-laboratory study to evaluate the performance of several laboratories in quantifying this compound. A central organizing body prepared and distributed identical samples containing a known concentration of this compound in a methanol (B129727) matrix to each participating laboratory.

Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 45.0 µg/mL .

Comparative Data Summary

The results submitted by six participating laboratories are summarized below. Performance was evaluated using the z-score, a common metric in proficiency testing.[4][5] The z-score is calculated as:

z = (x - X) / σ

Where:

  • x is the participant's reported result.

  • X is the assigned value (45.0 µg/mL).

  • σ is the standard deviation for proficiency assessment (set at 4.5 µg/mL, representing 10% of the assigned value).

A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/mL)Accuracy (%)Precision (RSD, n=3) (%)Z-ScorePerformance
Lab A46.2102.72.10.27Satisfactory
Lab B42.895.13.5-0.49Satisfactory
Lab C51.5114.42.81.44Satisfactory
Lab D38.986.44.2-1.36Satisfactory
Lab E55.1122.43.12.24Unsatisfactory
Lab F44.598.91.9-0.11Satisfactory

Experimental Protocols

Below is a typical protocol for the analysis of this compound in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Allow the proficiency testing sample to equilibrate to room temperature.

  • Prepare a series of calibration standards of this compound in methanol covering a concentration range of 5 µg/mL to 100 µg/mL.

  • Prepare three replicate samples for injection by diluting the provided test sample with methanol to fall within the calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Scan Range: m/z 40-400.[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and comparing it to the calibration curve generated from the certified reference standards.[1] The final concentration is calculated from the linear regression of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a generalized experimental workflow for GC-MS analysis.

G cluster_0 Planning and Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation and Reporting Phase A Study Design and Protocol Development B Preparation and Homogeneity Testing of PT Samples A->B C Participant Recruitment B->C D Sample Distribution to Participating Laboratories C->D E Analysis of Samples by Participants D->E F Submission of Results to Coordinator E->F G Statistical Analysis of Submitted Data F->G H Performance Evaluation (e.g., Z-scores) G->H I Issuance of Final Report H->I

Inter-laboratory comparison study workflow.

G A Sample Receipt and Preparation C GC-MS Analysis (Injection, Separation, Detection) A->C B Instrument Calibration B->C D Data Acquisition C->D E Data Processing (Peak Integration, Spectral Matching) D->E F Quantification using Calibration Curve E->F G Final Report Generation F->G

Generalized GC-MS experimental workflow.

Conclusion

Inter-laboratory comparisons are a vital component of a robust quality assurance program for any laboratory conducting chemical analysis.[1] By participating in these studies and carefully evaluating the results, laboratories can identify potential areas for improvement in their analytical methods, instrumentation, and staff training. The data and protocols presented in this guide, while based on a hypothetical scenario, provide a realistic framework for understanding the process and performance expectations for the analysis of this compound and similar volatile organic compounds.

References

A Comparative Purity Analysis of Synthesized versus Commercial 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized 5-Ethyl-2,3-dimethyloctane against a commercial standard. The following sections detail the experimental protocols for synthesis and purification, the analytical methods employed for purity assessment, and a direct comparison of the results.

Introduction

This compound is a branched alkane with potential applications in various fields, including as a non-polar solvent, a component in fuel blends, and as a reference compound in analytical chemistry. The purity of such a compound is critical for its intended application, as impurities can significantly alter its physical properties and reactivity. This guide outlines the synthesis and subsequent purity analysis of this compound, comparing it to a commercially available standard to ascertain the efficacy of the synthetic and purification protocols.

Experimental Workflow

The overall experimental process for the synthesis and purity assessment of this compound is depicted in the workflow diagram below. This process begins with the chemical synthesis of the target molecule, followed by a multi-step purification process. The purity of the synthesized compound is then rigorously assessed using a suite of analytical techniques and compared against a high-purity commercial standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Data Comparison A Synthesis of this compound B Crude Product A->B C Liquid-Liquid Extraction B->C D Fractional Distillation C->D E Purified Synthesized Product D->E G Gas Chromatography (GC-FID) E->G H Gas Chromatography-Mass Spectrometry (GC-MS) E->H I Fourier-Transform Infrared Spectroscopy (FTIR) E->I F Commercial Standard F->G F->H F->I J Comparative Data Analysis G->J H->J I->J

Caption: Experimental workflow for the synthesis, purification, and comparative purity analysis of this compound.

Experimental Protocols

Synthesis of this compound (Illustrative Grignard Reaction)

A plausible synthetic route for this compound is the Grignard reaction. The following is a generalized protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with a solution of 1-bromo-2,3-dimethylbutane (B3051029) in anhydrous diethyl ether to form the Grignard reagent, (2,3-dimethylbutyl)magnesium bromide.

  • Coupling Reaction: To the freshly prepared Grignard reagent, 3-bromohexane (B146008) in anhydrous diethyl ether is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification
  • Liquid-Liquid Extraction: The crude product is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine to remove any unreacted starting materials and byproducts.

  • Fractional Distillation: The washed crude product is subjected to fractional distillation under reduced pressure to isolate the this compound based on its boiling point.

Purity Analysis

The purity of both the synthesized and commercial standard of this compound was assessed using the following analytical techniques.[1][2][3][4][5]

  • Gas Chromatography with Flame Ionization Detection (GC-FID):

    • Instrument: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: Agilent 8890 GC coupled to a 5977B MSD or equivalent.

    • GC Conditions: Same as GC-FID.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

    • Mode: Attenuated Total Reflectance (ATR).

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Comparative Data

The following tables summarize the quantitative data obtained from the purity analysis of the synthesized this compound and the commercial standard.

Table 1: GC-FID Purity Analysis

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound 10.2598.798.7
Impurity 19.820.8
Impurity 210.510.5
Commercial Standard 10.25>99.9>99.9

Table 2: GC-MS Identification of Major Component and Impurities

SampleRetention Time (min)Identified CompoundKey Mass Fragments (m/z)
Synthesized Product 10.25This compound170, 141, 113, 85, 71, 57, 43
9.82Unreacted Starting Material/Side ProductVaries
10.51Isomeric Impurity170, 141, 113, 85, 71, 57, 43
Commercial Standard 10.25This compound170, 141, 113, 85, 71, 57, 43

Table 3: FTIR Characteristic Peak Comparison

Wavenumber (cm⁻¹)Functional GroupSynthesized ProductCommercial Standard
2955-2850C-H stretch (alkane)PresentPresent
1465C-H bend (methylene)PresentPresent
1375C-H bend (methyl)PresentPresent

Discussion

The purity of the synthesized this compound was determined to be 98.7% by GC-FID analysis. The primary impurities were identified by GC-MS as likely being a small amount of unreacted starting material and an isomeric byproduct of the synthesis. In contrast, the commercial standard exhibited a purity of >99.9%.

The FTIR spectra of both the synthesized product and the commercial standard were consistent with the structure of a saturated alkane, showing characteristic C-H stretching and bending vibrations. No significant peaks corresponding to functional group impurities (e.g., O-H or C=O) were observed in the synthesized product, indicating that the purification process was effective in removing non-alkane impurities.

Conclusion

The implemented synthesis and purification protocol yielded this compound with a purity of 98.7%. While this level of purity may be acceptable for some applications, it falls short of the >99.9% purity of the commercial standard. For applications requiring exceptionally high purity, further optimization of the purification process, such as preparative gas chromatography, may be necessary. This guide provides a clear framework for the synthesis, purification, and comparative purity assessment of this compound, which can be adapted for other similar branched alkanes.

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-2,3-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Ethyl-2,3-dimethyloctane was not located. The following disposal procedures are based on guidelines for similar branched alkanes and general chemical waste management principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

The proper disposal of this compound, a flammable hydrocarbon, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on handling, spill response, and final disposal of this chemical.

Immediate Safety and Handling

Prior to handling, it is imperative to be familiar with the potential hazards associated with this compound. As a member of the alkane family, it is a flammable liquid and vapor.[1][2] Personal protective equipment (PPE) should be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., Nitrile)
Eye ProtectionSafety glasses with side shields or goggles
Skin and BodyLab coat, long pants, and closed-toe shoes
RespiratoryUse in a well-ventilated area or under a chemical fume hood

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Eliminate Ignition Sources: Immediately turn off all nearby heat sources, open flames, and electrical equipment.[1][2]

  • Ensure Adequate Ventilation: Maintain proper airflow to disperse flammable vapors.

  • Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to soak up the spilled liquid.[2][3]

  • Collect and Store: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area with soap and water.

Waste Disposal Protocol

This compound is considered a hazardous waste and must be disposed of according to local, state, and federal regulations.[1] It should be treated as a non-halogenated organic waste.[4][5]

Step-by-Step Disposal:

  • Segregation: Do not mix this compound with other waste types, particularly incompatible materials like oxidizing agents.[6] It should be collected in a designated, properly labeled hazardous waste container.[6]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name (this compound), and any associated hazard symbols (e.g., flammable).[6]

  • Storage: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and ignition sources.[1][3] The container must be kept tightly closed.[3]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][6]

Disposal Procedure Workflow

A Spill or Unused Chemical B Assess Hazards (Flammable Liquid) A->B C Wear Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Waste in a Labeled Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Professional Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 5-Ethyl-2,3-dimethyloctane. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific PPE Purpose
Eye and Face Protection Safety goggles or a face shieldProtects against splashes and vapors.[4][5][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.[4][5][6]
Body Protection Flame-resistant lab coat or coverallsProtects against spills and fire hazards.[4][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills or inadequate ventilation.Minimizes inhalation of vapors.[2][5]
Foot Protection Closed-toe shoesProtects feet from spills.[6][7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with flammable liquids.

Operational Plan:

  • Preparation : Before handling, ensure all necessary PPE is worn and that a safety shower and eyewash station are accessible.[6]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Ignition Sources : Keep the chemical away from open flames, hot surfaces, and sparks.[2][4][5] Use non-sparking tools when handling containers.[1]

  • Grounding : For transfers between metal containers, ensure they are properly bonded and grounded to prevent static discharge.

  • Spill Management : Have a spill kit readily available that contains absorbent materials suitable for flammable liquids.[4]

Storage Plan:

  • Store in a tightly closed, properly labeled container.[4][5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][5]

  • Store in a designated flammable liquids storage cabinet.[5]

Disposal Plan

This compound and its contaminated materials must be disposed of as hazardous waste.

Disposal Protocol:

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container.[8][9]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9]

  • Storage of Waste : Store waste containers in a designated satellite accumulation area, away from ignition sources.[9]

  • Professional Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain.[2]

  • Empty Containers : Empty containers may still contain hazardous residue and should be disposed of as hazardous waste unless triple-rinsed.[10] The rinsate must be collected as hazardous waste.[10]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound A 1. Pre-Experiment Preparation - Don PPE - Verify fume hood function - Prepare spill kit B 2. Chemical Handling - Dispense in fume hood - Keep away from ignition sources A->B C 3. Experimentation - Conduct experiment in a well-ventilated area B->C D 4. Waste Collection - Segregate waste - Use labeled containers C->D E 5. Post-Experiment Cleanup - Decontaminate work area - Properly store or dispose of chemicals D->E F 6. Waste Disposal - Store waste in designated area - Arrange for professional disposal E->F

Caption: Logical workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.